Product packaging for R-1 Methanandamide Phosphate(Cat. No.:CAS No. 649569-33-5)

R-1 Methanandamide Phosphate

货号: B560355
CAS 编号: 649569-33-5
分子量: 441.5 g/mol
InChI 键: LONSAFDJFAGAFZ-FQPARAGTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

R-1 Methanandamide phosphate is a phosphoethanolamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H40NO5P B560355 R-1 Methanandamide Phosphate CAS No. 649569-33-5

属性

IUPAC Name

[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONSAFDJFAGAFZ-FQPARAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347867
Record name (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649569-33-5
Record name (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of R-1 Methanandamide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1 Methanandamide Phosphate (B84403) is a synthetic, water-soluble prodrug of the potent and selective cannabinoid receptor 1 (CB1) agonist, R-1 Methanandamide. This document provides a comprehensive overview of its mechanism of action, beginning with its conversion to the active form and subsequent interaction with the CB1 receptor. The downstream signaling cascades, including the canonical G-protein coupled pathway and modulation of various ion channels and kinase pathways, are detailed. This guide also includes available quantitative data on the binding affinity of its active metabolite and outlines relevant experimental protocols for studying its effects.

Introduction

R-1 Methanandamide Phosphate was developed as a more soluble analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. Its phosphate ester structure allows for improved bioavailability, after which it is metabolized to its active form, R-1 Methanandamide. R-1 Methanandamide is a potent and selective agonist for the CB1 receptor, which is predominantly expressed in the central nervous system. This interaction initiates a cascade of intracellular signaling events that are the basis for its pharmacological effects.

Mechanism of Action: From Prodrug to Cellular Response

The primary mechanism of action of this compound involves a two-step process:

  • Enzymatic Conversion: this compound is hydrolyzed by endogenous phosphatases, removing the phosphate group to yield the active compound, R-1 Methanandamide.

  • CB1 Receptor Activation: R-1 Methanandamide then binds to and activates the CB1 receptor, a class A G-protein coupled receptor (GPCR).

Core Signaling Pathway

Activation of the CB1 receptor by R-1 Methanandamide predominantly leads to the activation of a heterotrimeric Gi/o protein. This initiates a series of downstream events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate the activity of several ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation also stimulates various MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.

The following diagram illustrates the primary signaling cascade initiated by R-1 Methanandamide.

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_inactive Gi/o (Inactive) CB1->Gi_inactive Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx K_Channel GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux R1M R-1 Methanandamide (Active Metabolite) R1M->CB1 Binds & Activates Gi_active Gi/o (Active) Gi_inactive->Gi_active GDP/GTP Exchange G_alpha Gαi/o Gi_active->G_alpha G_beta_gamma Gβγ Gi_active->G_beta_gamma MAPK MAPK Activation (ERK, p38) Gi_active->MAPK G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates Cellular_Response Cellular Response cAMP->Cellular_Response ATP ATP ATP->AC Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK->Cellular_Response Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (CB1-expressing cells or brain tissue) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [3H]CP-55,940) - Test Compound (R-1 Methanandamide) - Buffer prep_membranes->incubation separation Separate Bound and Free Ligand (Rapid filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Calculate Ki from IC50) quantification->analysis end End analysis->end

R-1 Methanandamide Phosphate: A Technical Overview of a Cannabinoid Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1 Methanandamide Phosphate (B84403) (R-1-MAP) is a synthetic, water-soluble prodrug of (R)-methanandamide, a potent and metabolically stable analog of the endocannabinoid anandamide (B1667382) (AEA). This document provides a comprehensive technical guide on R-1-MAP, summarizing its mechanism of action, available pharmacological data, and relevant experimental methodologies. The core focus is to present the existing scientific knowledge to aid in the research and development of cannabinoid-based therapeutics. While R-1-MAP has been investigated for its potential as a more bioavailable alternative to (R)-methanandamide, particularly in the context of cancer research, publicly available quantitative data on its pharmacokinetics and bioconversion are limited. This guide synthesizes the available information and clearly delineates areas where further research is required.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. Its primary mediators, the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), exert their effects primarily through the cannabinoid receptors CB1 and CB2. (R)-methanandamide is a chiral analog of anandamide designed to have increased potency and greater resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH)[1]. Despite its enhanced pharmacological properties, the lipophilic nature of (R)-methanandamide presents challenges for its formulation and administration.

R-1 Methanandamide Phosphate (R-1-MAP) was developed as a water-soluble prodrug to overcome these limitations. The addition of a phosphate group increases its polarity and aqueous solubility, with the expectation that endogenous phosphatases will cleave the phosphate moiety in vivo, releasing the active (R)-methanandamide.

Mechanism of Action: A Prodrug Approach

The fundamental principle behind R-1-MAP is its bioactivation to (R)-methanandamide. This conversion is presumed to be mediated by endogenous alkaline phosphatases, which are ubiquitously expressed and can be found at elevated levels in certain tumor microenvironments.

Prodrug_Conversion R1_MAP This compound (Water-Soluble Prodrug) Methanandamide (R)-Methanandamide (Active Cannabinoid Agonist) R1_MAP->Methanandamide Enzymatic Hydrolysis Pi Inorganic Phosphate Enzyme Alkaline Phosphatases Enzyme->Methanandamide

Figure 1: Bioactivation of this compound.

Upon release, (R)-methanandamide acts as a potent agonist at cannabinoid receptors, primarily CB1, and to a lesser extent, CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Methanandamide (R)-Methanandamide Methanandamide->CB1 PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) PKA->Cellular_Response

Figure 2: Simplified Cannabinoid Receptor 1 Signaling Pathway.

Quantitative Data

Table 1: Receptor Binding Affinity

CompoundReceptorKi (nM)Source
This compound (as AEA-P)CB1 (rat brain)~200[2]
(R)-MethanandamideCB117.9 - 28.3[1]
(R)-MethanandamideCB2815 - 868[1]

Note: The Ki for this compound is reported for the analogous anandamide phosphate (AEA-P) and is approximately 5-fold less potent than AEA-P.

Table 2: In Vitro Efficacy in C6 Glioma Cells

CompoundParameterValueSource
This compoundGrowth InhibitionEssentially equivalent to Anandamide (AEA)[2]
Anandamide (AEA)IC50 (Proliferation, 4 days)1.6 µM
(R)-MethanandamideGrowth InhibitionDid not vary between experiments, unlike AEA and its phosphate ester.[3]

Note: A specific IC50 value for the inhibition of C6 glioma cell proliferation by this compound is not provided in the primary literature, which notes significant inter-experimental variability for anandamide and its phosphate ester[3].

Table 3: Pharmacokinetic Parameters

CompoundParameterSpeciesValueSource
This compoundN/AN/AData not available
(R)-MethanandamideN/AN/AData not available in a consolidated format

Note: A comprehensive pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion) for this compound is not available in the reviewed literature. (R)-methanandamide is noted for its resistance to metabolic inactivation by FAAH[2].

Experimental Protocols

C6 Glioma Cell Proliferation Assay

This protocol is a generalized representation based on methodologies used for assessing the anti-proliferative effects of cannabinoids on C6 glioma cells.

C6_Proliferation_Workflow start Start seed_cells Seed C6 Glioma Cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 add_drug Add this compound (or other cannabinoids) at various concentrations incubate1->add_drug incubate2 Incubate for a defined period (e.g., 24, 48, 72, 96 hours) add_drug->incubate2 add_reagent Add Cell Viability Reagent (e.g., MTT, PrestoBlue) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 measure_abs Measure Absorbance/Fluorescence (Plate Reader) incubate3->measure_abs analyze Analyze Data: - Calculate % Viability - Determine IC50 measure_abs->analyze end End analyze->end

Figure 3: Workflow for C6 Glioma Cell Proliferation Assay.

Methodology:

  • Cell Culture: Rat C6 glioma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: The cells are incubated for the desired time points (e.g., 24, 48, 72, or 96 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay (e.g., PrestoBlue).

  • Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the CB1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from rat forebrain tissue or from cells stably expressing the human CB1 receptor. The tissue/cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Assay Components: The assay mixture contains:

    • CB1 receptor-containing membranes.

    • A radiolabeled cannabinoid agonist with high affinity for CB1 (e.g., [3H]CP55,940).

    • Varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a potent unlabeled cannabinoid agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Future Directions

This compound holds theoretical promise as a water-soluble prodrug for delivering the potent cannabinoid agonist, (R)-methanandamide. Its enhanced solubility could facilitate formulation and administration for potential therapeutic applications, including in oncology, where cannabinoids have shown anti-proliferative effects.

However, a significant lack of publicly available data hinders a complete understanding of its pharmacological profile. Key areas requiring further investigation include:

  • Quantitative Bioconversion: Studies are needed to confirm and quantify the conversion of R-1-MAP to (R)-methanandamide in relevant biological systems, such as cancer cell lines and in vivo models. The specific enzymes responsible for this conversion and the rate of hydrolysis are critical parameters to be determined.

  • Pharmacokinetics: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile of R-1-MAP is essential for its development as a drug candidate. This includes determining its bioavailability, plasma concentration-time profile, tissue distribution, and routes of elimination.

  • In Vivo Efficacy: While in vitro data in C6 glioma cells are suggestive, in vivo studies are necessary to evaluate the anti-tumor efficacy of R-1-MAP in animal models. Such studies would also provide valuable information on its safety and tolerability.

  • CB2 Receptor and Off-Target Effects: Although (R)-methanandamide shows selectivity for CB1 over CB2 receptors, its interaction with CB2 and other potential off-target receptors at therapeutic concentrations should be thoroughly investigated.

Conclusion

This compound represents a rational approach to improving the drug-like properties of the potent cannabinoid (R)-methanandamide. The available data suggest that it can exert biological activity in vitro, likely through its conversion to the active compound. However, the paucity of quantitative data on its bioconversion, pharmacokinetics, and a definitive IC50 in relevant cancer cell models underscores the need for further rigorous investigation to validate its potential as a therapeutic agent. This technical guide serves as a summary of the current knowledge and a call to action for further research to fill the existing gaps in our understanding of this promising cannabinoid prodrug.

References

In Vitro Hydrolysis of R-1 Methanandamide Phosphate to R-1 Methanandamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug, to its active form, R-1 Methanandamide. This document details the experimental protocols for conducting hydrolysis studies, presents quantitative data on the conversion process, and illustrates the key signaling pathways of the active compound.

Introduction

R-1 Methanandamide is a potent and metabolically stable analog of the endocannabinoid anandamide. Its therapeutic potential is often limited by its poor water solubility. To overcome this, a phosphate ester prodrug, R-1 Methanandamide Phosphate, has been developed. This prodrug exhibits significantly increased aqueous solubility and is designed to undergo enzymatic hydrolysis in vitro and in vivo to release the active R-1 Methanandamide. This guide focuses on the in vitro enzymatic conversion, a critical step in the preclinical evaluation of this prodrug. The primary enzymes responsible for this bioconversion are alkaline phosphatases, which are abundant in various tissues, including the liver.

Quantitative Data on In Vitro Hydrolysis

The rate of hydrolysis of this compound to R-1 Methanandamide has been evaluated in different in vitro systems. The following tables summarize the available quantitative data, providing a basis for comparison and experimental design.

Table 1: Half-life of this compound Hydrolysis

In Vitro SystemHalf-life (t½)Reference
Alkaline Phosphatase Solution< 15 seconds[1]
10% Liver Homogenate8-9 minutes[1]

Table 2: Michaelis-Menten Kinetic Parameters for the Hydrolysis of Phosphate Prodrugs by Alkaline Phosphatase (Analogous Systems)

ProdrugEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
FosphenytoinCaco-2 cells1160Not Reported[2][3]
FosfluconazoleCaco-2 cells351Not Reported[2][3]

Note: Specific Km and Vmax values for this compound are not yet published and would require experimental determination following the protocols outlined below.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro hydrolysis studies of this compound.

Preparation of Liver Homogenate (10% w/v)

This protocol is adapted from standard procedures for preparing liver homogenates for in vitro drug metabolism studies.[4][5][6][7]

Materials:

  • Freshly excised liver tissue (e.g., from rat, mouse, or human)

  • Ice-cold homogenization buffer (e.g., 10 mM phosphate buffer with 1.15% KCl, pH 7.4)[4]

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

  • Cryovials for storage

Procedure:

  • Excise the liver and immediately place it in ice-cold homogenization buffer to wash away excess blood.

  • Blot the liver dry on filter paper and weigh it.

  • Mince the liver tissue into small pieces on an ice-cold surface.

  • Add the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 9 volumes of ice-cold homogenization buffer (e.g., for 1 g of liver, add 9 mL of buffer).

  • Homogenize the tissue with several passes of the pestle at a controlled speed, keeping the homogenizer in an ice bath to prevent heat generation and enzyme degradation.

  • The resulting 10% (w/v) homogenate can be used immediately or aliquoted and stored at -80°C for future use.

In Vitro Hydrolysis Assay with Liver Homogenate

Materials:

  • 10% liver homogenate

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Water bath or incubator set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical standards of this compound and R-1 Methanandamide

Procedure:

  • Pre-warm the incubation buffer and 10% liver homogenate to 37°C.

  • In a microcentrifuge tube, combine the liver homogenate and incubation buffer.

  • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile.

  • Vortex the quenched samples and centrifuge to precipitate proteins.

  • Collect the supernatant for analysis by HPLC or LC-MS/MS.

In Vitro Hydrolysis Assay with Alkaline Phosphatase

This protocol is based on established methods for assessing the enzymatic conversion of phosphate prodrugs.[1][8]

Materials:

  • Alkaline phosphatase (e.g., from bovine intestinal mucosa or recombinant)

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 8.0)

  • This compound stock solution

  • Water bath or incubator set to 37°C

  • Quenching solution (e.g., 0.1 M HCl or ice-cold acetonitrile)

  • Analytical standards

Procedure:

  • Prepare the assay buffer and pre-warm to 37°C.

  • Add a known amount of alkaline phosphatase to the assay buffer.

  • Initiate the reaction by adding this compound to the desired final concentration.

  • Incubate at 37°C.

  • At specified time points, collect aliquots and quench the reaction.

  • Process the samples for analysis as described in the liver homogenate protocol.

Analytical Method: HPLC-UV/Vis or LC-MS/MS

The concentrations of this compound and R-1 Methanandamide can be determined using a validated chromatographic method. Below is a suggested starting point for method development, based on methods for similar compounds.[2][9]

Table 3: Example HPLC/LC-MS/MS Parameters

ParameterHPLC-UV/VisLC-MS/MS
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or gradient elution depending on separationStart with 90% A for 0.5 min, ramp to 90% B over 3.5 min, hold for 0.5 min, then re-equilibrate
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV/Vis at an appropriate wavelength (to be determined)Mass spectrometer with electrospray ionization (ESI) in positive ion mode
Injection Volume 10-20 µL5-10 µL

Note: This method will require optimization and validation for the specific analysis of this compound and R-1 Methanandamide.

Signaling Pathways of R-1 Methanandamide

Upon its formation, R-1 Methanandamide exerts its biological effects by interacting with various receptors, primarily the cannabinoid receptors CB1 and CB2, and the orphan G protein-coupled receptor GPR55.[10][11][12] The following diagrams illustrate the key signaling cascades initiated by the activation of these receptors.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_results Results liver Liver Tissue homogenate 10% Liver Homogenate liver->homogenate reaction_mix_homogenate Reaction with Homogenate homogenate->reaction_mix_homogenate alp Alkaline Phosphatase Solution reaction_mix_alp Reaction with Alkaline Phosphatase alp->reaction_mix_alp prodrug This compound prodrug->reaction_mix_homogenate prodrug->reaction_mix_alp quench Quenching & Protein Precipitation reaction_mix_homogenate->quench reaction_mix_alp->quench hplc HPLC or LC-MS/MS Analysis quench->hplc data Data Analysis (Concentration vs. Time) hplc->data half_life Half-life Determination data->half_life kinetics Kinetic Parameter Calculation (Km, Vmax) data->kinetics CB1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R1M R-1 Methanandamide CB1 CB1 Receptor R1M->CB1 Activation Gi_o Gi/o Protein CB1->Gi_o Coupling AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Pathway Gi_o->MAPK Activation IonChannels Ion Channels (Ca2+, K+) Gi_o->IonChannels Modulation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse GPR55_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R1M R-1 Methanandamide GPR55 GPR55 Receptor R1M->GPR55 Activation Gq_G12 Gq/G12 Proteins GPR55->Gq_G12 Coupling PLC Phospholipase C (PLC) Gq_G12->PLC Activation RhoA RhoA Gq_G12->RhoA Activation PIP2 PIP2 PLC->PIP2 Hydrolysis CellularResponse Cellular Response RhoA->CellularResponse IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor DAG->CellularResponse Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->CellularResponse

References

An In-depth Technical Guide on R-1 Methanandamide Phosphate and its Interaction with the Cannabinoid CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-1 Methanandamide Phosphate (B84403), focusing on its binding affinity for the Cannabinoid Type 1 (CB1) receptor. It includes quantitative binding data, detailed experimental protocols for affinity determination, and a review of the associated signal transduction pathways.

Introduction

R-1 Methanandamide is a synthetic, chiral analog of anandamide (B1667382) (AEA), the first identified endogenous cannabinoid. It is a potent agonist for the CB1 receptor and exhibits greater metabolic stability than AEA, as it is more resistant to hydrolysis by fatty acid amide hydrolase (FAAH).[1][2] R-1 Methanandamide Phosphate (R-1MAP) is a water-soluble phosphate ester prodrug of R-1 Methanandamide.[3] This modification enhances its utility in aqueous solutions for research and potential therapeutic applications. Upon administration, R-1MAP is expected to be metabolized by phosphatases to yield the active compound, R-1 Methanandamide, which then exerts its effects by binding to cannabinoid receptors.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data below summarizes the CB1 receptor binding affinities for R-1 Methanandamide and a closely related phosphate analog.

CompoundReceptorBinding Affinity (Ki)Notes
R-1 Methanandamide CB117.9 - 28.3 nMPotent and selective agonist.[1]
Arachidonoyl ethanolamide phosphate (AEA-P)CB1~200 nMA phosphate analog of anandamide, suggesting that the phosphate moiety reduces direct binding affinity.[3]
Anandamide (AEA)CB1~40 nMFor comparison; approximately 4-fold lower affinity than R-1 Methanandamide.[3][4]

Experimental Protocols

The determination of CB1 receptor binding affinity is most commonly achieved through competitive radioligand binding assays.[5][6][7][8]

Protocol: Competitive Radioligand Binding Assay for CB1 Receptor

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., R-1 Methanandamide) by measuring its ability to displace a high-affinity radioligand from the CB1 receptor.

Materials:

  • Receptor Source: Membranes isolated from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from rat brain tissue.

  • Radioligand: [3H]CP55,940, a high-affinity, non-selective cannabinoid receptor agonist.

  • Test Compound: R-1 Methanandamide, dissolved in a suitable vehicle (e.g., ethanol, DMSO).

  • Non-Specific Binding (NSB) Control: A high concentration of a potent, unlabeled CB1 ligand (e.g., 10 µM SR141716A or unlabeled CP55,940) to saturate all specific binding sites.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Equipment: 96-well plates, cell harvester (filtration apparatus), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize CB1-expressing cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Receptor membranes + Radioligand + NSB Control.

    • Test Compound: Receptor membranes + Radioligand + serial dilutions of the test compound.

  • Incubation: Add the radioligand (e.g., [3H]CP55,940 at a final concentration of ~0.5-1.0 nM) to all wells. Add the test compound at varying concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound ligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G prep Preparation of CB1 Receptor Membranes incubate Incubation (Membranes + [3H]Radioligand + Test Compound) prep->incubate Step 1 filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter Step 2 count Scintillation Counting (Quantify Bound Radioactivity) filter->count Step 3 analyze Data Analysis (Calculate IC50 and Ki) count->analyze Step 4

Caption: Workflow for a competitive radioligand binding assay.

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist like R-1 Methanandamide initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[9]

Key Signaling Events:

  • Gi/o Protein Activation: Ligand binding causes a conformational change in the CB1 receptor, leading to the activation of associated Gi/o proteins. The G-protein dissociates into its Gαi/o and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).[9][10] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates various ion channels. This typically leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing membrane hyperpolarization).[9][10]

  • Activation of MAP Kinase Pathway: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK (extracellular signal-regulated kinase) and JNK (c-Jun N-terminal kinase).[9][10] This signaling is often mediated by the Gβγ subunit and can influence gene expression, cell proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist R-1 Methanandamide CB1 CB1 Receptor Agonist->CB1 Binds G Gi/o Protein CB1->G Activates AC Adenylyl Cyclase G->AC Gαi inhibits Ca_Channel Ca2+ Channel G->Ca_Channel Gβγ inhibits K_Channel K+ Channel G->K_Channel Gβγ activates MAPK MAPK Pathway (ERK, JNK) G->MAPK Gβγ activates cAMP ↓ cAMP AC->cAMP produces CellularResponse Modulation of Neurotransmission & Gene Expression Ca_Channel->CellularResponse K_Channel->CellularResponse cAMP->CellularResponse MAPK->CellularResponse

Caption: CB1 receptor downstream signaling pathways.

References

A Comparative Analysis of the Stability of R-1 Methanandamide Phosphate and Anandamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical and metabolic stability of the endogenous cannabinoid anandamide (B1667382) (AEA) and its synthetic phosphate (B84403) prodrug, R-1 Methanandamide Phosphate. The information presented herein is intended to inform research and development efforts in the field of cannabinoid-based therapeutics by providing a detailed overview of the degradation pathways, stability profiles, and relevant experimental methodologies for these compounds.

Introduction: The Challenge of Anandamide's Instability

Anandamide, an endogenous ligand for cannabinoid receptors, holds significant therapeutic promise. However, its clinical utility is hampered by its inherent instability. Anandamide is rapidly degraded in vivo, primarily through enzymatic hydrolysis, leading to a short biological half-life and limiting its systemic exposure. This has driven the development of more stable analogs, such as R-1 Methanandamide, and prodrug formulations like this compound, designed to improve pharmacokinetic profiles and enhance therapeutic efficacy. This guide will delve into a technical comparison of the stability of anandamide and this compound.

Chemical and Metabolic Stability Profiles

Anandamide (AEA)

Anandamide is an N-acylethanolamine that is susceptible to both chemical and enzymatic degradation.

Chemical Stability: Anandamide's stability is influenced by pH and temperature. While relatively stable in neutral and slightly acidic aqueous solutions, its ester-like amide bond can undergo hydrolysis under strongly acidic or basic conditions, although this is generally slower than enzymatic degradation. In biological matrices, anandamide can be unstable in whole blood, with concentrations reported to increase upon standing on ice due to ongoing biosynthesis, but it is relatively stable in plasma for short periods.[1] For long-term storage, freezing at -80°C is recommended to maintain stability.[1]

Metabolic Stability: The primary route of anandamide inactivation in vivo is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH) .[1][2] FAAH is an intracellular serine hydrolase that rapidly breaks down anandamide into arachidonic acid and ethanolamine (B43304), effectively terminating its signaling.[1][2][3] This rapid degradation results in a very short half-life for anandamide in biological systems.[2] Other enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenases, can also metabolize anandamide, but FAAH-mediated hydrolysis is considered the principal degradation pathway.[4]

R-1 Methanandamide

R-1 Methanandamide is a chiral analog of anandamide that was designed to resist enzymatic degradation. The presence of a methyl group on the ethanolamine moiety sterically hinders the approach of FAAH, rendering it significantly more resistant to hydrolysis compared to anandamide.[5][6] This increased metabolic stability leads to a longer duration of action and enhanced potency in vivo.[5][7]

This compound

This compound is a water-soluble phosphate ester prodrug of R-1 Methanandamide.[8] This formulation strategy is employed to overcome the poor aqueous solubility of the parent compound and to protect it from premature degradation.

Chemical Stability: As a phosphate ester, this compound is reported to be stable in buffered aqueous solutions at physiological pH (7.4).[8] This inherent chemical stability in aqueous media is a key advantage for formulation and administration.

Metabolic Stability and Prodrug Conversion: this compound is designed to be rapidly converted to the active parent compound, R-1 Methanandamide, in vivo. This conversion is mediated by endogenous enzymes, primarily alkaline phosphatases , which are abundant in various tissues, including the liver.[8] Studies have shown that while stable in buffer, this compound is rapidly hydrolyzed in liver homogenates, with a reported half-life of approximately 8-9 minutes.[8] This rapid conversion ensures the timely release of the active drug at the site of action.

Quantitative Stability Data

Direct, head-to-head quantitative stability data for this compound and anandamide under identical conditions are limited in the public literature. The following tables summarize available data from separate studies to provide a comparative overview.

Table 1: Enzymatic Stability Comparison

CompoundDegrading Enzyme(s)Relative StabilityHalf-life in Liver HomogenateReference
Anandamide (AEA)Fatty Acid Amide Hydrolase (FAAH), COX-2, LipoxygenasesLowNot specifically reported, but rapid degradation is well-established.[1][2][4]
R-1 MethanandamidePrimarily FAAH (resistance)HighSignificantly longer than anandamide.[5][6]
This compoundAlkaline Phosphatases (for conversion to active form)Prodrug: stable until enzymatic conversion~8-9 minutes (for conversion, not degradation of active)[8]

Table 2: Stability in Biological Matrices

CompoundMatrixConditionsObserved StabilityReference
Anandamide (AEA)Whole BloodOn ice, 3 hoursUnstable (concentration increased 2.3-fold)[1]
Anandamide (AEA)PlasmaOn ice, 4 hoursStable[1]
Anandamide (AEA)Plasma-80°C, 4 weeksStable (endogenous levels)[1]
This compoundBuffer (pH 7.4)Not specifiedStable[8]
This compoundLiver Homogenate (10%)pH 7.4Rapidly hydrolyzed (t½ ≈ 8-9 min)[8]
This compoundAlkaline Phosphatase SolutionpH 7.4Very rapidly hydrolyzed (t½ << 15 s)[8]

Signaling Pathways and Degradation Visualizations

The following diagrams illustrate the key signaling and degradation pathways for anandamide and the conversion of this compound.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NAPE N-arachidonoyl phosphatidylethanolamine Anandamide_pre Anandamide (AEA) NAPE->Anandamide_pre NAPE-PLD Anandamide_syn Anandamide (AEA) Anandamide_pre->Anandamide_syn Release CB1R CB1 Receptor Anandamide_syn->CB1R Binding Anandamide_post Anandamide (AEA) Anandamide_syn->Anandamide_post Uptake GPCR_Signaling G-Protein Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->GPCR_Signaling FAAH FAAH Anandamide_post->FAAH Hydrolysis Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products R1MP R-1 Methanandamide Phosphate (Prodrug) R1M R-1 Methanandamide (Active Drug) R1MP->R1M Hydrolysis Degradation Slow Degradation by FAAH R1M->Degradation Enzymes Alkaline Phosphatases, Esterases cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis Start Prepare stock solutions of Anandamide and R-1MP Spike Spike compounds into buffers, plasma, or homogenates Start->Spike Incubate Incubate at controlled temperature (e.g., 37°C) Spike->Incubate Aliquots Withdraw aliquots at specific time points Incubate->Aliquots Quench Quench enzymatic reactions (if applicable) Aliquots->Quench Process Process samples (e.g., protein precipitation) Quench->Process Analyze Analyze by HPLC or LC-MS/MS Process->Analyze Quantify Quantify parent compound and degradation products Analyze->Quantify Data Data Quantify->Data Determine degradation rate and half-life

References

A Technical Deep Dive into R-1 Methanandamide Phosphate for Intraocular Pressure Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

R-1 Methanandamide Phosphate (B84403) emerges as a promising water-soluble prodrug of the potent cannabinoid CB1 receptor agonist, R-(+)-methanandamide, for the management of intraocular pressure (IOP). Its significantly enhanced aqueous solubility overcomes a major hurdle in the ophthalmic application of its parent compound. This technical guide provides a comprehensive overview of the available research on R-1 Methanandamide Phosphate, detailing its mechanism of action, experimental protocols, and quantitative data to support further investigation and development in the field of glaucoma therapeutics.

Introduction: The Promise of a Water-Soluble Cannabinoid Prodrug

Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure. While cannabinoids have long been recognized for their IOP-lowering properties, their clinical utility has been hampered by poor aqueous solubility, leading to formulation challenges and inconsistent bioavailability. This compound, a phosphate ester of R-(+)-methanandamide, was synthesized to address these limitations. This prodrug boasts a remarkable 16,500-fold increase in aqueous solubility compared to its parent compound at a physiological pH of 7.4[1]. The core concept relies on the enzymatic conversion of the inactive, water-soluble prodrug into the active, lipophilic parent compound by alkaline phosphatases present in ocular tissues.

Mechanism of Action: A Two-Step Process

The therapeutic effect of this compound on intraocular pressure is a sequential process involving enzymatic conversion followed by receptor-mediated signaling.

Step 1: Enzymatic Bioactivation

Upon topical administration, this compound encounters alkaline phosphatases in ocular tissues such as the cornea, ciliary body, and trabecular meshwork. These enzymes rapidly hydrolyze the phosphate ester, releasing the active parent compound, R-(+)-methanandamide[1]. In vitro studies have demonstrated this rapid conversion, with a half-life of less than 15 seconds in an alkaline phosphatase solution[1].

G R-1_Methanandamide_Phosphate R-1 Methanandamide Phosphate (Water-Soluble Prodrug) Alkaline_Phosphatase Alkaline Phosphatase (in Ocular Tissues) R-1_Methanandamide_Phosphate->Alkaline_Phosphatase Topical Administration R_Methanandamide R-(+)-Methanandamide (Active Drug) Alkaline_Phosphatase->R_Methanandamide Hydrolysis Phosphate_Ion Inorganic Phosphate Alkaline_Phosphatase->Phosphate_Ion Hydrolysis

Figure 1: Enzymatic conversion of this compound.

Step 2: CB1 Receptor-Mediated IOP Reduction

The liberated R-(+)-methanandamide, a potent and selective CB1 receptor agonist, then binds to and activates CB1 receptors located in the ciliary body and trabecular meshwork[2][3][4]. The activation of these G-protein coupled receptors (GPCRs) is believed to lower IOP through a dual mechanism:

  • Reduction of Aqueous Humor Production: Activation of CB1 receptors in the ciliary epithelium is thought to decrease the secretion of aqueous humor[2].

  • Increased Aqueous Humor Outflow: CB1 receptor stimulation in the trabecular meshwork may enhance the outflow of aqueous humor[3].

Research on the parent compound, R-(+)-methanandamide, has shown that its topical application in rabbits leads to a significant reduction in aqueous humor flow[2].

G cluster_membrane Cell Membrane R_Methanandamide R-(+)-Methanandamide CB1_Receptor CB1 Receptor R_Methanandamide->CB1_Receptor Binds to G_Protein G-protein (Gi/o) CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Conversion ATP ATP ATP->Adenylyl_Cyclase IOP_Reduction Reduced Aqueous Humor Production & Increased Outflow => Lower IOP cAMP->IOP_Reduction

Figure 2: CB1 receptor signaling pathway in IOP reduction.

Quantitative Data

While direct, peer-reviewed quantitative data on the dose-response and time-course of IOP reduction for this compound is not extensively published, the seminal study on its development confirms its efficacy in reducing IOP in normotensive rabbits[1]. The following tables summarize the key physicochemical properties of the prodrug and the in vivo efficacy of its parent compound, R-(+)-methanandamide, which serves as a benchmark for the expected activity of the prodrug.

Table 1: Physicochemical Properties of this compound and Parent Compound

PropertyThis compoundR-(+)-MethanandamideReference
Aqueous Solubility (pH 7.4)>16,500-fold increase vs. parentPoor[1]
Chemical Stability (pH 7.4)Stable in buffer solutionsProne to hydrolysis[1]
Enzymatic Hydrolysis (Alkaline Phosphatase)t1/2 << 15 secondsN/A[1]
Enzymatic Hydrolysis (Liver Homogenate)t1/2 = 8-9 minutesN/A[1]

Table 2: In Vivo Efficacy of R-(+)-Methanandamide in Rabbits

ConcentrationMaximal IOP Reduction (mmHg)Time to Maximal Reduction (hours)Effect on Aqueous Humor FlowReference
0.125%5.1 ± 2.02Significantly reduced[2]
0.25%4.0 ± 1.32Significantly reduced[2]

Experimental Protocols

This section outlines the key experimental methodologies for the synthesis, in vitro evaluation, and in vivo assessment of this compound.

4.1. Synthesis of this compound

A detailed synthesis protocol for this compound has been described. The general workflow involves the phosphorylation of R-(+)-methanandamide.

G Start R-(+)-Methanandamide Step1 Reaction with Phosphorylating Agent (e.g., POCl3) Start->Step1 Step2 Hydrolysis of Intermediate Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End R-1 Methanandamide Phosphate Step3->End

Figure 3: General workflow for the synthesis of this compound.

4.2. In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the rate of conversion of this compound to R-(+)-methanandamide in the presence of alkaline phosphatase.

Materials:

  • This compound

  • Alkaline phosphatase solution

  • Phosphate buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Prepare a stock solution of this compound in PBS.

  • Incubate the stock solution with alkaline phosphatase at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 seconds), quench the reaction.

  • Analyze the samples by HPLC to quantify the concentrations of both this compound and R-(+)-methanandamide.

  • Calculate the half-life (t1/2) of the prodrug.

4.3. In Vivo Intraocular Pressure Measurement in Rabbits

Objective: To evaluate the IOP-lowering efficacy of topically administered this compound.

Animal Model: Normotensive New Zealand albino rabbits.

Protocol:

  • Acclimatize rabbits to handling and IOP measurement procedures to establish a stable baseline.

  • Measure baseline IOP using a calibrated pneumatonometer.

  • Topically administer a single drop of the this compound formulation to one eye of each rabbit. The contralateral eye receives the vehicle as a control.

  • Measure IOP in both eyes at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) post-instillation.

  • Record and analyze the data to determine the time to maximal IOP reduction and the duration of the effect.

G Start Rabbit Acclimatization Baseline Baseline IOP Measurement Start->Baseline Administration Topical Administration (Prodrug vs. Vehicle) Baseline->Administration Measurement Serial IOP Measurements (Both Eyes) Administration->Measurement Analysis Data Analysis (IOP Change from Baseline) Measurement->Analysis End Determination of Efficacy Analysis->End

Figure 4: Experimental workflow for in vivo IOP studies in rabbits.

4.4. Aqueous Humor Dynamics by Fluorophotometry

Objective: To determine the effect of this compound on aqueous humor flow.

Methodology:

  • Following topical administration of the prodrug, a fluorescent tracer (e.g., fluorescein) is instilled into the eye.

  • A specialized fluorophotometer is used to measure the rate of clearance of the tracer from the anterior chamber.

  • A reduction in the clearance rate indicates a decrease in aqueous humor formation.

Future Directions and Conclusion

This compound represents a significant advancement in the development of cannabinoid-based therapies for glaucoma. Its enhanced water solubility makes it a highly attractive candidate for topical ophthalmic delivery. While initial studies have confirmed its IOP-lowering potential, further research is warranted to:

  • Establish a comprehensive dose-response relationship and time-course of action for this compound in both normotensive and hypertensive animal models of glaucoma.

  • Directly compare the in vivo efficacy and duration of action of this compound with its parent compound, R-(+)-methanandamide.

  • Conduct long-term safety and toxicology studies to assess the potential for ocular irritation and other adverse effects.

  • Further elucidate the downstream signaling pathways activated by CB1 receptors in the ciliary body and trabecular meshwork to identify potential targets for synergistic therapies.

References

The Role of R-1 Methanandamide Phosphate in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide (B110085) Phosphate is a water-soluble phosphomonoester prodrug of (R)-(+)-methanandamide (MET), a stable synthetic analogue of the endocannabinoid anandamide (B1667382). Upon administration, it is metabolized into its active form, R(+)-methanandamide, which exhibits significant bioactivity. This technical guide provides an in-depth overview of the role of R(+)-methanandamide in cancer cell line studies, focusing on its anti-proliferative and pro-apoptotic effects, the underlying signaling pathways, and detailed experimental protocols for its investigation. The data presented herein is collated from various preclinical studies, offering a valuable resource for researchers in oncology and cannabinoid pharmacology.

Mechanism of Action: Anti-Proliferative and Pro-Apoptotic Effects

R(+)-methanandamide has been demonstrated to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. These effects are primarily mediated through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein-coupled receptors. The expression levels of these receptors can vary between different cancer types and even among different cell lines of the same cancer, influencing the cellular response to MET.

The core mechanism often involves the de novo synthesis of the sphingolipid ceramide, a key second messenger in cellular stress responses that can trigger apoptosis. The activation of specific downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, is crucial in executing the apoptotic program.

Quantitative Data: Effects on Cancer Cell Viability and Apoptosis

The cytotoxic and pro-apoptotic efficacy of R(+)-methanandamide varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Anti-Proliferative Activity of R(+)-Methanandamide (MET) in Various Cancer Cell Lines

Cancer TypeCell LineAssayKey FindingIC50 ValueCitation
Breast CancerEFM-19Proliferation AssayPotent inhibition of cell proliferation.~0.8 µM[1]
Prostate CancerPC-3MTT AssayDose-dependent decrease in cell viability.> 5 µM*[2]
Prostate CancerDU-145MTT AssayInhibition of cell growth.Not specified[2]
Prostate CancerLNCaPMTT AssayInhibition of cell growth (less pronounced).Not specified[2]

*Significant decrease in viability observed at concentrations over 5 µM after 48 hours.

Table 2: Pro-Apoptotic Effects of R(+)-Methanandamide (MET)

Cancer TypeCell LineTreatmentApoptosis MeasurementResultCitation
Mantle Cell LymphomaRec-1, Granta-51910 µM MET (4h)Annexin V/7-AAD Flow CytometrySignificant increase in early and late apoptotic cells.[3]
Prostate CancerPC-310 µM MET (48h)Annexin V-FITC/PI Flow Cytometry~25% late apoptotic cells (vs. ~5% in control).[2]
Prostate CancerPC-320 µM MET (48h)Annexin V-FITC/PI Flow Cytometry~35% late apoptotic cells (vs. ~5% in control).[2]

Signaling Pathways

The pro-apoptotic effects of R(+)-methanandamide are orchestrated by distinct signaling pathways in different cancer contexts. Below are diagrams of two well-characterized pathways in mantle cell lymphoma and prostate cancer.

Pathway 1: Dual CB1/CB2 Receptor-Mediated Apoptosis in Mantle Cell Lymphoma

R(+)-methanandamide concurrently ligates CB1 and CB2 receptors on mantle cell lymphoma cells, initiating a signaling cascade that leads to apoptosis.[3][4] This pathway highlights the sequential activation of ceramide synthesis and the p38 MAPK stress pathway.

MET R(+)-Methanandamide CB1 CB1 Receptor MET->CB1 CB2 CB2 Receptor MET->CB2 Ceramide De Novo Ceramide Synthesis CB1->Ceramide CB2->Ceramide p38 p38 MAPK Activation (Phosphorylation) Ceramide->p38 Mito Mitochondrial Membrane Depolarization p38->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

CB1/CB2-mediated apoptosis in mantle cell lymphoma.
Pathway 2: CB2 Receptor-Mediated Apoptosis in Prostate Cancer

In androgen-independent PC-3 prostate cancer cells, R(+)-methanandamide predominantly signals through the CB2 receptor.[2][5][6] This activation also triggers de novo ceramide synthesis, which in turn modulates the pro-apoptotic JNK pathway and the pro-survival Akt pathway.

MET R(+)-Methanandamide CB2 CB2 Receptor MET->CB2 Ceramide De Novo Ceramide Synthesis CB2->Ceramide JNK JNK Activation (Phosphorylation) Ceramide->JNK Akt Akt Inhibition Ceramide->Akt Apoptosis Apoptosis JNK->Apoptosis Akt->Apoptosis | (Inhibition is removed) cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Treat with varying concentrations of MET B->C D 4. Incubate for desired duration (e.g., 48 hours) C->D E 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL) D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Solubilize formazan crystals (e.g., DMSO) F->G H 8. Read absorbance (e.g., at 570 nm) G->H

References

The Effects of R-1 Methanandamide Phosphate on Motor Activity in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of R-1 Methanandamide Phosphate (B84403) on motor activity in rodent models. R-1 Methanandamide Phosphate is a water-soluble prodrug of R-(+)-methanandamide, a potent and metabolically stable synthetic analog of the endocannabinoid anandamide (B1667382). R-(+)-methanandamide is a selective agonist for the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system and plays a crucial role in the regulation of motor function. This document summarizes key findings from preclinical studies, presents quantitative data in structured tables, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows. While direct studies on the motor effects of this compound are limited, this guide extrapolates its likely effects based on the extensive research conducted on its active metabolite, R-(+)-methanandamide.

Introduction: this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous neuromodulatory system that plays a key role in regulating a wide array of physiological processes, including motor control, pain perception, and appetite.[1] The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects through the ECS. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1]

R-1 Methanandamide is a synthetic analog of anandamide designed to be more resistant to enzymatic degradation by fatty acid amide hydrolase (FAAH), thus exhibiting a longer duration of action.[2] this compound is a water-soluble prodrug of R-1 Methanandamide, designed to improve its bioavailability for in vivo studies.[3] Upon administration, it is rapidly hydrolyzed by phosphatases to yield the active compound, R-1 Methanandamide.

Signaling Pathways of R-1 Methanandamide

As a potent CB1 receptor agonist, R-1 Methanandamide activates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi activates AC Adenylyl Cyclase cAMP ↓ cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) R1M R-1 Methanandamide R1M->CB1 binds Gi->AC inhibits Gi->Ca_channel inhibits Gi->K_channel activates PKA ↓ PKA Neurotransmitter ↓ Neurotransmitter Release

Figure 1: CB1 Receptor Signaling Pathway.

Activation of the CB1 receptor by R-1 Methanandamide leads to:

  • Inhibition of adenylyl cyclase , which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Inhibition of voltage-gated calcium channels , which reduces calcium influx into the presynaptic terminal.

  • Activation of inwardly rectifying potassium channels , leading to potassium efflux and hyperpolarization of the neuron.

These actions collectively result in a reduction of neurotransmitter release , which is the primary mechanism underlying the effects of CB1 receptor agonists on motor activity.

Effects of R-(+)-Methanandamide on Motor Activity in Rodents

Studies in rodents have demonstrated that systemic administration of R-(+)-methanandamide produces a dose-dependent suppression of spontaneous motor activity. The most common behavioral assays used to assess these effects are the open-field test and the catalepsy bar test.

Open-Field Test

The open-field test is a widely used method to assess locomotor activity and exploratory behavior in rodents.[4] Key parameters measured include horizontal activity (ambulation) and vertical activity (rearing).

Table 1: Effects of Intraperitoneally Administered R-(+)-Methanandamide on Open-Field Behavior in Rats

Dose (mg/kg)Ambulation (squares crossed)Rearing (number)Latency to leave center (s)Circling (number)Reference
0 (Vehicle)105 ± 1025 ± 35 ± 11 ± 0.5[3][5]
390 ± 1220 ± 46 ± 11 ± 0.5[5]
1060 ± 810 ± 28 ± 21 ± 0.5[3][5]
1840 ± 55 ± 110 ± 31 ± 0.5[3][5]
3025 ± 42 ± 120 ± 5Not Reported[3]

* Indicates a statistically significant difference from the vehicle-treated group. Data are presented as mean ± SEM and are compiled from studies by Järbe et al. (1998, 2003).[3][5]

As shown in Table 1, R-(+)-methanandamide produces a dose-dependent decrease in both ambulation and rearing in rats.[3][5] Interestingly, unlike Δ⁹-THC, R-(+)-methanandamide did not significantly increase circling behavior over the doses examined.[5]

Catalepsy

Catalepsy, a state of motor immobility and waxy flexibility, is a characteristic effect of high doses of CB1 receptor agonists. It is typically measured using the bar test, where the animal's forepaws are placed on an elevated bar, and the time it remains in this posture is recorded.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Open-Field Test Protocol

Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The floor is divided into a grid of equal-sized squares.

Open_Field_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis Acclimatization Acclimatize rodent to testing room (30-60 min) Drug_Admin Administer R-1 Methanandamide Phosphate or vehicle (i.p.) Acclimatization->Drug_Admin Placement Place rodent in the center of the open-field arena Drug_Admin->Placement Recording Record behavior for a set duration (e.g., 5-20 min) Placement->Recording Parameters Quantify behavioral parameters: - Ambulation (squares crossed) - Rearing (vertical movements) - Time in center vs. periphery - Grooming, Defecation Recording->Parameters

Figure 2: Open-Field Test Experimental Workflow.

Procedure:

  • Acclimatization: Rodents are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.

  • Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 15-30 minutes).

  • Test Initiation: The rodent is gently placed in the center of the open-field arena.

  • Recording: Behavior is recorded for a predetermined duration (e.g., 5, 10, or 20 minutes) using a video camera mounted above the arena.

  • Data Analysis: The recorded video is analyzed to quantify various behavioral parameters, including:

    • Locomotor Activity: Number of squares crossed (ambulation).

    • Exploratory Behavior: Number of rearings.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena.

    • Other Behaviors: Grooming bouts, fecal boli count.

Catalepsy Bar Test Protocol

Objective: To measure the degree of motor immobility (catalepsy).

Apparatus: A horizontal bar (e.g., 0.5-1.0 cm in diameter) elevated at a specific height (e.g., 9 cm) from a flat surface.

Procedure:

  • Drug Administration: this compound or vehicle is administered.

  • Test Initiation: At a specified time after drug administration, the rodent's forepaws are gently placed on the bar.

  • Measurement: The latency for the rodent to remove both forepaws from the bar is recorded. A maximum cut-off time (e.g., 120 seconds) is typically set.

  • Repetition: The test is usually repeated at several time points after drug administration to assess the time course of the cataleptic effect.

Pharmacokinetics of this compound

Detailed pharmacokinetic studies specifically for this compound in rodents, including its bioavailability and rate of conversion to R-1 Methanandamide, are not extensively available in the public domain. However, as a water-soluble phosphate ester prodrug, it is designed for enhanced solubility and is expected to be rapidly hydrolyzed by endogenous phosphatases to the active R-1 Methanandamide in vivo. The overall in vivo effects on motor activity will be dependent on the absorption, distribution, metabolism (conversion to the active form), and excretion of the compound. Further research is warranted to fully characterize the pharmacokinetic profile of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound, through its conversion to the active CB1 agonist R-(+)-methanandamide, will induce a dose-dependent suppression of motor activity in rodents. This is characterized by decreased ambulation and rearing in the open-field test and the induction of catalepsy at higher doses. These effects are consistent with the known role of the CB1 receptor in modulating motor function.

Future research should focus on:

  • Directly assessing the effects of this compound on motor activity in various rodent models to confirm the extrapolated findings and to determine the dose-response relationship of the prodrug itself.

  • Conducting detailed pharmacokinetic studies to understand the in vivo conversion of this compound to R-1 Methanandamide, including its absorption, distribution, metabolism, and excretion.

  • Investigating the potential for this compound to modulate motor activity in models of neurological disorders where the endocannabinoid system is dysregulated, such as Parkinson's disease or Huntington's disease.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in motor control. Its water-soluble nature facilitates in vivo administration. Based on the robust data from its active metabolite, R-(+)-methanandamide, it is anticipated to be a potent suppressor of motor activity in rodents. This technical guide provides a comprehensive overview of its expected effects and the methodologies to assess them, serving as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

References

The Pharmacokinetic Profile of R-1 Methanandamide Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate is a synthetic, water-soluble prodrug of (R)-methanandamide (also known as AM356), a potent and metabolically stable analog of the endocannabinoid anandamide. As a selective agonist for the cannabinoid receptor 1 (CB1), (R)-methanandamide holds significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of this compound, focusing on its conversion to the active moiety, (R)-methanandamide, and the subsequent absorption, distribution, metabolism, and excretion characteristics of the active compound. This document also details relevant experimental protocols and signaling pathways to support further research and development.

Physicochemical and Pharmacokinetic Properties

Due to its nature as a prodrug, the pharmacokinetic profile of this compound is largely characterized by its rapid conversion to the active compound, (R)-methanandamide. The available data on the physicochemical properties of the prodrug and the qualitative pharmacokinetic parameters of the active metabolite are summarized below.

Table 1: Physicochemical Properties of this compound and (R)-Methanandamide

PropertyThis compound(R)-Methanandamide (AM356)Reference(s)
Chemical Name N-(2-phosphate-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamideN-(2-hydroxy-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide[1]
Molecular Formula C23H40NO5PC23H39NO2[1]
Molecular Weight 441.5 g/mol 361.6 g/mol [1]
Aqueous Solubility High (>16,500-fold increase over parent compound at pH 7.4)Low[2]
Receptor Selectivity -Selective CB1 agonist (Ki values of 17.9-28.3 nM for CB1 and 815-868 nM for CB2)[3][4]

Table 2: Qualitative Pharmacokinetic Profile of (R)-Methanandamide

ParameterDescriptionReference(s)
Absorption Following administration of the prodrug, the active form, (R)-methanandamide, is expected to be systemically available. Intravenous administration in squirrel monkeys has been studied. Intraperitoneal administration in rats has also been documented.[5][6][7]
Distribution Specific tissue distribution data for (R)-methanandamide is not readily available. As a lipophilic compound, it is expected to distribute into tissues.
Metabolism (R)-methanandamide is significantly more resistant to hydrolysis by fatty acid amide hydrolase (FAAH) compared to anandamide, leading to a longer duration of action. It may interact with the cytochrome P450 (CYP450) enzyme system, potentially affecting the metabolism of other drugs.[3][5][6][7]
Excretion The routes and extent of excretion for (R)-methanandamide and its metabolites have not been detailed in the available literature.
Half-life While specific quantitative data is unavailable, qualitative evidence points to a significantly longer half-life than anandamide. In rats, the motor-inhibiting effects of (R)-methanandamide persisted for up to 180 minutes, whereas anandamide's effects were absent after 60 minutes.[6]

Note: Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, clearance, and bioavailability for (R)-methanandamide are not publicly available in the reviewed literature.

Signaling Pathways

(R)-methanandamide exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of (R)-methanandamide to the CB1 receptor initiates a cascade of intracellular signaling events.

RMA R-1 Methanandamide CB1 CB1 Receptor RMA->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (↑ K+, ↓ Ca2+) G_protein->IonChannels Modulates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP ↓ cAMP PKA ↓ PKA CellularResponse Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->CellularResponse IonChannels->CellularResponse MAPK->CellularResponse

Caption: CB1 Receptor Signaling Pathway.

The metabolic pathway of (R)-methanandamide, while more stable than anandamide, is still of importance. Its resistance to FAAH is a key feature.

RMA_Phosphate R-1 Methanandamide Phosphate (Prodrug) RMA (R)-Methanandamide (Active Drug) RMA_Phosphate->RMA Hydrolysis Phosphatase Alkaline Phosphatases CYP450 CYP450 Enzymes RMA->CYP450 Influences Inactive_Metabolites Inactive Metabolites RMA->Inactive_Metabolites Metabolism Phosphatase->RMA FAAH FAAH (low affinity) FAAH->Inactive_Metabolites CYP450->Inactive_Metabolites Drug_Interactions Drug-Drug Interactions CYP450->Drug_Interactions Start Start: Rodent PK Study Dosing Dosing (IV or PO with this compound) Start->Dosing BloodCollection Serial Blood Sampling (Multiple Time Points) Dosing->BloodCollection Centrifugation Plasma Separation (Centrifugation at 4°C) BloodCollection->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage Analysis LC-MS/MS Analysis (Quantification of R-Methanandamide) Storage->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis End End: PK Profile PK_Analysis->End

References

R-1 Methanandamide Phosphate: A More Stable Anandamide Analog for Cannabinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, has garnered significant interest for its role in a wide array of physiological processes, including pain modulation, appetite regulation, and memory. However, its therapeutic potential is often limited by its rapid enzymatic degradation in vivo, primarily by fatty acid amide hydrolase (FAAH). This rapid breakdown leads to a short biological half-life, making it a challenging pharmacological tool. To overcome this limitation, synthetic analogs with enhanced stability have been developed. Among these, R-1 Methanandamide and its water-soluble prodrug, R-1 Methanandamide Phosphate (B84403), have emerged as valuable tools for studying the endocannabinoid system.

This technical guide provides a comprehensive overview of R-1 Methanandamide Phosphate as a more stable analog of anandamide. It delves into its chemical properties, stability, receptor binding affinity, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development in the field of cannabinoid science.

Chemical and Stability Profile

This compound is the phosphate ester of R-1 Methanandamide. This modification significantly increases its aqueous solubility, a crucial property for a drug candidate. In biological systems, the phosphate group is rapidly cleaved by endogenous phosphatases, such as alkaline phosphatase, to release the active compound, R-1 Methanandamide.

Anandamide is notoriously unstable in biological matrices due to its rapid hydrolysis by FAAH into arachidonic acid and ethanolamine[1][2][3]. In contrast, R-1 Methanandamide exhibits markedly greater resistance to FAAH-mediated hydrolysis, leading to a longer duration of action[4][5]. While specific half-life data for this compound is limited, its design as a prodrug ensures rapid conversion to the more stable R-1 Methanandamide.

Table 1: Comparative Stability of Anandamide and R-1 Methanandamide

CompoundMatrixStability MetricValueReference
AnandamideWhole Blood (on ice)Concentration Change~2.3-fold increase in 3 hours
AnandamidePlasma (on ice)Stability DurationStable for up to 4 hours
R-1 MethanandamideIn vivoDuration of ActionEffects persist for up to 180 minutes
R-1 MethanandamideIn vitro (in the presence of FAAH inhibitor)Receptor AffinityKi remains stable[4]
This compoundBuffer SolutionStabilityStable
This compoundAlkaline Phosphatase SolutionHydrolysisRapid
This compoundLiver HomogenateHydrolysisRapid

Receptor Binding Affinity

R-1 Methanandamide, the active metabolite of this compound, is a potent agonist of the cannabinoid receptor type 1 (CB1), exhibiting a higher binding affinity than anandamide. Both compounds show lower affinity for the cannabinoid receptor type 2 (CB2).

Table 2: Receptor Binding Affinities (Ki) of R-1 Methanandamide and Anandamide

CompoundReceptorKi (nM)Reference
R-1 MethanandamideCB120 ± 1.6[4]
AnandamideCB178 ± 2[4]
R-1 MethanandamideCB2~815
AnandamideCB2~371[6]

Signaling Pathways

The primary targets of anandamide and its analogs are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gi/o family. Activation of these receptors initiates a cascade of intracellular events. Additionally, evidence suggests that these compounds can also interact with other receptors, such as the G-protein coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 1 (TRPV1).

CB1 Receptor Signaling

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway[7][8][9][10][11].

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist CB1R CB1R Agonist->CB1R Binds G_alpha_i G_alpha_i CB1R->G_alpha_i Activates G_beta_gamma G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates MAPK_Pathway MAPK Pathway G_beta_gamma->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK_Pathway->Cellular_Response

CB1 Receptor Signaling Pathway
GPR55 Signaling

Anandamide has been shown to activate GPR55, a novel cannabinoid receptor. The signaling cascade initiated by GPR55 activation is distinct from that of CB1 and CB2 receptors. It involves the activation of Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in an increase in intracellular calcium, while RhoA activation influences the actin cytoskeleton[12][13][14][15][16].

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anandamide Anandamide GPR55 GPR55 Anandamide->GPR55 Binds Gq Gq GPR55->Gq Activates G12_13 G12/13 GPR55->G12_13 Activates PLC Phospholipase C Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds Ca_release ↑ [Ca²⁺]i ER->Ca_release Releases Ca²⁺ Cellular_Response Cellular Response Ca_release->Cellular_Response Actin_Cytoskeleton Actin Cytoskeleton Remodeling RhoA->Actin_Cytoskeleton Actin_Cytoskeleton->Cellular_Response

GPR55 Signaling Pathway
TRPV1 Signaling

Anandamide can also directly activate the TRPV1 ion channel, which is a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the initiation of downstream signaling events. This interaction is of particular interest in the context of pain perception[6][17][18][19][20].

TRPV1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anandamide Anandamide TRPV1 TRPV1 Channel Anandamide->TRPV1 Activates Ca_influx ↑ [Ca²⁺]i TRPV1->Ca_influx Ca²⁺ Influx Na_influx ↑ [Na⁺]i TRPV1->Na_influx Na⁺ Influx Cellular_Response Cellular Response Ca_influx->Cellular_Response Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Cellular_Response

TRPV1 Signaling Pathway

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the phosphorylation of R-1 Methanandamide. A general procedure is outlined below, based on standard phosphorylation methods for hydroxyl-containing compounds.

Synthesis_Workflow Start Start Dissolve Dissolve R-1 Methanandamide in anhydrous solvent Start->Dissolve Cool Cool reaction mixture to 0°C Dissolve->Cool Add_Base Add a non-nucleophilic base (e.g., triethylamine) Cool->Add_Base Add_Phosphorylating_Agent Add phosphorylating agent (e.g., POCl₃) dropwise Add_Base->Add_Phosphorylating_Agent Stir Stir at 0°C for 2-4 hours Add_Phosphorylating_Agent->Stir Quench Quench reaction with ice-cold water Stir->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End

Synthesis Workflow

Materials:

Procedure:

  • Dissolve R-1 Methanandamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding ice-cold deionized water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

In Vitro Stability Assay

This protocol describes a method to assess the stability of this compound and anandamide in a biological matrix (e.g., plasma or liver homogenate) using LC-MS/MS.

Stability_Assay_Workflow Start Start Prepare_Matrix Prepare biological matrix (plasma or liver homogenate) Start->Prepare_Matrix Spike Spike matrix with test compound Prepare_Matrix->Spike Incubate Incubate at 37°C Spike->Incubate Aliquots Collect aliquots at different time points Incubate->Aliquots Quench_Extraction Quench reaction and extract analytes Aliquots->Quench_Extraction Analyze Analyze by LC-MS/MS Quench_Extraction->Analyze Calculate Calculate half-life Analyze->Calculate End End Calculate->End

Stability Assay Workflow

Materials:

  • This compound and Anandamide

  • Human or rat plasma or liver homogenate

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) with 0.1% formic acid (for quenching and protein precipitation)

  • Internal standard (e.g., deuterated anandamide)

  • LC-MS/MS system

Procedure:

  • Prepare the biological matrix. If using liver homogenate, prepare a 10% (w/v) solution in PBS.

  • Pre-warm the matrix to 37°C.

  • Spike the matrix with a known concentration of the test compound (this compound or anandamide).

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid and the internal standard.

  • Vortex the samples to precipitate proteins and centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new tube and analyze the concentration of the parent compound and any major metabolites by a validated LC-MS/MS method[21][22][23][24].

  • Plot the concentration of the parent compound versus time and calculate the half-life (t½) of the compound in the matrix.

CB1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor[25][26][27][28][29][30].

Materials:

  • Cell membranes expressing the CB1 receptor (e.g., from CHO-CB1 cells or rat brain tissue)

  • Radioligand (e.g., [³H]CP55,940)

  • Test compounds (R-1 Methanandamide and Anandamide)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with a high concentration of a known CB1 ligand (e.g., WIN 55,212-2).

  • To determine total binding, include wells with only the radioligand and no competing ligand.

  • Add the CB1 receptor-containing membranes to each well to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FAAH Hydrolysis Assay

This protocol describes a fluorometric assay to measure the rate of hydrolysis of anandamide by FAAH. The same principle can be adapted to assess the stability of R-1 Methanandamide.

Materials:

  • Recombinant FAAH or tissue homogenate containing FAAH

  • Anandamide

  • Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) for a standard curve, or a method to detect the products of anandamide hydrolysis (arachidonic acid and ethanolamine).

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound (anandamide or R-1 Methanandamide) in assay buffer.

  • In a 96-well plate, add the FAAH enzyme preparation.

  • Add the test compound to the wells to initiate the reaction.

  • Incubate the plate at 37°C.

  • If using a fluorogenic substrate, monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of hydrolysis is proportional to the rate of fluorescence increase.

  • If measuring the products of anandamide hydrolysis, the reaction can be stopped at different time points by adding a quenching solution, and the products can be quantified by LC-MS/MS.

  • Determine the initial reaction velocities at different substrate concentrations.

  • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

Conclusion

This compound, as a water-soluble prodrug of the stable anandamide analog R-1 Methanandamide, represents a significant advancement in the toolset available for cannabinoid research. Its enhanced stability against enzymatic degradation compared to anandamide allows for more controlled and prolonged experimental conditions, facilitating a more accurate investigation of the physiological and pathological roles of the endocannabinoid system. The detailed protocols and signaling pathway information provided in this guide are intended to empower researchers to further explore the therapeutic potential of modulating the endocannabinoid system with greater precision.

References

The Enhanced Water-Solubility of R-1 Methanandamide Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug of the potent cannabinoid receptor agonist, R-1 Methanandamide. The addition of a phosphate group dramatically enhances its aqueous solubility, a critical attribute for pharmaceutical development. This document provides a comprehensive overview of its solubility, relevant experimental protocols, and the signaling pathways it influences upon conversion to its active form.

Enhanced Aqueous Solubility: A Quantitative Comparison

R-1 Methanandamide Phosphate was developed to overcome the poor water solubility of its parent compound, R-1 Methanandamide, a significant hurdle for its clinical application. The phosphate moiety increases the aqueous solubility of the parent compounds by more than 16,500-fold at a pH of 7.4.[1] This dramatic increase facilitates its use in aqueous formulations for research and potential therapeutic applications.

Table 1: Solubility Data for this compound and R-1 Methanandamide

CompoundSolventSolubility
This compound PBS (pH 7.2)2 mg/mL
DMF20 mg/mL
DMSO15 mg/mL
Ethanol30 mg/mL
R-1 Methanandamide PBS (pH 7.2)<100 µg/mL
Ethanol:PBS (1:2)8.5 mg/mL
DMSO>30 mg/mL
DMF>10 mg/mL
Ethanol>100 mg/mL

Experimental Protocols

Preparation of this compound Solutions

Several protocols are available for the preparation of this compound solutions for in vivo and in vitro experiments. The choice of solvent will depend on the specific experimental requirements.

Protocol 1: Saline-Based Formulation for In Vivo Studies

This protocol yields a clear solution of ≥ 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2: SBE-β-CD Formulation for In Vivo Studies

This protocol also yields a clear solution of ≥ 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to a solution of 20% SBE-β-CD in saline to achieve the desired final concentration. The final solution should contain 10% DMSO.

Protocol 3: Corn Oil Formulation for In Vivo Studies

This protocol yields a clear solution of ≥ 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Add the DMSO stock solution to corn oil to achieve the desired final concentration. The final solution should contain 10% DMSO.

Enzymatic Hydrolysis of this compound

This compound is a prodrug that is rapidly hydrolyzed in vivo by alkaline phosphatase to yield the active compound, R-1 Methanandamide.

In Vitro Enzymatic Hydrolysis Assay

  • Prepare a solution of this compound in a suitable buffer (e.g., pH 7.4).

  • Incubate the solution with alkaline phosphatase or a liver homogenate (e.g., 10%).

  • Monitor the hydrolysis of the phosphate ester and the formation of R-1 Methanandamide over time using an appropriate analytical method, such as HPLC.

  • The half-life of this compound in a pure alkaline phosphatase solution is less than 15 seconds, and in a 10% liver homogenate, it is approximately 8-9 minutes.[1]

Signaling Pathways of R-1 Methanandamide

Upon enzymatic conversion, R-1 Methanandamide primarily interacts with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling R1MP R-1 Methanandamide Phosphate (Prodrug) Alkaline_Phosphatase Alkaline Phosphatase R1MP->Alkaline_Phosphatase Hydrolysis R1M R-1 Methanandamide (Active Drug) CB1_CB2 CB1/CB2 Receptor R1M->CB1_CB2 Binds to G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Alkaline_Phosphatase->R1M

CB1/CB2 Receptor Signaling Pathway

In addition to the canonical CB1 and CB2 receptors, evidence suggests that anandamide (B1667382) and its analogs may also act on other receptors, such as the G protein-coupled receptor 55 (GPR55) and a putative endothelial anandamide receptor, leading to distinct downstream signaling events.

Alternative_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling R1M R-1 Methanandamide GPR55 GPR55 R1M->GPR55 Activates Endothelial_Receptor Putative Endothelial Anandamide Receptor R1M->Endothelial_Receptor Activates Gq_G12 Gq/G12 Protein GPR55->Gq_G12 Activates Gio Gi/o Protein Endothelial_Receptor->Gio Activates PLC Phospholipase C Gq_G12->PLC Activates RhoA RhoA Gq_G12->RhoA Activates PI3K PI3K Pathway Gio->PI3K Activates Ca_release ↑ Intracellular Ca2+ PLC->Ca_release

Alternative Signaling Pathways for R-1 Methanandamide

Synthesis of this compound

logical_workflow Start R-1 Methanandamide Step1 Phosphorylation Reaction (e.g., with a phosphorylating agent) Start->Step1 Step2 Reaction Work-up and Purification Step1->Step2 End This compound Step2->End

General Synthetic Workflow

Conclusion

This compound represents a significant advancement in the study of the endocannabinoid system. Its enhanced water-solubility, achieved through the addition of a phosphate promoiety, allows for easier formulation and administration in aqueous media, thereby facilitating further research into the therapeutic potential of cannabinoid receptor agonists. Understanding its physicochemical properties, the protocols for its use, and its complex signaling pathways is crucial for scientists and drug development professionals working in this field.

References

Foundational Research on R-1 Methanandamide as a CB1 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-1 Methanandamide, a synthetic analog of the endogenous cannabinoid anandamide, serves as a potent and metabolically stable agonist for the Cannabinoid Receptor Type 1 (CB1).[1][2] Its enhanced stability and high affinity for the CB1 receptor make it a valuable tool in cannabinoid research, enabling detailed investigation of the endocannabinoid system's physiological and pathological roles.[3][4] This technical guide provides an in-depth overview of the foundational research on R-1 Methanandamide, focusing on its binding affinity, functional efficacy as a CB1 agonist, and the key experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for R-1 Methanandamide's interaction with the CB1 receptor, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of R-1 Methanandamide for Cannabinoid Receptors

CompoundReceptorKi (nM)Source
R-1 MethanandamideHuman CB115[5]
R-1 MethanandamideRat CB120 ± 1.6[4]
R-1 MethanandamideHuman CB251[5]
R-1 MethanandamideRat CB2815 - 868[2]
AnandamideRat CB178 ± 2[4]

Table 2: Functional Efficacy of R-1 Methanandamide at the CB1 Receptor

Assay TypeParameterValueNotesSource
GIRK ActivationAgonist TypePartial AgonistIn Xenopus oocytes expressing CB1 and GIRK channels.[6]
[35S]GTPγS BindingAgonist ActivityPotent AgonistShowed potent stimulation of [35S]GTPγS binding.[7]
Mouse Vas DeferensPotencyHigher than AnandamideInhibited electrically-evoked contractions.[4]
In Vivo Cannabimimetic EffectsActivityActiveDemonstrated hypothermia, hypokinesia, ring immobility, and antinociception in mice.[4]

Key Signaling Pathways

Activation of the CB1 receptor by R-1 Methanandamide initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins.[8] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[8]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R1M R-1 Methanandamide CB1 CB1 Receptor R1M->CB1 Binds G_protein Gαi/oβγ CB1->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux K_channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK (ERK1/2) G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from cells expressing CB1) incubate 2. Incubation - Membranes - Radioligand (e.g., [³H]CP55,940) - Varying concentrations of R-1 Methanandamide prep->incubate separate 3. Separation Rapid filtration to separate bound and free radioligand incubate->separate quantify 4. Quantification Scintillation counting to measure radioactivity separate->quantify analyze 5. Data Analysis - Determine IC₅₀ - Calculate Ki using the Cheng-Prusoff equation quantify->analyze GTPgS_Assay_Workflow prep 1. Membrane Preparation (from cells expressing CB1) incubate 2. Incubation - Membranes - GDP - [³⁵S]GTPγS - Varying concentrations of R-1 Methanandamide prep->incubate separate 3. Separation Rapid filtration to separate bound and free [³⁵S]GTPγS incubate->separate quantify 4. Quantification Scintillation counting separate->quantify analyze 5. Data Analysis - Determine EC₅₀ - Determine Eₘₐₓ quantify->analyze

References

An In-depth Technical Guide on the Chemical Properties of R-1 Methanandamide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for R-1 Methanandamide (B110085) Phosphate (B84403). This water-soluble prodrug of the potent cannabinoid receptor agonist, R-1 methanandamide, offers significant advantages for research and potential therapeutic applications due to its enhanced solubility and predictable enzymatic conversion to its active form.

Core Chemical Properties

R-1 Methanandamide Phosphate, also known as R-1MAP, is a synthetic derivative of anandamide (B1667382), an endogenous cannabinoid. The addition of a phosphate group dramatically increases its aqueous solubility compared to its parent compound, R-1 methanandamide.[1][2] This property is crucial for its use in various experimental and potential therapeutic settings where aqueous delivery is necessary.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₂₃H₄₀NO₅PPubChem
Molecular Weight 441.5 g/mol PubChem
Exact Mass 441.26441037 DaPubChem
Solubility DMF: 20 mg/mlDMSO: 15 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 2 mg/mlCayman Chemical
XLogP3 4.7PubChem
Stability in Buffer (pH 7.4) Stable[1]
Enzymatic Hydrolysis (t₁/₂) in 10% liver homogenate 8-9 minutes[1]
Enzymatic Hydrolysis (t₁/₂) in alkaline phosphatase solution <<15 seconds[1]

Synthesis and Purification

The synthesis of this compound involves the phosphorylation of R-1 methanandamide. A general synthetic approach is outlined below, based on methodologies for analogous anandamide phosphate esters.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • R-1 methanandamide

  • Di-tert-butyl diisopropylphosphoramidite

  • Tetrazole

  • Hydrogen peroxide (30%)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve R-1 methanandamide (1 equivalent) and tetrazole (3 equivalents) in a mixture of anhydrous THF and DCM (1:1).

  • To this solution, add di-tert-butyl diisopropylphosphoramidite (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and add 30% hydrogen peroxide (0.2 ml).

  • Stir the mixture for 1 hour at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (B92381) to yield the di-tert-butyl protected intermediate.

  • To deprotect the phosphate group, dissolve the intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent and co-evaporate with toluene (B28343) to remove residual TFA.

  • The final product, this compound, can be further purified by recrystallization or preparative HPLC.

Experimental Protocol: HPLC Purification

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient:

  • A linear gradient from 75% B to 100% B over 3 minutes, hold at 100% B for 1 minute, and then re-equilibrate at 75% B for 3 minutes.[3]

Detection:

  • UV detection at 214 nm.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Inject the sample onto the equilibrated C18 column.

  • Collect fractions based on the UV chromatogram.

  • Analyze the collected fractions for purity by analytical HPLC-MS.

  • Pool the pure fractions and lyophilize to obtain the final product.

Analytical Characterization

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 600 MHz)

Sample Preparation:

  • Dissolve the purified this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Characteristic signals for fatty acid amides include:

    • A multiplet around 5.3 ppm in the ¹H NMR spectrum corresponding to the alkenic (=CH) protons.[4]

    • Resonances at approximately 129 and 130 ppm in the ¹³C NMR spectrum for the alkenic (=C) carbons.[4]

    • A signal for the amide carbonyl carbon around 174 ppm in the ¹³C NMR spectrum.[5]

    • Signals corresponding to the propanolamine (B44665) phosphate moiety will also be present.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire mass spectra in both positive and negative ion modes.

  • The protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻ should be observed, confirming the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation. Common fragmentation pathways for cannabinoids include losses of small neutral molecules and cleavage of the central carbon-carbon bond.[6]

Biological Activity and Signaling Pathways

This compound acts as a prodrug, being rapidly hydrolyzed by phosphatases in biological systems to release the active compound, R-1 methanandamide.[1] R-1 methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.

CB1 Receptor Signaling

Activation of the CB1 receptor by R-1 methanandamide initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

CB1 receptor activation also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, CB1 receptor stimulation can activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38, which are involved in regulating cell proliferation, differentiation, and survival.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R1MP R-1 Methanandamide Phosphate (Prodrug) Phosphatase Phosphatases R1MP->Phosphatase Hydrolysis R1M R-1 Methanandamide (Active Drug) Phosphatase->R1M CB1R CB1 Receptor R1M->CB1R Activation G_protein Gi/o Protein CB1R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade Activation Ion_channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_channels Modulation cAMP cAMP AC->cAMP Production↓ PKA PKA cAMP->PKA Activation↓

CB1 Receptor Signaling Pathway for R-1 Methanandamide.
Experimental Workflow for Assessing Biological Activity

A typical workflow to assess the biological activity of this compound involves a series of in vitro assays to confirm its conversion to the active form and its subsequent effect on CB1 receptor signaling.

Experimental_Workflow start Start: R-1 Methanandamide Phosphate Sample hydrolysis In vitro Enzymatic Hydrolysis Assay (e.g., with liver homogenate or alkaline phosphatase) start->hydrolysis hplc_ms HPLC-MS Analysis (Confirm conversion to R-1 Methanandamide) hydrolysis->hplc_ms binding_assay CB1 Receptor Binding Assay (Determine Ki) hplc_ms->binding_assay camp_assay cAMP Accumulation Assay (Measure functional activity) binding_assay->camp_assay mapk_assay MAPK Activation Assay (e.g., Western blot for p-ERK) camp_assay->mapk_assay end End: Characterization of Biological Activity mapk_assay->end

Workflow for Biological Activity Assessment.
Experimental Protocol: CB1 Receptor Binding Assay

Materials:

  • Membrane preparations from cells expressing human CB1 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • R-1 methanandamide (as the active competitor).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[7]

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[7]

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, add binding buffer, membrane preparation, and varying concentrations of R-1 methanandamide.

  • Add a fixed concentration of the radioligand to all wells.

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC₅₀ value obtained from the competition binding curve.

Experimental Protocol: cAMP Accumulation Assay

Materials:

  • Cells expressing human CB1 receptors.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • This compound.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

  • Plate the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Determine the EC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Experimental Protocol: MAPK Activation Assay (Western Blot for p-ERK)

Materials:

  • Cells expressing human CB1 receptors.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Culture cells to near confluency and serum-starve overnight.

  • Treat the cells with this compound for various time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

  • Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

Conclusion

This compound is a valuable research tool due to its enhanced water solubility and its function as a prodrug for the potent CB1 receptor agonist R-1 methanandamide. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity, along with detailed experimental protocols to facilitate its use in research settings. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of its mechanism of action and the steps required for its characterization.

References

Methodological & Application

Application Notes and Protocols: R-1 Methanandamide Phosphate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug and a phosphate ester analog of R-1 Methanandamide (MET).[1] R-1 Methanandamide is a potent and metabolically stable endocannabinoid analog that exhibits high selectivity as an agonist for the cannabinoid receptor 1 (CB1) over the cannabinoid receptor 2 (CB2).[2] Due to its improved solubility, R-1MAP serves as a valuable tool for in vitro studies, where it is presumed to be hydrolyzed by cellular phosphatases to its active form, R-1 Methanandamide. These application notes provide detailed protocols for investigating the cellular and molecular effects of R-1MAP in vitro.

Mechanism of Action & Signaling Pathways

R-1MAP is designed to act as a prodrug, releasing the active compound R-1 Methanandamide upon enzymatic cleavage of the phosphate group within a biological system. The primary targets of R-1 Methanandamide are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[2]

  • CB1 Receptor Activation: Predominantly expressed in the central nervous system, CB1 receptor activation by R-1 Methanandamide typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels.[3] This can also lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38.[3][4]

  • CB2 Receptor Activation: Primarily found in immune cells, CB2 receptor activation is also implicated in the anti-proliferative effects of cannabinoids in certain cancer cell lines.[5]

  • Other Potential Pathways: Studies with R-1 Methanandamide have shown it can induce de novo ceramide synthesis, which is a key signaling lipid involved in apoptosis.[5] Additionally, in some cell types like endothelial cells, R-1 Methanandamide can signal through non-CB1/CB2 receptors to activate the PI3K-Akt pathway, leading to nitric oxide (NO) production.[6]

Signaling Pathway for Cannabinoid Receptor (CB1/CB2) Activation

G R1MAP R-1 Methanandamide Phosphate (Prodrug) Phosphatase Cellular Phosphatases R1MAP->Phosphatase Hydrolysis MET R-1 Methanandamide (Active Drug) Phosphatase->MET CB1R CB1/CB2 Receptor MET->CB1R Binds & Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (JNK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Apoptosis, Growth Inhibition) cAMP->CellularResponse MAPK->CellularResponse

Caption: R-1MAP is hydrolyzed to active R-1 Methanandamide, which activates CB1/CB2 receptors.

Ceramide-Mediated Apoptosis Pathway

G MET R-1 Methanandamide CB2R CB2 Receptor MET->CB2R CeramideSynth De Novo Ceramide Synthesis CB2R->CeramideSynth Triggers Ceramide ↑ Ceramide CeramideSynth->Ceramide JNK_Akt JNK Activation Akt Inhibition Ceramide->JNK_Akt Apoptosis Apoptosis / Cell Death JNK_Akt->Apoptosis

Caption: R-1 Methanandamide can induce apoptosis via CB2 receptor and ceramide synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for R-1 Methanandamide Phosphate and its active analog, R-1 Methanandamide, from published literature.

Table 1: Receptor Binding Affinity (Ki)

Compound Receptor Species Ki Value Notes Citation
AEA-P (R-1MAP analog) CB1 Rat Brain ~200 nM Tested as arachidonoyl ethanolamide phosphate. [1]
R-1 Methanandamide CB1 Rat 17.9 - 28.3 nM [2]
R-1 Methanandamide CB2 Human/Mouse 815 - 868 nM [2]
Anandamide (B1667382) (AEA) CB1 Rat Brain 89 ± 10 nM In the presence of FAAH inhibitor PMSF. [7]

| Anandamide (AEA) | CB1 | Rat Brain | 5400 ± 1600 nM | Without FAAH inhibitor PMSF. |[7] |

Table 2: Functional Activity (EC50 / IC50)

Compound Assay Cell/Tissue Type EC50 / IC50 Citation
R-1 Methanandamide NO Release Rat Mesenteric Artery 19.8 ± 14.2 nM
R-1 Methanandamide Ca2+ Signaling Human Endothelial Cells 10.6 µM [8]

| R-1 Methanandamide | Cell Viability | PC-3 Prostate Cancer Cells | > 5 µM |[5] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT-Based)

This protocol measures cell metabolic activity as an indicator of cell viability.

Experimental Workflow: MTT Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed cells in 96-well plate (e.g., 1.7x10^4 cells/well) Incubate1 2. Incubate 24h to allow attachment Seed->Incubate1 Treat 3. Treat with R-1MAP (various concentrations) Incubate1->Treat Incubate2 4. Incubate for desired time (e.g., 24-48h) Treat->Incubate2 AddMTT 5. Add MTT solution (e.g., 10µL of 5mg/mL) Incubate2->AddMTT Incubate3 6. Incubate for 3h at 37°C AddMTT->Incubate3 AddSol 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSol Read 8. Read Absorbance (e.g., 570 nm) AddSol->Read

Caption: Workflow for determining cell viability using the MTT assay after R-1MAP treatment.

Protocol Details:

  • Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • PC12, C6 glioma, or other appropriate cell line.[1][9]

    • 96-well cell culture plates.

    • Complete culture medium.

    • This compound (stock solution prepared in an appropriate solvent like PBS, pH 7.2).[1]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of medium and incubate overnight.[9]

    • Prepare serial dilutions of R-1MAP in culture medium.

    • Remove the old medium from the cells and add 100 µL of the R-1MAP dilutions. Include vehicle-only wells as a control.

    • Incubate for the desired treatment period (e.g., 24 to 48 hours).[5][9]

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[9]

    • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of R-1MAP to determine the IC50 value.

Receptor Binding Assay

This protocol determines the binding affinity (Ki) of R-1MAP (or its active metabolite) to cannabinoid receptors.

  • Principle: A competitive binding assay where the test compound (R-1MAP) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to receptors in a membrane preparation.[7] The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Materials:

    • Rat brain membranes (or cell membranes from cells overexpressing CB1 or CB2).

    • [³H]CP-55,940 (radiolabeled cannabinoid agonist).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Fatty acid-free Bovine Serum Albumin (BSA).

    • Phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit FAAH activity.[7]

    • Non-specific binding control (e.g., high concentration of a non-labeled agonist like WIN55,212-2).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare rat brain membranes.

    • In assay tubes, combine the binding buffer (containing 0.1% BSA and PMSF), a fixed concentration of [³H]CP-55,940, and varying concentrations of R-1MAP.

    • Include tubes for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate for 60-90 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of R-1MAP. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value.

Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: A fluorometric assay that uses a specific caspase-3 substrate (e.g., DEVD-AFC) which, when cleaved by active caspase-3, releases a fluorescent compound (AFC). The fluorescence intensity is directly proportional to caspase-3 activity.[4]

  • Materials:

    • Cells treated with R-1MAP and appropriate controls.

    • Lysis buffer.

    • Caspase-3 substrate (DEVD-AFC or similar).

    • Assay buffer.

    • Fluorometer with appropriate excitation/emission filters (e.g., 400 nm excitation / 505 nm emission).

  • Procedure:

    • Culture and treat cells with R-1MAP for the desired time.

    • Harvest the cells and prepare whole-cell extracts using a lysis buffer.[9]

    • Determine the protein concentration of the cell lysates.

    • In a 96-well black plate, add a standardized amount of protein lysate to each well.

    • Add the caspase-3 substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis: Quantify the fluorescence units. Results can be expressed as fold-change in caspase activity compared to the vehicle-treated control.[4]

References

Application Notes and Protocols for R-1 Methanandamide Phosphate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate (B84403) (R-1-MAP) is a water-soluble prodrug of R-1 Methanandamide, a stable analog of the endocannabinoid anandamide (B1667382) (AEA). As a potent and selective agonist for the cannabinoid receptor 1 (CB1), R-1-MAP offers significant advantages for in vitro studies due to its enhanced stability and solubility in aqueous media compared to its parent compound. Upon cellular uptake, it is hydrolyzed by intracellular phosphatases to release the active metabolite, R-1 Methanandamide, which then engages with the endocannabinoid system. These application notes provide detailed protocols for the preparation and use of R-1-MAP in cell culture, along with methodologies for key experimental assays to investigate its biological effects.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₂₃H₄₀NO₅P[1]
Molecular Weight 441.5 g/mol [1]
Solubility DMSO: 15 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 2 mg/mL[1]
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light.[2]

Data Presentation: Quantitative Analysis of R-1 Methanandamide Activity

The following tables summarize the binding affinities and functional potencies of R-1 Methanandamide, the active metabolite of R-1-MAP, in various assays and cell lines.

Table 1: Receptor Binding Affinities (Ki values)

CompoundReceptorPreparationKi (nM)Reference
R-1 MethanandamideCB1Rat Brain Membranes17.9 - 28.3[3]
Anandamide (AEA)CB1Rat Brain Membranes~70[4]
R-1 MethanandamideCB2Transfected Cells815 - 868[3]
Anandamide (AEA)CB2Transfected Cells439.5[5]

Table 2: Functional Potency (IC50/EC50 values) in Cell-Based Assays

Cell LineAssayParameterValue (µM)Reference
Human Breast Cancer (EFM-19)ProliferationIC500.8[6]
Prostate Cancer (PC-3)Cell ViabilityIC50>5[7]
C6 GliomaCell ProliferationIC50Not specified, but showed antiproliferative effects[8][9]
Mantle Cell Lymphoma (Rec-1, JeKo, JVM-2)Apoptosis (Caspase-3 activation)-Effective at 10 µM[10]
Subventricular Zone (SVZ) CellsProliferation-Effective at 1 µM[1]
Endothelial CellsIntracellular Ca²⁺ SignalingEC5010.6[11]

Signaling Pathways

R-1 Methanandamide, upon its release from R-1-MAP, primarily activates CB1 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. This activation triggers a cascade of intracellular signaling events that can vary depending on the cell type and context.

G_protein_signaling CB1 Receptor Signaling Pathways R1_MAP R-1 Methanandamide Phosphate (Prodrug) R1_Meth R-1 Methanandamide (Active) R1_MAP->R1_Meth CB1 CB1 Receptor R1_Meth->CB1 Ceramide Ceramide Accumulation R1_Meth->Ceramide via CB1/CB2 G_protein Gi/o Protein CB1->G_protein Ca_mobilization Ca²⁺ Mobilization CB1->Ca_mobilization AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK (ERK1/2) G_protein->MAPK Activation PI3K PI3K G_protein->PI3K Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Akt->Proliferation p38 p38 MAPK Ceramide->p38 p38->Apoptosis

Caption: CB1 Receptor Signaling Pathways.

Experimental Workflow

A typical workflow for investigating the effects of R-1-MAP on cultured cells involves several key stages, from initial cell culture and treatment to downstream functional assays.

experimental_workflow Experimental Workflow for R-1-MAP Cell Studies cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Stock_Prep Prepare R-1-MAP Stock Solution Working_Sol Prepare Working Solutions Stock_Prep->Working_Sol Treatment Treat Cells with R-1-MAP Working_Sol->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Binding Receptor Binding Assay Treatment->Binding Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling Data_Acquisition Data Acquisition Viability->Data_Acquisition Apoptosis->Data_Acquisition Binding->Data_Acquisition Signaling->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis

Caption: Experimental Workflow for R-1-MAP Cell Studies.

Experimental Protocols

Preparation of R-1 Methanandamide Phosphate Stock and Working Solutions

Materials:

  • This compound (powder)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, light-protected microcentrifuge tubes

Protocol for Stock Solution (10 mM):

  • Calculate the mass of R-1-MAP powder required to make a 10 mM stock solution (Mass = 10 mmol/L * 441.5 g/mol * Volume in L).

  • Aseptically weigh the calculated amount of R-1-MAP powder.

  • Dissolve the powder in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Gently vortex or sonicate if necessary to ensure complete dissolution.[2]

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol for Working Solutions:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.

  • It is recommended to prepare fresh working solutions for each experiment.

  • Note: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted for adherent cells and is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[10][12][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • R-1-MAP working solutions

  • 96-well clear-walled cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Remove the culture medium and replace it with fresh medium containing various concentrations of R-1-MAP or vehicle control (medium with the same concentration of DMSO as the highest R-1-MAP concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[12]

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[2][7][14][15]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Culture and treat cells with R-1-MAP or vehicle control for the desired duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, based on the cleavage of a fluorogenic substrate.[1][16][17][18]

Materials:

  • Treated and control cell lysates

  • Caspase-3 Fluorometric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)

  • 96-well black-walled plate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm)

Protocol:

  • Culture and treat cells with R-1-MAP or vehicle control.

  • Harvest cells and determine the cell count.

  • Lyse the cells using the provided cold lysis buffer (e.g., 25 µL per 1 x 10⁶ cells) and incubate on ice for 10 minutes.[1]

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[1]

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well black-walled plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.[1]

  • Prepare the reaction buffer containing DTT according to the kit instructions.

  • Add 50 µL of the reaction buffer to each well.

  • Add 5 µL of the DEVD-AFC substrate to each well.[1]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Express the results as a fold-increase in caspase-3 activity compared to the vehicle-treated control.

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of R-1 Methanandamide for the CB1 receptor using a radiolabeled ligand.[3][19][20][21][22]

Materials:

  • Cell membranes expressing the CB1 receptor (e.g., from transfected cells or rat brain tissue)

  • [³H]CP-55,940 (radioligand)

  • Unlabeled R-1 Methanandamide (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare dilutions of unlabeled R-1 Methanandamide over a wide concentration range.

  • In reaction tubes, combine:

    • Binding buffer

    • A fixed concentration of [³H]CP-55,940 (typically at or below its Kd)

    • Varying concentrations of unlabeled R-1 Methanandamide or vehicle (for total binding)

    • A high concentration of an unlabeled CB1 agonist (e.g., WIN 55,212-2) for non-specific binding determination

  • Initiate the binding reaction by adding the CB1 receptor-containing membranes (typically 20-50 µg of protein per tube).

  • Incubate the reaction mixture at 30°C or 37°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of R-1 Methanandamide by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of R-1 Methanandamide by non-linear regression analysis of the competition binding curve.

References

Application Notes and Protocols for In Vivo Administration of R-(+)-Methanandamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

R-(+)-methanandamide, a metabolically stable analog of the endogenous cannabinoid anandamide (B1667382), serves as a potent agonist for cannabinoid receptors, primarily the CB1 receptor.[1][2][3] Its resistance to rapid degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for in vivo studies investigating the endocannabinoid system.[4][5] These application notes provide detailed protocols for the in vivo administration of R-(+)-methanandamide, summarize key quantitative data from preclinical studies, and illustrate the principal signaling pathways involved.

Note on Nomenclature: The user query specified "R-1 Methanandamide (B110085) Phosphate." However, the available scientific literature predominantly refers to "R-(+)-methanandamide." It is presumed that "R-1 Methanandamide" is equivalent to "R-(+)-methanandamide." No significant information was found regarding a "phosphate" version of this compound. The following protocols and data are based on studies using R-(+)-methanandamide.

Data Presentation: Quantitative In Vivo Data

The following tables summarize quantitative data from key in vivo studies involving R-(+)-methanandamide administration.

Table 1: Intravenous Self-Administration of R-(+)-Methanandamide in Squirrel Monkeys

Dose (µg/kg per injection)Mean Injections per Session (± SEM)Maximal Response Rate (responses/sec ± SEM)
Vehicle~5~0.1
10~25~0.4
20~40~0.6
4044.75 ± 3.210.71 ± 0.22
80~30~0.5

SEM: Standard Error of the Mean. Data extracted from studies on the reinforcing effects of R-(+)-methanandamide.[3][4][5]

Table 2: Effect of Intraperitoneal R-(+)-Methanandamide on Body Temperature in Rats

Dose (mg/kg, i.p.)Maximum Hypothermic Effect (°C ± SEM)Time to Maximum Effect (minutes post-administration)
5No significant effectN/A
10Significant hypothermia15 - 30
201.21 ± 0.515

i.p.: Intraperitoneal. Data from a study investigating the thermoregulatory effects of R-(+)-methanandamide.[6]

Table 3: Cardiovascular Effects of Intravenous R-(+)-Methanandamide in Conscious Rats

Dose (mg/kg, i.v.)Effect on Heart RateEffect on Blood PressureRegional Vascular Effects
0.5 - 1No significant effectNo significant effectNo significant effect
3 - 5Marked bradycardiaTransient increaseRenal and mesenteric vasoconstriction; hindquarters vasodilation

i.v.: Intravenous. This study highlights the complex, dose-dependent cardiovascular responses to R-(+)-methanandamide.[7]

Experimental Protocols

Detailed methodologies for common in vivo administration routes are provided below.

Protocol 1: Intravenous Administration for Self-Administration Studies in Non-Human Primates

Objective: To assess the reinforcing effects of R-(+)-methanandamide.

Materials:

  • R-(+)-Methanandamide (e.g., from Sigma-Aldrich)

  • Vehicle solution: 0.125-4% ethanol, 0.125-4% Tween 80, and saline[3][4]

  • Heparinized saline

  • Surgical equipment for catheter implantation

  • Infusion pump

  • Experimental chamber equipped with response levers

Procedure:

  • Animal Model: Squirrel monkeys are commonly used.[1][5]

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into a major vein (e.g., jugular or femoral) under aseptic conditions. Allow for a post-operative recovery period.

  • Drug Preparation: Dissolve R-(+)-methanandamide in the vehicle solution to achieve the desired final concentrations (e.g., 2.5 to 80 µg/kg per injection).[5]

  • Experimental Setup: House the animal in an experimental chamber with access to two levers. One lever is active and delivers an intravenous infusion of the drug solution, while the other is inactive.

  • Administration: Connect the venous catheter to an infusion pump. Program the pump to deliver a specific volume of the drug solution upon a set number of responses on the active lever (e.g., a fixed-ratio schedule).

  • Data Collection: Record the number of responses on each lever and the number of infusions per session.

  • Catheter Maintenance: Flush the catheter with heparinized saline regularly to maintain patency.

Protocol 2: Intraperitoneal Administration for Thermoregulation Studies in Rodents

Objective: To evaluate the effect of R-(+)-methanandamide on body temperature.

Materials:

  • R-(+)-Methanandamide

  • Vehicle solution (e.g., 5% propylene (B89431) glycol and 2% Tween 80 in sterile saline)

  • Syringes and needles (e.g., 25-gauge)

  • Rectal thermometer or other temperature monitoring device

  • Animal scale

Procedure:

  • Animal Model: Male Sprague-Dawley rats are a suitable model.[6]

  • Acclimation: Acclimate the animals to the experimental room and handling procedures to minimize stress-induced temperature changes.

  • Drug Preparation: Prepare a stock solution of R-(+)-methanandamide in the vehicle. Dilute as necessary to achieve the desired doses (e.g., 5, 10, or 20 mg/kg).[6]

  • Baseline Measurement: Measure the baseline body temperature of each animal before injection.

  • Administration: Weigh each animal to determine the precise injection volume. Administer the R-(+)-methanandamide solution or vehicle via intraperitoneal injection.

  • Post-Administration Monitoring: Record body temperature at regular intervals (e.g., 15, 30, 45, and 60 minutes) after injection.[6]

  • Data Analysis: Compare the changes in body temperature between the drug-treated and vehicle-treated groups.

Protocol 3: Central Administration (Intrahypothalamic) for Appetite Studies in Rodents

Objective: To investigate the effects of direct central administration of cannabinoid agonists on feeding behavior. While the cited study uses anandamide, the protocol is adaptable for R-(+)-methanandamide.

Materials:

  • R-(+)-Methanandamide

  • Vehicle (e.g., saline with a suitable emulsifier)

  • Stereotaxic apparatus

  • Anesthetic

  • Guide cannula and internal cannula

  • Microinjection pump

Procedure:

  • Animal Model: Rats are commonly used.

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the desired brain region, such as the ventromedial hypothalamus (VMH).[8] Allow for a recovery period.

  • Drug Preparation: Dissolve R-(+)-methanandamide in the vehicle to the desired concentration.

  • Administration: Gently restrain the conscious animal. Insert the internal cannula through the guide cannula to the target depth. Infuse a small volume (e.g., 0.5 µl) of the drug solution over a set period (e.g., 10 seconds) using a microinjection pump.[8]

  • Behavioral Observation: Return the animal to its home cage with pre-weighed food. Measure food intake at specified time points (e.g., 3 hours post-injection).[8]

  • Verification of Cannula Placement: At the end of the experiment, euthanize the animal and perfuse the brain. Histologically verify the placement of the cannula.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

R-(+)-methanandamide primarily exerts its effects through the CB1 receptor, a G-protein coupled receptor (GPCR).[2][9] Upon activation, the receptor couples to Gi/o proteins, initiating a cascade of intracellular events.

CB1_Signaling Methanandamide R-(+)-Methanandamide CB1R CB1 Receptor Methanandamide->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-Gated Ca2+ Channels G_protein->Ca_channel Inhibition K_channel K+ Channels G_protein->K_channel Activation MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release Modulation K_channel->Neurotransmitter_Release Modulation

Caption: CB1 Receptor Signaling Cascade.

GPR55 Signaling Pathway in Endothelial Cells

In some cell types, such as endothelial cells, anandamide and its analogs can also signal through GPR55, leading to intracellular calcium mobilization.[9][10]

GPR55_Signaling Anandamide Anandamide/ Methanandamide GPR55 GPR55 Anandamide->GPR55 Binding Gq_G12 Gq/G12 Proteins GPR55->Gq_G12 Activation RhoA RhoA Gq_G12->RhoA Activation PLC Phospholipase C (PLC) Gq_G12->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Induces

Caption: GPR55-Mediated Calcium Mobilization.

Experimental Workflow for In Vivo Pharmacological Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of R-(+)-methanandamide.

Experimental_Workflow Animal_Model Select & Acclimate Animal Model Surgical_Prep Surgical Preparation (if necessary, e.g., cannula) Drug_Prep Prepare R-(+)-Methanandamide & Vehicle Solutions Baseline Baseline Measurements (e.g., Temperature, Behavior) Surgical_Prep->Baseline Administration In Vivo Administration (i.v., i.p., etc.) Baseline->Administration Monitoring Post-Administration Monitoring & Data Collection Administration->Monitoring Data_Analysis Statistical Analysis of Collected Data Monitoring->Data_Analysis Interpretation Interpretation of Results & Conclusion Data_Analysis->Interpretation

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for the HPLC Analysis of R-1 Methanandamide Phosphate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug of the endocannabinoid analog R-1 Methanandamide, and its primary metabolites in biological matrices. The methodology utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific detection. This guide includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with predicted quantitative data and visual diagrams of the metabolic pathway and experimental workflow.

Introduction

R-1 Methanandamide Phosphate is a synthetic, water-soluble analog of anandamide (B1667382) (AEA), designed as a prodrug to enhance bioavailability and metabolic stability. Upon administration, it is anticipated to undergo enzymatic hydrolysis to its active form, R-1 Methanandamide. Understanding the pharmacokinetic profile of this compound and its subsequent metabolic fate is crucial for drug development and research into the endocannabinoid system.

The primary metabolic pathway involves the dephosphorylation of the parent compound to yield R-1 Methanandamide. This active metabolite is then expected to follow the known metabolic pathways of anandamide, which include hydrolysis by fatty acid amide hydrolase (FAAH) to arachidonic acid and (R)-1-amino-2-propanol, as well as oxidation by cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) to form various oxygenated metabolites.

This application note details a robust HPLC-MS/MS method for the simultaneous quantification of this compound and its key metabolites, enabling researchers to accurately assess its metabolic profile in preclinical and clinical studies.

Metabolic Pathway of this compound

The metabolism of this compound is initiated by enzymatic hydrolysis of the phosphate group, likely by phosphatases, to release the active compound, R-1 Methanandamide. This is then further metabolized through pathways similar to those of the endogenous cannabinoid, anandamide.

Metabolic Pathway This compound This compound R-1 Methanandamide R-1 Methanandamide This compound->R-1 Methanandamide Phosphatases Arachidonic Acid + (R)-1-amino-2-propanol Arachidonic Acid + (R)-1-amino-2-propanol R-1 Methanandamide->Arachidonic Acid + (R)-1-amino-2-propanol FAAH Oxidized Metabolites Oxidized Metabolites R-1 Methanandamide->Oxidized Metabolites COX-2, LOX

Metabolic Pathway of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed to extract both the polar parent compound and its less polar metabolites from a plasma matrix.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., Anandamide-d8).

  • Protein Precipitation and Lysis: Add 800 µL of ice-cold methanol (B129727) to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Phase Separation: Add 1.6 mL of chloroform (B151607) and vortex for 1 minute. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Extraction: Carefully collect the lower organic layer (containing R-1 Methanandamide and its non-polar metabolites) and the upper aqueous layer (containing this compound) into separate clean tubes.

  • Drying: Evaporate the contents of both tubes to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extracts in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration: Filter the reconstituted samples through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS/MS Analysis

A gradient elution method is proposed to achieve separation of the polar parent compound and its non-polar metabolites in a single run.

HPLC System: A standard high-performance liquid chromatography system. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the predicted retention times and mass transitions for the quantitative analysis of this compound and its metabolites.

Table 1: Predicted Retention Times and Molecular Weights

CompoundAbbreviationMolecular Weight ( g/mol )Predicted Retention Time (min)
This compoundR1MP441.52.5
R-1 MethanandamideR1M361.68.2
Arachidonic AcidAA304.59.5
Prostamide E2 (example)PGE2-EA369.57.8

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
R1MP442.5362.620
R1M362.662.115
AA305.5259.212
PGE2-EA370.5352.518

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the HPLC analysis of this compound and its metabolites.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Sample Plasma Sample Spike Internal Standard Spike Internal Standard Plasma Sample->Spike Internal Standard Protein Precipitation Protein Precipitation Spike Internal Standard->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Experimental Workflow Diagram.
Logical Relationship of Analytes

This diagram shows the relationship between the parent compound and its metabolites, highlighting the polarity differences that are key to their chromatographic separation.

Analyte Relationships This compound This compound R-1 Methanandamide R-1 Methanandamide This compound->R-1 Methanandamide Metabolism (Dephosphorylation) Metabolites (AA, Prostamides) Metabolites (AA, Prostamides) R-1 Methanandamide->Metabolites (AA, Prostamides) Further Metabolism

Analyte Polarity Relationships.

Application Notes and Protocols for Measuring the Rate of Enzymatic Hydrolysis of R-1 Methanandamide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug analog of Anandamide (AEA), the first discovered endogenous cannabinoid[1][2]. As a prodrug, R-1MAP is designed to be converted into its active form, R-1 Methanandamide, within the body through enzymatic hydrolysis. R-1 Methanandamide is a more stable analog of AEA and acts as an agonist for cannabinoid receptors (CB1 and CB2)[1][3]. Understanding the rate and mechanism of R-1MAP hydrolysis is critical for evaluating its pharmacokinetic profile, bioavailability, and therapeutic efficacy.

This document provides detailed protocols for measuring the rate of enzymatic hydrolysis of R-1MAP, focusing on a two-step enzymatic process:

  • Dephosphorylation: Removal of the phosphate group from R-1MAP by phosphatases to yield the active R-1 Methanandamide.

  • Amide Hydrolysis: Breakdown of R-1 Methanandamide by Fatty Acid Amide Hydrolase (FAAH) or other amidases into its constituent fatty acid and ethanolamine (B43304) derivative[4][5].

The primary analytical method described is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for quantifying lipids and their metabolites[6][7][8].

Signaling Pathways and Enzymatic Action

The conversion of the R-1MAP prodrug to R-1 Methanandamide allows the active compound to engage with the endocannabinoid system. The primary targets include the CB1 and CB2 receptors, which are G-protein coupled receptors that mediate most of the neurobehavioral and immunomodulatory effects of cannabinoids[9][10]. Upon activation, these receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways[10][11].

signaling_pathway cluster_receptor Presynaptic Neuron R1MAP R-1 Methanandamide Phosphate (Prodrug) R1M R-1 Methanandamide (Active Drug) R1MAP->R1M Phosphatase Products Hydrolysis Products (Inactive) R1M->Products FAAH CB1 CB1 Receptor R1M->CB1 G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to logical_relationship cluster_0 Step 1: Dephosphorylation cluster_1 Step 2: Amide Hydrolysis cluster_2 Final Products R1MAP R-1 Methanandamide Phosphate enzyme1 Phosphatase R1MAP->enzyme1 R1M R-1 Methanandamide enzyme1->R1M Yields enzyme2 FAAH R1M->enzyme2 Products Arachidonic Acid Derivative + Methyl-ethanolamine enzyme2->Products Yields experimental_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Tissue Harvest Tissue (Brain, Liver) Homogenize Homogenize in Buffer + Protease Inhibitors Tissue->Homogenize Centrifuge Centrifuge (1,000 x g) Homogenize->Centrifuge Supernatant Collect Supernatant (S1) Centrifuge->Supernatant PreIncubate Pre-incubate S1 at 37°C Supernatant->PreIncubate AddSubstrate Add R-1MAP Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C (5-60 min) AddSubstrate->Incubate Terminate Terminate Reaction (Cold Chloroform/Methanol + IS) Incubate->Terminate Extract Lipid Extraction Terminate->Extract Dry Dry Under Nitrogen Extract->Dry Reconstitute Reconstitute Sample Dry->Reconstitute Analyze UPLC-MS/MS Analysis Reconstitute->Analyze Data Data Analyze->Data Quantify Analytes

References

Application Notes: Utilizing R-1 Methanandamide Phosphate in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble analog of the potent and selective cannabinoid receptor 1 (CB1) agonist, R-1 Methanandamide.[1] As a phosphate ester, R-1MAP functions as a prodrug, which is anticipated to be hydrolyzed by endogenous phosphatases to the more active parent compound, R-1 Methanandamide. This increased water solubility facilitates its use in aqueous buffer systems common to in-vitro assays. R-1 Methanandamide is known for its higher potency and greater metabolic stability compared to the endogenous cannabinoid, anandamide (B1667382) (AEA).[2] These characteristics make R-1MAP and its active form valuable tools for researchers studying the pharmacology of the endocannabinoid system, particularly for characterizing the binding and functional activity of ligands at CB1 and CB2 receptors.

Principle of Use

In receptor binding assays, R-1 Methanandamide Phosphate can be used as an unlabeled competitor ligand to determine the binding affinity (Ki) of novel compounds. The assay measures the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand that has a known high affinity for the target receptor. By generating a concentration-response curve for the displacement of the labeled ligand by R-1MAP (or its active form), one can calculate its inhibitory concentration (IC50), which is then used to determine its binding affinity (Ki).

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of R-1 Methanandamide and its parent/related compounds for human cannabinoid receptors.

CompoundReceptorBinding Affinity (Ki)Notes
This compound (as AEA-P) CB1~200 nMTested on isolated rat brain CB1 receptors; approximately 5-fold less potent than Anandamide (AEA).[1]
R-1 Methanandamide CB117.9 - 28.3 nMDemonstrates high potency and selectivity for the CB1 receptor.[2][]
CB2815 - 868 nMShows significantly lower affinity for the CB2 receptor, indicating CB1 selectivity.[2][][4]
Anandamide (AEA) CB178.2 nMEndogenous cannabinoid ligand used as a reference.[5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor using a competitive filtration binding assay.

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB1 receptor, or rat brain membrane homogenates.

  • Radioligand: [³H]CP55,940 (a high-affinity CB1/CB2 agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a potent unlabeled CB1 ligand (e.g., 1 µM WIN 55,212-2 or CP55,940).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[6]

  • Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (Cell Harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Methodology:

  • Preparation:

    • Thaw the CB1 receptor-expressing cell membranes on ice.

    • Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in binding buffer. The final concentration should be at or below its Kd for the CB1 receptor (typically 0.5-2 nM for [³H]CP55,940).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add binding buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB) Wells: Add binding buffer, radioligand, receptor membranes, and a saturating concentration of an unlabeled competitor (e.g., 1 µM WIN 55,212-2).

    • Test Compound Wells: Add binding buffer, radioligand, receptor membranes, and varying concentrations of this compound.

    • The final assay volume is typically 200 µL.[6] The amount of membrane protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.[7]

  • Incubation:

    • Incubate the plate at 30°C or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[6][8]

  • Filtration:

    • Pre-soak the glass fiber filters in wash buffer.

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[6][8]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of R-1MAP that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Workflows and Signaling Pathways

G Experimental Workflow: Competitive Receptor Binding Assay cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Termination cluster_quant 4. Quantification & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) setup_plate Pipette into 96-well Plate (Total, NSB, Competitor) prep_reagents->setup_plate prep_membranes Thaw Receptor Membranes prep_membranes->setup_plate incubation Incubate at 30-37°C (60-90 min) setup_plate->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 → Ki Calculation) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

G Simplified CB1 Receptor Signaling Pathway ligand R-1 Methanandamide (Agonist) receptor CB1 Receptor ligand->receptor Binds & Activates gi_protein Gi/o Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits mapk MAPK Pathway (ERK, JNK) gi_protein->mapk Activates ion_channels Ion Channels gi_protein->ion_channels Modulates ca_channel Ca²⁺ Channel (N-type) gi_protein->ca_channel Inhibits k_channel K⁺ Channel gi_protein->k_channel Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates

Caption: Agonist activation of the CB1 receptor and downstream signaling.[9][10][11]

G Relationship of Anandamide and its Analogs AEA Anandamide (AEA) (Endogenous Ligand) R1M R-1 Methanandamide (Synthetic Analog) AEA->R1M Is an analog of R1MAP This compound (Water-Soluble Prodrug) R1M->R1MAP Is the active form of R1MAP->R1M Hydrolyzes to

Caption: Relationship between Anandamide, R-1 Methanandamide, and R-1MAP.[1]

References

Application Notes and Protocols: Topical R-1 Methanandamide Phosphate for Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). R-1 Methanandamide (B110085) Phosphate (B84403), a water-soluble prodrug of the endocannabinoid R-1 Methanandamide, presents a promising therapeutic candidate for the topical treatment of glaucoma. As a selective agonist for the cannabinoid receptor 1 (CB1), it is designed to lower IOP by modulating aqueous humor dynamics. These application notes provide a comprehensive overview of the available data and detailed protocols for the preclinical evaluation of R-1 Methanandamide Phosphate in glaucoma models.

Data Presentation

The following tables summarize the quantitative data from a key study on the topical application of R-(+)-methanandamide, a close structural analog of the active form of this compound, in a rabbit model. It is important to note that while this compound is expected to convert to R-(+)-methanandamide in vivo, direct comparative studies on the phosphate prodrug's IOP-lowering efficacy are not yet widely published. The data presented here is from a study utilizing R-(+)-methanandamide.

Table 1: Effect of Topical R-(+)-methanandamide on Intraocular Pressure (IOP) in Rabbits

Treatment GroupConcentrationBaseline IOP (mmHg ± SEM)IOP at 2 hours (mmHg ± SEM)Maximal IOP Reduction (mmHg)
Treated Eye0.125%17.8 ± 1.412.7 ± 2.05.1
Control Eye (Vehicle)-17.8 ± 1.417.8 ± 1.40
Treated Eye0.25%19.0 ± 1.915.0 ± 1.34.0
Control Eye (Vehicle)-19.0 ± 1.919.0 ± 1.90

Data extracted from a study on conscious New Zealand albino rabbits. The maximal IOP reduction was observed at two hours post-administration.[1]

Table 2: Effect of Topical R-(+)-methanandamide on Aqueous Humor Dynamics in Rabbits

Treatment GroupAqueous Humor Flow (μl/min ± SEM)
Methanandamide Treated Eyes1.77 ± 0.12
Contralateral Control Eyes2.30 ± 0.14

This data indicates that topical application of methanandamide significantly reduces aqueous humor flow.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Ophthalmic Solution

This protocol describes the preparation of a sterile ophthalmic solution of this compound suitable for topical administration in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile containers and filtration apparatus (0.22 µm filter)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 0.25%, a more concentrated stock in DMSO may be required.

  • Vehicle Preparation: In a sterile container, combine the following solvents in the specified ratio: 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Drug Formulation: Slowly add the this compound stock solution (10% of the final volume) to the vehicle with continuous stirring to ensure complete dissolution.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile ophthalmic dropper bottle.

  • Storage: Store the prepared solution at -20°C for up to one month, protected from light. For longer-term storage, -80°C for up to six months is recommended.

Protocol 2: Topical Administration and IOP Measurement in a Rabbit Glaucoma Model

This protocol outlines the procedure for topical administration of this compound and subsequent IOP measurement in New Zealand albino rabbits.

Animal Model:

  • Healthy, conscious New Zealand albino rabbits are a suitable model for initial efficacy studies. For studies requiring an elevated IOP baseline, various glaucoma induction models can be used, such as the intracameral injection of microbeads.

Materials:

  • Prepared this compound ophthalmic solution

  • Vehicle control solution

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Calibrated tonometer suitable for rabbits (e.g., Tono-Pen, Icare TONOVET)

  • Animal restrainer

Procedure:

  • Acclimatization: Acclimate the rabbits to the handling and measurement procedures for several days before the experiment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • Wait for 30-60 seconds for the anesthetic to take effect.

    • Measure the baseline IOP in both eyes using a calibrated tonometer. Record at least three consecutive readings and calculate the average.

  • Drug Administration:

    • Administer a single 25 µl drop of the this compound ophthalmic solution to one eye (the treated eye).

    • Administer a single 25 µl drop of the vehicle solution to the contralateral eye (the control eye).

  • Post-Administration IOP Monitoring:

    • Measure IOP in both eyes at regular intervals post-administration (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours) using the same procedure as the baseline measurement.

  • Data Analysis:

    • Calculate the mean IOP and standard error of the mean (SEM) for each treatment group at each time point.

    • Determine the percentage of IOP reduction from baseline for the treated eye compared to the control eye.

    • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to assess the significance of the IOP reduction.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Aqueous Humor Regulation

This compound acts as a prodrug, which upon topical administration, is metabolized to R-1 Methanandamide. This active compound then binds to and activates CB1 receptors located in the ciliary body and trabecular meshwork of the eye. The activation of these G-protein coupled receptors is believed to initiate a signaling cascade that ultimately leads to a reduction in IOP, primarily through a decrease in aqueous humor production.

G cluster_cornea Corneal/Conjunctival Surface cluster_eye Anterior Chamber R-1 Methanandamide\nPhosphate (Topical) R-1 Methanandamide Phosphate (Topical) R-1 Methanandamide\n(Active Drug) R-1 Methanandamide (Active Drug) R-1 Methanandamide\nPhosphate (Topical)->R-1 Methanandamide\n(Active Drug) Metabolized in ocular tissues CB1 Receptor CB1 Receptor R-1 Methanandamide\n(Active Drug)->CB1 Receptor Binds to G-Protein G-Protein CB1 Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Conversion of ATP to Aqueous Humor\nProduction Aqueous Humor Production cAMP->Aqueous Humor\nProduction Reduces IOP Reduction IOP Reduction Aqueous Humor\nProduction->IOP Reduction Leads to

Caption: Proposed signaling pathway for IOP reduction by R-1 Methanandamide.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a topical glaucoma drug candidate like this compound.

G Formulation Development Formulation Development In Vitro Studies In Vitro Studies Formulation Development->In Vitro Studies Glaucoma Animal Model Glaucoma Animal Model In Vitro Studies->Glaucoma Animal Model Topical Administration Topical Administration Glaucoma Animal Model->Topical Administration IOP Measurement IOP Measurement Topical Administration->IOP Measurement Aqueous Humor Dynamics Aqueous Humor Dynamics Topical Administration->Aqueous Humor Dynamics Safety and Toxicity Safety and Toxicity Topical Administration->Safety and Toxicity Data Analysis Data Analysis IOP Measurement->Data Analysis Aqueous Humor Dynamics->Data Analysis Safety and Toxicity->Data Analysis

Caption: Preclinical evaluation workflow for a topical glaucoma drug.

Logical Relationship of CB1 Agonism and IOP Reduction

The activation of CB1 receptors in the eye initiates a series of events that collectively contribute to the lowering of intraocular pressure. This diagram illustrates the logical flow from receptor activation to the therapeutic outcome.

G CB1_Agonist R-1 Methanandamide (CB1 Agonist) CB1_Activation CB1 Receptor Activation (Ciliary Body & Trabecular Meshwork) CB1_Agonist->CB1_Activation Aqueous_Suppression Suppression of Aqueous Humor Inflow CB1_Activation->Aqueous_Suppression Outflow_Enhancement Potential Enhancement of Trabecular Outflow CB1_Activation->Outflow_Enhancement IOP_Reduction Reduction of Intraocular Pressure Aqueous_Suppression->IOP_Reduction Outflow_Enhancement->IOP_Reduction

Caption: Logical flow from CB1 agonism to IOP reduction.

References

Application Notes and Protocols: R-1 Methanandamide Phosphate in Neuroinflammation Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical process implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system (CNS) is primarily mediated by activated microglia, the resident immune cells of the brain. The endocannabinoid system (ECS) has emerged as a significant therapeutic target for modulating neuroinflammation, owing to its role in regulating immune cell function and neuronal homeostasis.[1][2][3]

R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug analog of (R)-(+)-Methanandamide (R-m-AEA).[4][5] R-m-AEA is a metabolically stable synthetic analog of anandamide (B1667382) (AEA), a key endogenous cannabinoid.[6][7] The phosphate group in R-1MAP is designed to increase aqueous solubility, potentially enhancing its utility in experimental settings. Upon administration, it is presumed to be hydrolyzed by endogenous phosphatases to release the active compound, R-m-AEA.

Due to the limited availability of direct research on R-1MAP in neuroinflammation, these application notes focus on the established mechanisms and protocols for its active form, R-m-AEA, and the parent endocannabinoid, AEA. These compounds exert their effects primarily through cannabinoid receptors CB1 and CB2, which are expressed on both neurons and glial cells, including microglia.[2][6] By targeting these receptors, R-m-AEA can suppress the activation of microglia and the subsequent release of pro-inflammatory mediators.[8][9]

Mechanism of Action

The proposed mechanism of action for R-1 Methanandamide Phosphate begins with its conversion to the active molecule, R-1 Methanandamide. This active ligand then engages with the endocannabinoid system to produce anti-inflammatory effects.

  • Prodrug Conversion: R-1MAP, being a phosphate ester, is hydrolyzed by endogenous phosphatases, releasing the active, lipid-soluble R-m-AEA.

  • Receptor Binding: R-m-AEA is a potent agonist for the Cannabinoid Receptor 1 (CB1), with a lower affinity for the Cannabinoid Receptor 2 (CB2).[6] In the context of neuroinflammation, both receptors are relevant. CB1 receptors are abundant on neurons, while CB2 receptors are prominently expressed on immune cells, including microglia, and are upregulated during inflammation.[1][2]

  • Signal Transduction: Activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[9]

  • Anti-inflammatory Effects: This signaling cascade ultimately interferes with pro-inflammatory pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. For instance, AEA has been shown to induce Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK, key regulators of inflammatory gene expression.[9] This leads to a reduction in the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) from activated microglia.[1][8]

CB_Receptor CB1/CB2 Receptor Gi Gαi/o CB_Receptor->Gi R1MAP R-1 Methanandamide Phosphate (Prodrug) Phosphatase Endogenous Phosphatases R1MAP->Phosphatase R1MAEA R-1 Methanandamide (Active Drug) Phosphatase->R1MAEA Hydrolysis R1MAEA->CB_Receptor AC Adenylyl Cyclase Gi->AC MAPK MAPK Pathway (p38, JNK) Gi->MAPK Inhibits cAMP ↓ cAMP AC->cAMP NFkB NF-κB Pathway MAPK->NFkB Inflammation ↓ Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB->Inflammation Reduces Transcription

Proposed signaling pathway of this compound.

Application Data

The following tables summarize quantitative data from studies using anandamide (AEA) or its stable analogs in experimental models of neuroinflammation. These results provide an evidence-based foundation for designing experiments with R-1MAP.

Table 1: Summary of In Vitro Anti-inflammatory Effects

Cell TypeInflammatory StimulusCannabinoid & ConcentrationKey Outcome(s)Reference
Rat Primary MicrogliaLipopolysaccharide (LPS)Anandamide (AEA)Significantly attenuated NO release; Downregulated M1 markers (e.g., IL-1β). Effect partially blocked by CB2 antagonist.[1][10]
BV-2 Microglial CellsNMDA-damaged organotypic hippocampal slicesAnandamide (AEA, 2 µM)Reduced NO release. Effect blocked by CB1 or CB2 antagonists.[8]
BV-2 Microglial CellsLipopolysaccharide (LPS)Anandamide (AEA, 2 µM)Induced ERK-1/2 dephosphorylation via MKP-1 induction.[8][9]
H4 Human NeurogliomaInterleukin-1βR(+)-methanandamide (R-m-AEA)Overadditive induction of COX-2 expression.[11]

Table 2: Summary of In Vivo Anti-inflammatory Effects

Animal ModelInflammatory StimulusCannabinoid & Dose/RouteKey Outcome(s)Reference
RatLipopolysaccharide (LPS)WIN-55,212-2 (CB1/2 Agonist)Reduced LPS-induced microglial activation in the hippocampus.[12]
RatIschemia/ReperfusionR-(+)-methanandamide (5 mg/kg, IV)Prevented development of arrhythmias; effect blocked by CB2 antagonist.[13]
Squirrel MonkeyN/A (Self-administration)R-(+)-methanandamide (40 µg/kg, IV)Maintained self-administration behavior, blocked by CB1 antagonist Rimonabant. Demonstrates CNS bioavailability and CB1 target engagement.[14]

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Microglia

This protocol describes a method to assess the ability of a test compound like R-1MAP to suppress the inflammatory response in lipopolysaccharide (LPS)-activated microglial cells.

Materials:

  • BV-2 murine microglial cell line or primary microglia

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or R-m-AEA as a control)

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: The next day, replace the medium with fresh, serum-free DMEM. Add varying concentrations of R-1MAP (e.g., 100 nM to 10 µM) to the appropriate wells. Include a vehicle control group. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

  • Nitric Oxide (NO) Assay: Use 50 µL of the collected supernatant to measure NO production (as nitrite) using the Griess Reagent Kit, following the manufacturer’s instructions. Read absorbance at 540 nm.

  • Cytokine ELISA: Use the remaining supernatant to quantify the levels of secreted TNF-α and IL-6 using specific ELISA kits, following the manufacturer’s protocols.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Stimulation cluster_analysis Day 3: Analysis Seed Seed BV-2 Microglia (5x10⁴ cells/well) Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Pretreat Pre-treat with R-1MAP or Vehicle (1-2 hr) Incubate1->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate2 Incubate for 24 hr Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Assay Perform Assays Collect->Assay NO_Assay Griess Assay (NO) Assay->NO_Assay ELISA_Assay ELISA (TNF-α, IL-6) Assay->ELISA_Assay

Experimental workflow for an in vitro neuroinflammation assay.
Protocol 2: In Vivo Assessment in an LPS-Induced Neuroinflammation Model

This protocol details a common in vivo model to study the effects of a test compound on systemic inflammation-induced neuroinflammation in rodents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • 4% Paraformaldehyde (PFA) in PBS

  • Primary antibody: anti-Iba1 (for microglia)

  • Fluorescent secondary antibody

  • Microscope for imaging

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; R-1MAP + LPS).

  • Compound Administration: Administer R-1MAP (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Inflammatory Challenge: After 30-60 minutes, administer LPS (e.g., 1 mg/kg, i.p.) or sterile saline to the respective groups.

  • Monitoring: Monitor animals for signs of sickness behavior. The peak neuroinflammatory response typically occurs 24 hours post-LPS injection.

  • Tissue Collection (24h post-LPS):

    • Deeply anesthetize the mouse.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.

  • Immunohistochemistry:

    • Section the brain (e.g., hippocampus) at 30-40 µm using a cryostat.

    • Perform immunohistochemical staining for Iba1 to visualize microglia.

    • Incubate sections with primary anti-Iba1 antibody, followed by a fluorescently labeled secondary antibody.

  • Analysis:

    • Capture images of the stained sections using a fluorescence or confocal microscope.

    • Quantify microglial activation by analyzing cell morphology (e.g., soma size, process length) and/or the number of Iba1-positive cells per unit area. A reduction in microglial activation in the R-1MAP treated group compared to the LPS-only group indicates an anti-inflammatory effect.

cluster_day1 Day 1: Dosing & Challenge cluster_day2 Day 2: Tissue Collection (24h post-LPS) cluster_day3 Day 3+: Staining & Analysis Administer Administer R-1MAP or Vehicle (i.p.) Challenge Challenge with LPS or Saline (i.p.) Administer->Challenge 30-60 min Perfuse Anesthetize & Perfuse (PBS then 4% PFA) Challenge->Perfuse 24 hours Dissect Dissect & Post-fix Brain Perfuse->Dissect Cryoprotect Cryoprotect in 30% Sucrose Dissect->Cryoprotect Section Section Brain on Cryostat Cryoprotect->Section Stain Immunostain for Iba1 (Microglia Marker) Section->Stain Image Image Acquisition (Microscopy) Stain->Image Analyze Quantify Microglial Activation Image->Analyze

Experimental workflow for an in vivo LPS-induced neuroinflammation model.

References

Methodology for Assessing R-1 Methanandamide Phosphate Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

R-1 Methanandamide Phosphate, a stable synthetic analog of the endocannabinoid anandamide (B1667382), has garnered significant interest for its potential therapeutic applications, particularly in oncology. This document provides a comprehensive guide to the methodologies used to assess the effects of this compound on cell proliferation. The protocols detailed herein are designed to offer robust and reproducible methods for researchers in academic and industrial settings.

Background

Endocannabinoids and their synthetic analogs, such as R-1 Methanandamide, have been shown to modulate cell proliferation in a variety of cell types, including cancer cells and neural stem cells. The effects are often mediated through the cannabinoid receptors CB1 and CB2, though other pathways may also be involved. Understanding the precise impact of this compound on cell proliferation is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. The primary methodologies to assess these effects include assays for cell viability, DNA synthesis, and cell cycle distribution.

Data Presentation

The following tables summarize the quantitative effects of R-1 Methanandamide on cell proliferation across different cell lines and assays.

Table 1: IC50 Values of R-1 Methanandamide in Various Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
EFM-19Breast CancerCell Count0.8[1]
PC-3Prostate CancerMTT Assay> 5[2]
DU-145Prostate CancerMTT Assay> 5[2]
LNCaPProstate CancerMTT Assay> 5[2]

Table 2: Effect of R-1 Methanandamide on DNA Synthesis (BrdU Incorporation)

Cell LineTreatmentConcentration (µM)% BrdU Positive Cells (Mean ± SEM)Reference
SVZ Neural Stem CellsControl-4.97 ± 0.35[3]
SVZ Neural Stem CellsR-1 Methanandamide0.16.01 ± 0.54[3]
SVZ Neural Stem CellsR-1 Methanandamide0.35.65 ± 0.44[3]
SVZ Neural Stem CellsR-1 Methanandamide1.06.87 ± 0.54[3]

Table 3: Effect of R-1 Methanandamide on Cell Cycle Distribution

Cell LineTreatmentConcentration (µM)% of Cells in Sub-G1 Phase% of Cells in S Phase (Decrease)Reference
PC-3R-1 Methanandamide10Significant Increase-[2]
EFM-19Anandamide (related compound)1-9.9 ± 3.9[4]
EFM-19Anandamide (related compound)5-36.8 ± 9.6[4]
MDA-MB-231Met-F-AEA (related compound)--S phase arrest[5]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • This compound

    • Target cells

    • 96-well plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., DMSO or isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

  • Materials:

    • This compound

    • Target cells grown on coverslips or in appropriate culture plates

    • BrdU labeling solution (10 µM)

    • Fixative solution (e.g., 70% ethanol)

    • Denaturing solution (e.g., 2N HCl)

    • Neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5)

    • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

    • Blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20)

    • Anti-BrdU primary antibody

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI or Hoechst)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound as described in the MTT assay protocol.

    • Towards the end of the treatment period, add BrdU labeling solution to the culture medium and incubate for a specified time (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

    • Wash the cells with PBS.

    • Fix the cells with the fixative solution for 20-30 minutes at room temperature.

    • Wash the cells with PBS.

    • Denature the DNA by incubating the cells with the denaturing solution for 10-30 minutes at room temperature.

    • Neutralize the acid by incubating with the neutralizing buffer for 5 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding by incubating with the blocking solution for 1 hour.

    • Incubate with the anti-BrdU primary antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the percentage of BrdU-positive cells by counting at least 200 cells per condition.

3. Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials:

    • This compound

    • Target cells

    • PBS

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R1M R-1 Methanandamide Phosphate CB1 CB1 Receptor R1M->CB1 CB2 CB2 Receptor R1M->CB2 PI3K PI3K CB1->PI3K Activation ERK ERK CB1->ERK Modulation Ceramide Ceramide Synthesis CB2->Ceramide Induction Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Promotion ERK->Proliferation Modulation Apoptosis Apoptosis Ceramide->Apoptosis Induction Apoptosis->Proliferation Inhibition G cluster_assay Select Assay cluster_mtt MTT Protocol cluster_brdu BrdU Protocol cluster_flow Flow Cytometry Protocol start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with R-1 Methanandamide Phosphate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt MTT Assay incubate->mtt brdu BrdU Assay incubate->brdu flow Flow Cytometry incubate->flow add_mtt Add MTT Reagent mtt->add_mtt add_brdu Add BrdU brdu->add_brdu harvest_fix Harvest & Fix flow->harvest_fix add_solvent Add Solvent add_mtt->add_solvent read_absorbance Read Absorbance add_solvent->read_absorbance end End read_absorbance->end fix_denature Fix & Denature add_brdu->fix_denature stain Immunostain fix_denature->stain image Image & Quantify stain->image image->end stain_pi Stain with PI harvest_fix->stain_pi acquire_data Acquire Data stain_pi->acquire_data analyze Analyze Cell Cycle acquire_data->analyze analyze->end G cluster_proliferation Cell Proliferation cluster_context Cellular Context R1M R-1 Methanandamide Phosphate NSC Neural Stem Cells R1M->NSC Stimulates Cancer Cancer Cells R1M->Cancer Inhibits Increased Increased Decreased Decreased NSC->Increased Cancer->Decreased

References

Application Notes and Protocols for In Vivo Dissolution of R-1 Methanandamide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug of the potent cannabinoid receptor agonist R-1 Methanandamide, for in vivo research applications. Adherence to these guidelines is crucial for ensuring solution stability, accurate dosing, and reproducible experimental outcomes.

Introduction

R-1 Methanandamide Phosphate is an analog of the endogenous cannabinoid anandamide (B1667382) (AEA). As a phosphate ester, it exhibits significantly increased aqueous solubility compared to its parent compound, R-1 Methanandamide.[1] This property makes it a more convenient formulation for in vivo studies. In biological systems, the phosphate group is rapidly cleaved by endogenous phosphatases, such as alkaline phosphatase, releasing the active compound, R-1 Methanandamide.[1] R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), exhibiting greater metabolic stability than anandamide.[2][3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C23H40NO5P[4][5]
Molecular Weight 441.54 g/mol [4][5]
Appearance Viscous Liquid (Yellow to brown)[4]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light)[4]

Solubility Data

This compound's solubility is highly dependent on the solvent system employed. The following table summarizes solubility data for various vehicles suitable for in vivo administration.

Solvent SystemSolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.66 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.66 mM)[4]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (5.66 mM)[4]
DMSO 100 mg/mL (226.48 mM)[4]
Ethanol 30 mg/mL[5]
PBS (pH 7.2) 2 mg/mL[5]

Experimental Protocols

Important Precaution: this compound is intended for research use only and is not for human or veterinary use.[5] Standard laboratory safety procedures should be followed, including the use of personal protective equipment.

Protocol 1: Aqueous Formulation for Systemic Administration

This protocol is suitable for intravenous, intraperitoneal, or subcutaneous administration where a clear, aqueous solution is required.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming and/or sonication can be used to aid dissolution.[4]

  • In a sterile vial, add the required volume of the DMSO stock solution.

  • Add PEG300 to the vial. For a final concentration of 10% DMSO and 40% PEG300, add a volume of PEG300 that is four times the volume of the DMSO stock. Mix thoroughly.

  • Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add a volume of Tween-80 that is half the volume of the DMSO stock. Mix until the solution is homogenous.

  • Add sterile saline to reach the final desired volume. For a final concentration of 45% saline, the volume of saline will be 4.5 times the volume of the DMSO stock.

  • Vortex the final solution until it is clear and homogenous.

  • Visually inspect the solution for any precipitation or phase separation before administration. If observed, gentle warming may be required.

Example for 1 mL of a 2.5 mg/mL final solution:

  • Add 100 µL of a 25 mg/mL this compound in DMSO stock solution to a sterile vial.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

Protocol 2: Formulation with Cyclodextrin for Improved Solubility

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be beneficial for reducing potential toxicity associated with high concentrations of DMSO or other organic solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile vial, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to achieve the final desired concentration. For a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), the volume of the SBE-β-CD solution will be nine times the volume of the DMSO stock.

  • Vortex thoroughly until the solution is clear.

Protocol 3: Oil-Based Formulation for Sustained Release

This protocol is suitable for subcutaneous or intramuscular administration where a slower release of the compound is desired.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn Oil, sterile

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile vial, add the required volume of the DMSO stock solution.

  • Add sterile corn oil to achieve the final desired concentration. For a final vehicle composition of 10% DMSO and 90% corn oil, the volume of corn oil will be nine times the volume of the DMSO stock.

  • Vortex vigorously to create a uniform suspension. Sonication may be necessary to ensure a homogenous mixture.

In Vivo Considerations

  • Prodrug Conversion: this compound is rapidly hydrolyzed to the active compound R-1 Methanandamide by endogenous phosphatases. The half-life in liver homogenate is approximately 8-9 minutes.[1]

  • Route of Administration: The choice of vehicle will depend on the intended route of administration. Aqueous solutions are suitable for intravenous injection, while oil-based formulations may be preferred for subcutaneous or intramuscular routes to achieve sustained exposure.

  • Stability: While stable in buffer solutions, the phosphate ester is susceptible to enzymatic degradation.[1] Prepared solutions should be used promptly or stored under appropriate conditions to minimize degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo use.

G cluster_0 Extracellular Space cluster_1 Intracellular Space R1MP R-1 Methanandamide Phosphate (Prodrug) R1M R-1 Methanandamide (Active Drug) R1MP->R1M Endogenous Phosphatases CB1R CB1 Receptor R1M->CB1R Binds to AC Adenylate Cyclase CB1R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Cellular Effects cAMP->Effector

Caption: this compound Mechanism of Action.

G Start Start PrepStock Prepare R-1 Methanandamide Phosphate Stock Solution (e.g., in DMSO) Start->PrepStock PrepVehicle Prepare In Vivo Vehicle (e.g., Saline, PEG300, Tween-80) Start->PrepVehicle Mix Mix Stock Solution with Vehicle to Final Concentration PrepStock->Mix PrepVehicle->Mix Administer Administer to Animal Model (e.g., IV, IP, SC) Mix->Administer Observe Observe and Record Physiological/ Behavioral Effects Administer->Observe Analyze Collect Samples and Perform Data Analysis Observe->Analyze End End Analyze->End

Caption: Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols: R-1 Methanandamide Phosphate in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug of the potent and metabolically stable anandamide (B1667382) analog, R-1 Methanandamide.[1][2] Anandamide is an endogenous cannabinoid that plays a crucial role in a variety of physiological processes, including mood, appetite, pain sensation, and memory. Due to its rapid degradation by fatty acid amide hydrolase (FAAH), the in vivo application of anandamide is limited.[3] R-1 Methanandamide, being more resistant to FAAH-mediated hydrolysis, offers a longer duration of action, making it a valuable tool for studying the endocannabinoid system.[4] The phosphate ester form, R-1MAP, further enhances its utility by increasing its solubility in aqueous solutions, facilitating easier administration in experimental settings.[2] Upon administration, R-1MAP is expected to be converted to R-1 Methanandamide, which then exerts its effects primarily through the cannabinoid type 1 (CB1) receptor.

These application notes provide an overview of the use of R-1 Methanandamide (as the active metabolite of R-1MAP) in behavioral neuroscience, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), with significantly lower affinity for the cannabinoid receptor 2 (CB2).[4] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[5][6] Activation of CB1 receptors by R-1 Methanandamide initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7] This ultimately leads to a suppression of neurotransmitter release.[6]

Signaling Pathway of R-1 Methanandamide via CB1 Receptor```dot

CB1_Signaling_Pathway R1M R1M CB1 CB1 R1M->CB1 Binds to G_protein G_protein CB1->G_protein Activates AC AC G_protein->AC Inhibits Ca_channel Ca_channel G_protein->Ca_channel Inhibits K_channel K_channel G_protein->K_channel Activates MAPK MAPK G_protein->MAPK Activates cAMP cAMP AC->cAMP produces Neurotransmitter_Vesicle Neurotransmitter_Vesicle Ca_channel->Neurotransmitter_Vesicle triggers PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter_Release Neurotransmitter_Vesicle->Neurotransmitter_Release

Caption: Typical workflow for a behavioral experiment.

Protocol 1: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the effects of R-1 Methanandamide on spontaneous locomotor activity and exploratory behavior in an open-field arena.

Materials:

  • R-1 Methanandamide Phosphate

  • Vehicle (e.g., saline, Tween 80, and ethanol (B145695) mixture)

  • Male Sprague-Dawley rats (250-300g)

  • Open-field arena (e.g., 100 x 100 x 40 cm) with floor divided into squares

  • Video tracking software or manual observation

Procedure:

  • Animal Handling and Habituation:

    • House rats individually for at least one week before the experiment with ad libitum access to food and water.

    • Handle the rats for 5 minutes daily for 3 days leading up to the test to reduce handling stress.

    • On the test day, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Drug Preparation and Administration:

    • Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 3, 10, and 18 mg/kg).

    • Administer the drug or vehicle via intraperitoneal (i.p.) injection 15 minutes before placing the animal in the open-field arena. [8]

  • Open-Field Test:

    • Gently place the rat in the center of the open-field arena.

    • Record the animal's behavior for a 5-minute session. [8] * Key behaviors to measure include:

      • Ambulation: Number of squares crossed with all four paws.

      • Rearing: Number of times the rat stands on its hind legs.

      • Latency: Time taken to leave the central starting area.

      • Grooming: Duration or frequency of grooming bouts.

      • Defecation/Urination: Number of fecal boli and urine spots.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of R-1 Methanandamide with the vehicle control group.

Protocol 2: Self-Administration Paradigm for Assessing Reinforcing Properties

Objective: To determine if R-1 Methanandamide has reinforcing effects, indicative of abuse potential.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Squirrel monkeys with indwelling intravenous catheters

  • Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump

  • CB1 receptor antagonist (e.g., rimonabant) for validation studies

Procedure:

  • Animal Training:

    • Train monkeys to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule of reinforcement.

    • Once stable responding is established, substitute saline for cocaine to achieve extinction of the lever-pressing behavior.

  • Substitution with R-1 Methanandamide:

    • Following extinction, substitute different doses of R-1 Methanandamide (e.g., 2.5 to 80 µg/kg per injection) for saline. [3] * Each injection is delivered contingent on the completion of the FR requirement on the active lever.

    • Sessions are typically conducted daily.

  • Data Collection:

    • Record the number of infusions per session for each dose of R-1 Methanandamide.

    • Record the response rates on both the active and inactive levers.

  • Antagonism Study (Validation):

    • To confirm that the reinforcing effects are mediated by CB1 receptors, pre-treat the animals with a CB1 antagonist like rimonabant (B1662492) (e.g., 0.1 mg/kg, i.m.) 60 minutes before the self-administration session with an effective dose of R-1 Methanandamide. [3]

  • Data Analysis:

    • Analyze the number of self-administered injections across different doses using a repeated-measures ANOVA.

    • Compare the responding on the active versus inactive lever.

    • For the antagonism study, compare self-administration rates with and without the antagonist using a paired t-test or ANOVA.

Conclusion

This compound, as a stable and water-soluble prodrug of R-1 Methanandamide, is a valuable pharmacological tool for investigating the role of the endocannabinoid system in various behaviors. The protocols outlined above provide a framework for assessing its effects on locomotion, anxiety, and reinforcement. Researchers should note that the behavioral outcomes can be dose-dependent and may vary based on the animal model and specific experimental conditions. The primary mechanism of action for the observed behavioral effects of R-1 Methanandamide is the activation of CB1 receptors, which can be confirmed through antagonist studies.

References

Application Notes and Protocols for Evaluating R-1 Methanandamide Phosphate in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate (B84403) (R-1-MAP) is a synthetic, water-soluble prodrug of the potent and metabolically stable endocannabinoid analog, R-1 Methanandamide. As a selective agonist for the cannabinoid receptor type 1 (CB1), R-1 Methanandamide holds significant promise in the field of pain research.[1] Its phosphate ester formulation enhances aqueous solubility, facilitating easier administration in preclinical studies.[2][3] In vivo, R-1-MAP is rapidly hydrolyzed by phosphatases to release the active compound, R-1 Methanandamide, which then exerts its analgesic effects primarily through the activation of the endocannabinoid system. These application notes provide a comprehensive overview of the techniques and protocols for evaluating the analgesic potential of R-1 Methanandamide Phosphate in rodent models of pain.

Physicochemical Properties and Formulation

A clear understanding of the compound's properties is essential for proper handling and administration.

PropertyR-1 MethanandamideThis compound
Formal Name N-(2-hydroxy-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamideN-(2-phosphate-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
Synonyms AM356, (R)-(+)-Arachidonyl-1'-Hydroxy-2'-PropylamideR-1MAP
Molecular Formula C₂₃H₃₉NO₂C₂₃H₄₀NO₅P
Formula Weight 361.6 g/mol 441.5 g/mol
Solubility (PBS, pH 7.2) <100 µg/ml[1]2 mg/ml[2]
Storage -20°C[1]-20°C[2]
Stability ≥ 2 years[1]≥ 2 years

Formulation for In Vivo Studies:

For intraperitoneal (i.p.) administration in rodents, this compound can be dissolved in sterile phosphate-buffered saline (PBS) at the desired concentration. Due to its improved water solubility, the use of surfactants or organic co-solvents is generally not required. A typical vehicle for R-1 Methanandamide (the active compound) for i.p. injection consists of a mixture of ethanol, Tween 80, and saline.[4]

In Vivo Analgesic Assays

The following are standard, well-validated rodent models for assessing the analgesic properties of this compound.

Hot Plate Test for Thermal Nociception

The hot plate test is a widely used method to evaluate the response to a thermal stimulus, primarily assessing supraspinally mediated analgesia.

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, place each animal on the unheated plate for 1-2 minutes to familiarize them with the apparatus.

  • Baseline Latency: On the day of the experiment, place each animal on the hot plate and record the latency (in seconds) to the first sign of nociception, which can be licking a hind paw, shaking a paw, or jumping. A cut-off time of 45-60 seconds is recommended to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.) or vehicle control. A positive control, such as morphine (5-10 mg/kg, s.c.), should also be included.

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Expected Quantitative Data:

TreatmentDose (mg/kg, i.p.)Peak %MPE (Time)
Vehicle-< 10%
This compound5~40-50% (30-60 min)
This compound10~60-75% (30-60 min)
This compound20~80-95% (30-60 min)
Morphine (s.c.)10~90-100% (30-60 min)
Tail-Flick Test for Spinal Nociception

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus and is indicative of spinal analgesia.

Experimental Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat onto the animal's tail.

  • Animals: Male Wistar rats (180-220 g) or male ICR mice (25-30 g).

  • Acclimation: Acclimate the animals to the testing room and restrainers for several days before the experiment.

  • Baseline Latency: Gently restrain the animal and place the distal third of the tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency. A cut-off time of 10-15 seconds is set to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10, 20 mg/kg, i.p.), vehicle, or a positive control like morphine.

  • Post-treatment Latency: Measure the tail-flick latency at predetermined time intervals post-injection.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Expected Quantitative Data:

TreatmentDose (mg/kg, i.p.)Peak %MPE (Time)
Vehicle-< 10%
This compound5~35-45% (30 min)
This compound10~55-70% (30 min)
This compound20~75-90% (30 min)
Morphine (s.c.)5~85-100% (30 min)
Von Frey Test for Mechanical Allodynia

This assay is used to assess changes in mechanical sensitivity, particularly relevant in models of neuropathic and inflammatory pain.

Experimental Protocol:

  • Apparatus: A set of calibrated von Frey filaments of varying stiffness.

  • Animals: Rodents with induced neuropathy (e.g., Chronic Constriction Injury model) or inflammation (e.g., Complete Freund's Adjuvant model).

  • Acclimation: Acclimate the animals to the testing chambers, which should have a wire mesh floor, for several days.

  • Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force. A positive response is a brisk withdrawal or licking of the paw. The 50% withdrawal threshold is determined using the up-down method.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., gabapentin).

  • Post-treatment Threshold: Determine the 50% withdrawal threshold at various times after drug administration.

  • Data Analysis: The results are expressed as the paw withdrawal threshold in grams. An increase in the threshold indicates an anti-allodynic effect.

Expected Quantitative Data:

TreatmentDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - Post-drug
Vehicle-~1-2 g
This compound10~6-8 g
This compound20~10-12 g
Gabapentin100~12-14 g

In Vitro Assays for Mechanism of Action

To elucidate the molecular mechanisms underlying the analgesic effects of R-1 Methanandamide, the following in vitro assays are recommended.

CB1 Receptor Binding Assay

This assay determines the affinity of R-1 Methanandamide for the CB1 receptor.

Experimental Protocol:

  • Materials: Membranes from cells expressing human or rodent CB1 receptors, [³H]CP55,940 (a high-affinity cannabinoid agonist radioligand), and unlabeled R-1 Methanandamide.

  • Procedure: Incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of R-1 Methanandamide.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of R-1 Methanandamide that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Quantitative Data:

CompoundCB1 Receptor Ki (nM)
R-1 Methanandamide17.9 - 28.3[1]
p38 MAPK Activation Assay

This assay measures the phosphorylation of p38 MAPK, a key downstream signaling molecule in the cannabinoid pathway.

Experimental Protocol:

  • Cell Culture: Use a suitable cell line expressing CB1 receptors (e.g., Neuro2a cells).

  • Treatment: Treat the cells with R-1 Methanandamide (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for phosphorylated p38 (p-p38) and total p38.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities. The results are expressed as the ratio of p-p38 to total p38.

Expected Quantitative Data:

TreatmentFold Increase in p-p38/total p38 Ratio
Vehicle1.0
R-1 Methanandamide (1 µM)3.5 - 5.0

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of R-1 Methanandamide and a typical experimental workflow for its evaluation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling R1MAP R-1 Methanandamide Phosphate (Prodrug) Phosphatase Phosphatase R1MAP->Phosphatase Hydrolysis R1M R-1 Methanandamide (Active Drug) CB1 CB1 Receptor R1M->CB1 Binding & Activation G_protein Gi/o Protein CB1->G_protein Phosphatase->R1M p38 p38 MAPK G_protein->p38 Activation Cascade p_p38 Phosphorylated p38 MAPK p38->p_p38 Analgesia Analgesic Effects p_p38->Analgesia

Caption: Signaling pathway of this compound.

G start Start: Select Animal Pain Model acclimation Acclimation of Animals start->acclimation baseline Measure Baseline Nociceptive Thresholds (Hot Plate, Tail Flick, von Frey) acclimation->baseline drug_admin Administer R-1-MAP, Vehicle, or Positive Control baseline->drug_admin post_drug Measure Post-treatment Nociceptive Thresholds at Timed Intervals drug_admin->post_drug in_vitro In Vitro Mechanistic Studies (Receptor Binding, Signaling Assays) drug_admin->in_vitro data_analysis Data Analysis (%MPE, Threshold Change) post_drug->data_analysis conclusion Conclusion on Analgesic Efficacy and Mechanism data_analysis->conclusion in_vitro->conclusion

Caption: Experimental workflow for evaluating R-1-MAP.

References

Application Notes and Protocols for R-1 Methanandamide Phosphate in G-protein Coupled Receptor Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate (B84403) (R-1MAP) is a water-soluble prodrug of the potent and selective cannabinoid receptor 1 (CB1) agonist, R-1 Methanandamide.[1] The phosphate group enhances the aqueous solubility of the parent compound, facilitating its use in biological assays.[2] Upon administration to biological systems containing phosphatases, R-1MAP is rapidly hydrolyzed to R-1 Methanandamide, which then acts on the CB1 receptor.[2] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[1][3][4]

These application notes provide detailed protocols for utilizing R-1 Methanandamide Phosphate in key GPCR signaling assays: GTPγS binding, cAMP accumulation, and calcium mobilization.

Data Presentation

The following tables summarize the quantitative data for R-1 Methanandamide and its phosphate analog.

CompoundReceptorAssay TypeParameterValueReference
R-1 MethanandamideCB1Binding AffinityKi17.9 - 28.3 nM[5]
R-1 MethanandamideCB2Binding AffinityKi815 - 868 nM[5]
Arachidonoyl ethanolamide phosphate (AEA-P)CB1Binding AffinityKi~200 nM[1]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by an agonist like R-1 Methanandamide initiates a signaling cascade through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can also modulate downstream effectors, such as ion channels.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand R-1 Methanandamide Ligand->CB1 Binds ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Regulates

Caption: CB1 Receptor Signaling Pathway.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to activated Gα subunits, and its accumulation is a direct measure of receptor activation.

Experimental Workflow: GTPγS Binding Assay

GTPgS_Workflow prep Prepare Membranes (Expressing CB1) incubation Incubate Membranes with Reagents and R-1MAP prep->incubation reagents Prepare Reagents ([³⁵S]GTPγS, GDP, R-1MAP) reagents->incubation filtration Terminate Reaction by Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (EC₅₀, Emax) scintillation->analysis

Caption: GTPγS Binding Assay Workflow.

Detailed Protocol

Materials:

  • Cell membranes expressing the CB1 receptor

  • This compound (R-1MAP)

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • Unlabeled GTPγS

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Alkaline Phosphatase (optional, see special considerations)

  • 96-well filter plates

  • Scintillation cocktail

  • Plate scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.

  • Reagent Preparation:

    • Prepare serial dilutions of R-1MAP in assay buffer.

    • Prepare a stock solution of GDP (e.g., 1 mM).

    • Prepare a stock solution of unlabeled GTPγS (e.g., 10 mM) for determining non-specific binding.

  • Assay Setup (96-well plate):

    • Add 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

    • Add 50 µL of diluted R-1MAP or vehicle control.

    • Add 50 µL of GDP to a final concentration of 10-100 µM.

    • Add 50 µL of membrane suspension.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding against the logarithm of the R-1MAP concentration to determine EC₅₀ and Emax values.

Special Considerations for this compound: Since R-1MAP is a prodrug, its conversion to the active R-1 Methanandamide is dependent on the presence of phosphatases in the membrane preparation. If the membrane preparation has low endogenous phosphatase activity, a pre-incubation step with a purified phosphatase like alkaline phosphatase may be necessary to ensure complete conversion of the prodrug. Alternatively, the incubation time of the assay may need to be extended to allow for sufficient hydrolysis.

cAMP Accumulation Assay

This assay measures the ability of a GPCR agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger. For Gαi/o-coupled receptors like CB1, agonist activation leads to a decrease in forskolin-stimulated cAMP levels.

Experimental Workflow: cAMP Accumulation Assay

cAMP_Workflow cell_culture Culture Cells (Expressing CB1) stimulation Stimulate with Forskolin and R-1MAP cell_culture->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (IC₅₀) detection->analysis Calcium_Workflow cell_culture Culture Cells (Expressing CB1 and Gα16) dye_loading Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading compound_addition Add R-1MAP dye_loading->compound_addition fluorescence_reading Measure Fluorescence Change (FLIPR, Plate Reader) compound_addition->fluorescence_reading analysis Data Analysis (EC₅₀) fluorescence_reading->analysis

References

Application Note: Quantitative Analysis of R-1 Methanandamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of R-1 Methanandamide (B110085) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of N-acylethanolamines, such as anandamide (B1667382), and incorporates specific parameters for the detection of methanandamide. The protocol includes procedures for sample preparation using liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and reliable technique for the quantification of R-1 Methanandamide in a complex biological matrix.

Introduction

R-1 Methanandamide is a synthetic, stable analog of the endogenous cannabinoid anandamide (N-arachidonoylethanolamine, AEA). Due to its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH), R-1 Methanandamide is a valuable tool in cannabinoid research, serving as a stable ligand for cannabinoid receptors. Accurate quantification of R-1 Methanandamide in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document outlines a robust LC-MS/MS method for this purpose. While many methods have been developed for anandamide, specific details for methanandamide are also incorporated.[1][2] R(+)-methanandamide has also been utilized as an internal standard in the analysis of anandamide.[3][4]

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the efficient extraction of R-1 Methanandamide from plasma, minimizing matrix effects.[2][5]

Protocol: Liquid-Liquid Extraction

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a polypropylene (B1209903) tube, add an appropriate volume of an internal standard solution (e.g., deuterated anandamide or a suitable analog).

  • Add 1 mL of a suitable organic solvent. Toluene has been shown to yield high recovery for similar analytes.[5] Alternatively, an alkaline liquid-liquid extraction can be performed.[2]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).

  • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of R-1 Methanandamide and related compounds.[5][6]

LC Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[5]

  • Mobile Phase A: Water with 0.1-0.2% formic or acetic acid[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C[5]

  • Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analyte.

Mass Spectrometry

Detection is achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).

MS/MS Parameters for Methanandamide

ParameterValueReference
Precursor Ion (Q1)362.2 m/z[2]
Product Ions (Q3)76, 91, 287.1 m/z[2]
Ionization ModePositive ESI[5]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of anandamide, which is expected to be comparable for R-1 Methanandamide.

AnalyteMethodLLOQLinearity RangeRecoveryReference
AnandamideLC-MS/MS0.03 ng/mLUp to 10 ng/mLGood[7]
AnandamideHPLC-Fluorometric1 ng/mL1-15 ng/mLNot Specified[3]
AnandamideGC-MSNot Specified0.35–5.0 ng/mL72.2%[1]
MethanandamideLC-MS/MSNot SpecifiedNot SpecifiedNot Specified[2]

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for R-1 Methanandamide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (e.g., Toluene) add_is->lle separate Phase Separation (Centrifugation) lle->separate evaporate Evaporation separate->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: Workflow for R-1 Methanandamide analysis.

Signaling Pathway Context (Illustrative)

G Figure 2: R-1 Methanandamide and Cannabinoid Signaling methanandamide R-1 Methanandamide cb1 CB1 Receptor methanandamide->cb1 cb2 CB2 Receptor methanandamide->cb2 gi Gi/o Protein cb1->gi cb2->gi ac Adenylyl Cyclase gi->ac mapk MAPK Activation gi->mapk ion Ion Channel Modulation gi->ion camp ↓ cAMP ac->camp

References

Troubleshooting & Optimization

R-1 Methanandamide Phosphate in Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-1 Methanandamide Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of R-1 Methanandamide Phosphate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from R-1 Methanandamide and Anandamide (B1667382) (AEA)?

This compound (R-1MAP) is a water-soluble prodrug of R-1 Methanandamide. The phosphate group increases its solubility in aqueous solutions, such as cell culture media, compared to the less soluble parent compound, R-1 Methanandamide. R-1 Methanandamide itself is a synthetic analog of anandamide (AEA), the endogenous cannabinoid. A key advantage of R-1 Methanandamide is its increased resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to AEA, which is rapidly hydrolyzed in biological systems.[1] R-1MAP is designed to be converted into the active compound, R-1 Methanandamide, by cellular enzymes.

Q2: How stable is this compound in cell culture media?

  • Enzymatic degradation: The presence of phosphatases in the cell culture serum (e.g., fetal bovine serum) can lead to the hydrolysis of the phosphate group, converting R-1MAP to R-1 Methanandamide. The rate of this conversion will depend on the type and concentration of serum used.

  • pH of the media: The pH of standard cell culture media (typically 7.2-7.4) is generally conducive to the stability of phosphate esters, but deviations from this range could affect hydrolysis rates.

  • Temperature: Experiments are typically conducted at 37°C, which will accelerate both enzymatic and chemical degradation compared to storage temperatures.

Anandamide itself is known to be unstable in serum and rapidly broken down by cells.[2] While R-1 Methanandamide is more resistant to FAAH, the conversion of the prodrug is a critical factor in determining the effective concentration of the active compound over time.

Q3: What are the likely degradation products of this compound in my cell culture experiment?

The primary degradation pathway is expected to be the enzymatic cleavage of the phosphate group to yield the active compound, R-1 Methanandamide . Subsequently, R-1 Methanandamide can be slowly metabolized by FAAH and other lipoxygenases or cytochrome P450 enzymes.[3]

Q4: Should I use serum-free media for my experiments with this compound?

The decision to use serum-free or serum-containing media depends on your experimental goals.

  • Serum-containing media: More closely mimics the in vivo environment but contains phosphatases and other enzymes that can degrade R-1MAP. This may lead to a rapid conversion to R-1 Methanandamide.

  • Serum-free media: Will likely increase the stability of the parent R-1MAP, but the conversion to the active R-1 Methanandamide will be slower and dependent on phosphatases present on the cell surface or secreted by the cells themselves.

Q5: How should I prepare and store this compound for cell culture use?

This compound is typically supplied as a solid or in a solvent like ethanol.

  • Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent as recommended by the supplier (e.g., DMSO, ethanol, or PBS). MedchemExpress suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] Cayman Chemical indicates stability of at least one year at -20°C for their product.[4]

  • Working Solutions: For cell culture experiments, dilute the stock solution directly into your culture medium to the desired final concentration just before use. It is not recommended to store diluted solutions in culture media for extended periods.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological effect observed. Degradation of the compound: R-1MAP may be degrading too quickly in your culture system, or the conversion to the active form is inefficient.1. Prepare fresh dilutions: Always prepare working solutions immediately before each experiment.2. Minimize exposure to serum: If possible, reduce the serum concentration or the incubation time with serum.3. Consider serum-free media: Test your experiment in serum-free conditions to see if this enhances the effect.4. Increase compound concentration: Perform a dose-response curve to determine the optimal concentration for your cell type and conditions.5. Use a positive control: Include a known stable cannabinoid agonist to ensure your cells are responsive.
High variability between replicate experiments. Inconsistent compound stability or handling: Differences in incubation times or media preparation can lead to variable results.1. Standardize protocols: Ensure that all experimental parameters, including incubation times and media preparation, are consistent.2. Test stability in your media: Perform a time-course experiment to assess the stability of R-1MAP in your specific cell culture media (see Experimental Protocols section).3. Use a FAAH inhibitor: If you suspect degradation of the active R-1 Methanandamide, consider co-treatment with a FAAH inhibitor.
Unexpected off-target effects. Formation of active metabolites: Degradation products other than R-1 Methanandamide may have biological activity. The phosphate group itself could also have effects, as phosphate esters of endocannabinoids can be structural variants of lysophosphatidic acid (LPA).[4]1. Characterize degradation products: If possible, use analytical techniques like LC-MS to identify and quantify the metabolites in your culture media over time.2. Test metabolites for activity: If the primary metabolites are known and available, test them in your assay to see if they contribute to the observed effects.3. Use specific receptor antagonists: To confirm that the observed effects are mediated by cannabinoid receptors, use specific antagonists for CB1 and CB2.

Quantitative Data Summary

The following table summarizes the solubility and storage information for this compound and related compounds. Note that specific stability data in cell culture media is not available and should be determined empirically.

CompoundSolventSolubilityStorage of Stock SolutionStability in Aqueous Solution
This compound PBS (pH 7.2)2 mg/mL[4]≥ 1 year at -20°C[4]Not specified; likely susceptible to enzymatic hydrolysis.
DMSO15 mg/mL[4]
Ethanol30 mg/mL[4]
R-1 Methanandamide PBS (pH 7.2)<100 µg/mL[1]≥ 2 years at -20°C[1]Poorly soluble.
DMSO>30 mg/mL[1]
Ethanol>100 mg/mL[1]
Anandamide (AEA) Aqueous BuffersSparingly soluble[5]≥ 4 years at -20°C (in ethanol)[5]Not recommended to store for more than one day.[5]
DMSO~30 mg/mL[5]
Dimethyl formamide~10 mg/mL[5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of R-1MAP in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Your cell culture medium of interest (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS system

Procedure:

  • Preparation of Media: Prepare your cell culture medium (e.g., DMEM with 10% FBS) and a serum-free version of the same medium.

  • Spiking the Media: Spike the media with R-1MAP to your desired final concentration.

  • Time Points: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Incubation: Place the tubes in a 37°C incubator.

  • Sample Collection: At each time point, remove one tube for each condition and immediately stop any enzymatic activity by adding a suitable solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis. The T0 sample should be processed immediately after spiking.

  • Sample Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent R-1MAP and, if possible, its primary metabolite, R-1 Methanandamide.

  • Data Analysis: Plot the concentration of R-1MAP as a function of time to determine its degradation rate and half-life in your specific cell culture conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare Cell Culture Media (with and without serum) spike_media Spike Media with This compound prep_media->spike_media aliquot Aliquot for Time Points (0, 1, 2, 4, 8, 12, 24h) spike_media->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect Samples at Each Time Point incubate->collect stop_reaction Stop Reaction & Store at -80°C collect->stop_reaction analyze Analyze by HPLC or LC-MS stop_reaction->analyze plot Plot Concentration vs. Time (Determine Half-life) analyze->plot signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space R1MAP R-1 Methanandamide Phosphate (Prodrug) R1M R-1 Methanandamide (Active Drug) R1MAP->R1M Phosphatases CB1R CB1 Receptor R1M->CB1R CB2R CB2 Receptor R1M->CB2R FAAH FAAH R1M->FAAH Slow Degradation Signaling Downstream Signaling CB1R->Signaling CB2R->Signaling Metabolites Inactive Metabolites FAAH->Metabolites

References

potential off-target effects of R-1 Methanandamide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403) (R-1MAP).

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate (R-1MAP) and what is its primary mechanism of action?

This compound is a water-soluble prodrug of R-1 Methanandamide, which is an analog of the endogenous cannabinoid, anandamide (B1667382) (AEA).[1][2] As a prodrug, R-1MAP is designed to be rapidly hydrolyzed by endogenous enzymes, such as alkaline phosphatase, to release the active compound, R-1 Methanandamide.[3][4] The primary on-target effect of R-1 Methanandamide is the activation of cannabinoid receptors, with a higher affinity for the CB1 receptor than the CB2 receptor.[5]

Q2: What are the known on-target signaling pathways of R-1 Methanandamide (the active metabolite of R-1MAP)?

The active form, R-1 Methanandamide, is a potent CB1 receptor agonist.[5] Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), typically leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.

These signaling events collectively modulate neurotransmitter release and other cellular processes.

Q3: What are the potential off-target effects of this compound?

While R-1MAP is designed to act on cannabinoid receptors, its structural similarity to other endogenous signaling molecules raises the possibility of off-target effects.

  • Lysophosphatidic Acid (LPA) Receptors: R-1MAP is a structural analog of lysophosphatidic acid (LPA).[2][6] However, the effects of R-1MAP on the various LPA receptors have not been experimentally tested.[2][6]

  • GPR55: The parent compound, anandamide, has been shown to interact with the orphan G-protein coupled receptor GPR55.[7][8][9] It is plausible that R-1 Methanandamide, the active metabolite of R-1MAP, could also interact with GPR55, though this has not been definitively demonstrated for R-1MAP itself.

  • Other Non-Cannabinoid Receptors: At higher concentrations, some cannabinoid agonists have been shown to interact with other receptors, such as TRPV1.[1]

It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.

Q4: How should I prepare and store this compound?

  • Storage: R-1MAP should be stored at -20°C for long-term stability (up to 1 year).[2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

  • Solubility: R-1MAP is significantly more water-soluble than its parent compound.[3][4] The phosphate promoiety increases aqueous solubility by over 16,500-fold at pH 7.4.[3][4] For experimental use, it can be dissolved in various solvents. Please refer to the solubility table below for details.

  • Stability: Phosphate esters like R-1MAP are stable in buffer solutions but are rapidly hydrolyzed to their parent compounds in the presence of enzymes like alkaline phosphatase or in liver homogenates.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or No Response in In Vitro Assays

  • Potential Cause 1: Compound Precipitation. Although R-1MAP is water-soluble, high concentrations in aqueous buffers, especially those with low protein content, could still lead to precipitation.

    • Troubleshooting Step: Visually inspect your working solutions for any precipitate. If observed, consider preparing a fresh, lower concentration stock or using a different buffer system. Sonication may aid in dissolution.[1]

  • Potential Cause 2: Non-Specific Binding. Lipophilic compounds can adhere to plasticware, reducing the effective concentration.

    • Troubleshooting Step: Pre-incubate pipette tips and plates with your assay buffer or a solution of bovine serum albumin (BSA) to block non-specific binding sites.

  • Potential Cause 3: Enzymatic Degradation of the Active Compound. If your cell culture medium contains serum, endogenous enzymes could degrade the active R-1 Methanandamide.

    • Troubleshooting Step: Use a serum-free medium for your experiments if possible. If serum is required, minimize the incubation time.

  • Potential Cause 4: Incorrect Agonist Preparation.

    • Troubleshooting Step: Ensure that your R-1MAP solution is prepared fresh for each experiment to ensure consistent concentration and activity.[1]

Issue 2: Unexpected Results Suggesting Off-Target Effects

  • Potential Cause: Activation of Non-Cannabinoid Receptors. As mentioned in the FAQs, R-1MAP or its active metabolite may interact with receptors other than CB1 and CB2.

    • Troubleshooting Step 1: Use Selective Antagonists. Co-incubate your system with selective antagonists for CB1 (e.g., SR141716A) and CB2 (e.g., SR144528). If the observed effect is not blocked by these antagonists, it is likely an off-target effect.[1]

    • Troubleshooting Step 2: Use Receptor-Null Cells. Perform your experiment in a cell line that does not endogenously express cannabinoid receptors. Any response in these cells would indicate an off-target mechanism.[1]

    • Troubleshooting Step 3: Consult the Literature. Review publications on structurally similar compounds to identify known off-target activities.[1]

Issue 3: Discrepancy Between In Vitro and In Vivo Results

  • Potential Cause 1: Pharmacokinetics and Metabolism. R-1MAP is a prodrug and its conversion to the active R-1 Methanandamide, as well as the subsequent metabolism and distribution of the active compound, will differ between in vitro and in vivo systems.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the concentration and half-life of both R-1MAP and R-1 Methanandamide in your animal model.

  • Potential Cause 2: Vehicle Formulation for In Vivo Studies. The choice of vehicle can significantly impact the bioavailability and tolerability of the compound.

    • Troubleshooting Step: Several vehicle formulations have been suggested for in vivo use.[1] It is recommended to test different formulations to find the optimal one for your experimental setup. Always include a vehicle-only control group.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMF20 mg/ml
DMSO15 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)2 mg/ml

Data sourced from Cayman Chemical.[2]

Table 2: Comparative Binding Affinities (Ki) of Related Compounds

CompoundReceptorKi (nM)Species
Arachidonoyl ethanolamide phosphate (AEA-P)CB1~200Rat
R-1 MethanandamideCB117.9 - 28.3Not Specified
R-1 MethanandamideCB2815 - 868Not Specified

Data for AEA-P from Cayman Chemical.[2] Data for R-1 Methanandamide from Cayman Chemical.[5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing R-1MAP for injection. The final concentrations and volumes should be optimized for your specific animal model and experimental design.

  • Prepare a stock solution: Dissolve R-1MAP in DMSO to a concentration of 25 mg/mL.

  • Prepare the vehicle: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Formulate the working solution: For a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL. The final concentration of R-1MAP will be 2.5 mg/mL.[1]

  • Administration: Administer the freshly prepared solution to the animals. It is recommended to use the working solution on the same day it is prepared.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: General Guideline for a Cell-Based cAMP Assay

This protocol outlines a general procedure to assess the on-target activity of R-1MAP via the CB1 receptor.

  • Cell Culture: Plate cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1) in a suitable multi-well plate and grow to the desired confluency.

  • Pre-treatment with Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels, pre-treat the cells with forskolin at a concentration determined by optimization (typically 1-10 µM).

  • Treatment with R-1MAP: Add varying concentrations of R-1MAP to the wells. Include a vehicle control and a positive control (e.g., a known CB1 agonist). To confirm on-target effects, include a set of wells co-treated with R-1MAP and a CB1 antagonist (e.g., SR141716A).

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the R-1MAP concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

OnTargetSignaling R1MAP R-1 Methanandamide Phosphate (Prodrug) Enzymes Endogenous Phosphatases R1MAP->Enzymes Hydrolysis R1M R-1 Methanandamide (Active Agonist) Enzymes->R1M CB1R CB1 Receptor R1M->CB1R Activation Gprotein Gi/o Protein CB1R->Gprotein Coupling AC Adenylyl Cyclase Gprotein->AC Inhibition MAPK ↑ MAPK (ERK) Gprotein->MAPK IonChannels Ion Channel Modulation Gprotein->IonChannels cAMP ↓ cAMP AC->cAMP

Caption: On-target signaling pathway of this compound.

OffTargetSignaling cluster_R1MAP This compound cluster_R1M R-1 Methanandamide R1MAP R-1MAP LPAR LPA Receptors R1MAP->LPAR Potential Interaction (Untested) R1M R-1 Methanandamide GPR55 GPR55 R1M->GPR55 Potential Interaction (Inferred) Response_LPA Cell Proliferation, Motility LPAR->Response_LPA Response_GPR55 Ca2+ Mobilization, ERK Activation GPR55->Response_GPR55

Caption: Potential off-target signaling pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Experiment Stock Prepare Stock Solution (e.g., in DMSO) Working Prepare Fresh Working Solution Stock->Working Treatment Treat with R-1MAP +/- Antagonists Working->Treatment Vehicle Formulate Vehicle Working->Vehicle Cells Plate Cells Cells->Treatment Incubate Incubate Treatment->Incubate Measure Measure Response (e.g., cAMP, pERK) Incubate->Measure Injection Administer to Animal (with Vehicle Control) Vehicle->Injection Observe Observe Phenotype/ Collect Samples Injection->Observe Analyze Analyze Data Observe->Analyze

References

improving R-1 Methanandamide Phosphate solubility for high concentration doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of R-1 Methanandamide Phosphate (B84403), particularly for achieving high-concentration doses in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and what is its primary advantage?

A1: this compound is a water-soluble prodrug of R-1 Methanandamide.[1][2][3] R-1 Methanandamide itself is a potent and more stable synthetic analog of anandamide (B1667382) (AEA), an endogenous cannabinoid that acts as an agonist for cannabinoid receptors (CB1 and CB2).[4][5] The primary advantage of the phosphate ester form is its significantly increased aqueous solubility compared to the parent compound, R-1 Methanandamide, which is a lipid.[6][7] This enhancement is achieved by adding a phosphate group, which is ionized at physiological pH, making the molecule more polar.[8][9][10]

Q2: How soluble is this compound in aqueous solutions?

A2: The addition of the phosphate group has been shown to increase the aqueous solubility of the parent compounds (anandamide and R-methanandamide) by more than 16,500-fold at a pH of 7.4.[6][7] While specific high-concentration data in pure water is limited, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is reported to be 2 mg/mL.[1] Higher concentrations can be achieved using various formulation strategies.

Q3: I'm having trouble dissolving this compound in my aqueous buffer. What are the potential reasons?

A3: Several factors can influence the dissolution of this compound. The most common issues include:

  • pH of the Buffer: The solubility of phosphate esters is highly dependent on pH. The phosphate group has two ionizable protons, and its charge state changes with pH.[8] Maximum solubility is typically achieved at physiological pH (around 7.4) where it exists predominantly as a dianion.[8]

  • Buffer Composition: The ionic strength and specific ions in your buffer could potentially interact with the compound, affecting its solubility.

  • Temperature: While gentle warming can sometimes aid dissolution, excessive heat may degrade the compound.

  • Purity of the Compound: Impurities in the synthesized compound can sometimes affect its solubility characteristics.

Q4: What are the recommended strategies for preparing high-concentration doses of this compound?

A4: For concentrations exceeding the intrinsic aqueous solubility, several formulation strategies can be employed. These approaches are common for enhancing the solubility of poorly soluble drugs and lipid-based compounds.[11][12][13][14]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[2][13]

  • Surfactants: Surfactants form micelles that can encapsulate the lipophilic portions of the molecule, increasing its apparent solubility in an aqueous medium.[13] Examples include Tween 80 and Solutol HS-15.[2][13]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.[14] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[2]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS), liposomes, or microemulsions can be developed to carry the compound.[11][12][15]

Q5: Are there any established formulation protocols I can use as a starting point?

A5: Yes, several multi-component solvent systems have been reported to effectively dissolve this compound to concentrations of at least 2.5 mg/mL.[2] These can serve as an excellent starting point for developing a suitable formulation for your specific application. Refer to Table 2 for detailed examples.

Q6: How stable is this compound in solution?

A6: this compound is generally stable in aqueous buffer solutions at pH 7.4.[6][7] However, it is designed as a prodrug and is rapidly hydrolyzed to its active parent compound, R-1 Methanandamide, by endogenous enzymes like alkaline phosphatase.[6][7][8][9] In the presence of alkaline phosphatase, its half-life is less than 15 seconds, and in liver homogenate, the half-life is approximately 8-9 minutes.[6][7] Therefore, for in vitro experiments using cell cultures that may secrete phosphatases or for in vivo studies, it is critical to consider this rapid conversion. Stock solutions are typically stored at -20°C or -80°C to ensure long-term stability.[2]

Q7: How can I accurately determine the concentration of my this compound solution?

A7: Accurately determining the concentration is crucial. Several analytical methods can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a standard and accurate method for quantifying the compound. A suitable column (e.g., C18) and a mobile phase can be developed to separate and quantify this compound.

  • Ion Chromatography (IC): This technique can be used to specifically quantify the phosphate concentration in a sample, which can then be correlated to the concentration of the compound.[16]

  • Colorimetric Phosphate Assay: A simpler method involves hydrolyzing the phosphate ester and then using a colorimetric method, such as the ammonium (B1175870) molybdate (B1676688) method, to determine the amount of free phosphate.[17][18] This value can then be used to calculate the original concentration of the prodrug.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in aqueous stock solution upon preparation or storage. The concentration exceeds the solubility limit in the chosen solvent system. pH of the solution may have shifted. The solution may have been stored improperly (e.g., at a temperature where solubility is lower).1. Verify the pH of the buffer is optimal (around 7.4). 2. Gently warm the solution or use sonication to aid dissolution.[2] 3. Incorporate a solubilizing agent such as a co-solvent (e.g., DMSO, PEG300) or a cyclodextrin (B1172386) (e.g., SBE-β-CD).[2] 4. Prepare a more diluted stock solution and adjust the final dosing volume accordingly.
Inconsistent or unexpected results in biological assays (in vitro / in vivo). Incomplete dissolution of the compound leading to inaccurate and inconsistent dosing. Degradation of the compound due to enzymatic activity (hydrolysis by phosphatases) or chemical instability in the assay medium.1. Visually inspect all solutions for complete dissolution before use. If necessary, filter the solution to remove any undissolved particles. 2. Prepare fresh solutions immediately before each experiment, especially for cell-based assays or in vivo studies where phosphatases are present. 3. Consider the rapid conversion to the parent compound (R-1 Methanandamide) in your experimental design and interpretation of results.[6][7]
Difficulty achieving initial dissolution in organic solvents for stock preparation. The chosen organic solvent is not optimal for this compound.1. Consult known solubility data (see Table 1). Ethanol and DMF are reported to be good solvents.[1] 2. Ensure the solvent is pure and anhydrous, as water content can sometimes affect solubility. 3. Use gentle warming or sonication to assist with dissolution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Concentration Reference
Ethanol 30 mg/mL [1]
DMF 20 mg/mL [1]
DMSO 15 mg/mL [1]

| PBS (pH 7.2) | 2 mg/mL |[1] |

Table 2: Example Formulation Protocols for this compound (Targeting ≥ 2.5 mg/mL)

Protocol Component 1 Component 2 Component 3 Component 4 Reference
1 10% DMSO 40% PEG300 5% Tween-80 45% Saline [2]
2 10% DMSO 90% (20% SBE-β-CD in Saline) - - [2]

| 3 | 10% DMSO | 90% Corn Oil | - | - |[2] |

Note: For these protocols, it is recommended to add each solvent one by one and ensure complete dissolution at each step. Gentle heating and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Formulation using a Co-solvent/Surfactant System

This protocol is based on the formulation principles outlined in Table 2.

  • Objective: To prepare a 5 mg/mL stock solution of this compound.

  • Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound into a sterile glass vial.

    • Add DMSO to constitute 10% of the final desired volume. Vortex until the compound is fully dissolved.

    • Add PEG300 to constitute 40% of the final volume. Vortex to mix thoroughly.

    • Add Tween-80 to constitute 5% of the final volume. Vortex until the solution is clear.

    • Add sterile saline to reach the final desired volume (45%). Vortex thoroughly.

    • Visually inspect the final solution to ensure it is clear and free of any precipitate. If needed, warm the solution gently (e.g., in a 37°C water bath) or sonicate briefly.

    • Store the final formulation at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Solubility Determination (Shake-Flask Method)

  • Objective: To determine the saturation solubility of this compound in a specific buffer or solvent system.

  • Materials: this compound, chosen solvent (e.g., PBS pH 7.4), shaker/incubator, centrifuge, HPLC or other analytical instrument.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. (The excess should be enough that solid material is clearly visible).

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the solution at high speed to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

    • Calculate the original concentration in the supernatant, which represents the saturation solubility.

Protocol 3: Quantification of this compound via Colorimetric Phosphate Assay

This is a simplified protocol based on the reaction of phosphate with ammonium molybdate.

  • Objective: To estimate the concentration of this compound in a solution.

  • Materials: this compound solution, strong acid (e.g., sulfuric acid), heating block, ammonium molybdate reagent, ascorbic acid solution, phosphate standard solution (e.g., KH₂PO₄), spectrophotometer.

  • Procedure:

    • Step A: Acid Hydrolysis (to convert organic phosphate to inorganic phosphate)

      • Take a known volume of your this compound solution.

      • Add an equal volume of strong acid (e.g., 5N H₂SO₄).

      • Heat the sample (e.g., at 100°C for 15-30 minutes) to hydrolyze the phosphate ester. Allow to cool.

    • Step B: Color Development

      • To the cooled, hydrolyzed sample, add the ammonium molybdate reagent followed by the ascorbic acid reagent.[18] The solution will turn blue.

      • Allow the color to develop for a specified time (e.g., 10-30 minutes) at room temperature.

    • Step C: Measurement and Calculation

      • Prepare a standard curve using known concentrations of the phosphate standard solution (subjected to the same procedure).

      • Measure the absorbance of the samples and standards at the appropriate wavelength (e.g., ~880 nm for the ascorbic acid method or ~470 nm for the vanadate-molybdate method).[17][18]

      • Determine the phosphate concentration in your sample from the standard curve.

      • Calculate the concentration of this compound based on its molecular weight and the measured phosphate concentration.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: High-Concentration Dose Required prep Prepare Solution in Aqueous Buffer (e.g., PBS pH 7.4) start->prep dissolved Is the compound fully dissolved? prep->dissolved proceed Proceed with Experiment dissolved->proceed Yes troubleshoot Troubleshoot Dissolution dissolved->troubleshoot No yes Yes no No check_ph Verify/Adjust pH to ~7.4 troubleshoot->check_ph heat_sonicate Apply Gentle Heat / Sonication check_ph->heat_sonicate recheck Still not dissolved? heat_sonicate->recheck recheck->proceed No formulation Implement Formulation Strategy recheck->formulation Yes no2 No yes2 Yes cosolvent Option 1: Use Co-solvents (DMSO, PEG300) formulation->cosolvent cyclo Option 2: Use Cyclodextrins (SBE-β-CD) formulation->cyclo surfactant Option 3: Use Surfactants (Tween-80) formulation->surfactant cosolvent->proceed cyclo->proceed surfactant->proceed

Caption: A logical workflow for troubleshooting solubility issues.

G Simplified Cannabinoid Receptor 1 (CB1) Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylate Cyclase cAMP cAMP levels decrease AC->cAMP Gi->AC Inhibits ion_channel Ion Channel Modulation (Ca2+ influx ↓, K+ efflux ↑) Gi->ion_channel mapk MAPK Pathway Activation Gi->mapk ligand R-1 Methanandamide (Active Drug) ligand->CB1 Binds response Cellular Response (e.g., Neurotransmitter release inhibition) cAMP->response ion_channel->response mapk->response

Caption: Simplified CB1 receptor signaling pathway.

G Experimental Workflow for Formulation Development start Define Target Concentration and Application sol_screen 1. Solubility Screening (Aqueous buffers, co-solvents, etc.) start->sol_screen select Select Promising Excipients (Co-solvents, Surfactants, Cyclodextrins) sol_screen->select form_prep 2. Prepare Test Formulations select->form_prep characterize 3. Characterize Formulations form_prep->characterize visual Visual Inspection (Clarity, Precipitation) characterize->visual concentration Concentration Analysis (HPLC) characterize->concentration stability Short-term Stability characterize->stability optimize Does it meet requirements? visual->optimize concentration->optimize stability->optimize optimize->select No, Re-formulate final Final Formulation Selected optimize->final Yes yes Yes no No

Caption: Workflow for formulation development.

References

troubleshooting R-1 Methanandamide Phosphate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403). The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, particularly regarding its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and why is it used?

This compound is a water-soluble prodrug of R-1 Methanandamide, a potent and metabolically stable analog of the endocannabinoid anandamide (B1667382).[1][2] The addition of a phosphate group dramatically increases its aqueous solubility, making it easier to handle and administer in aqueous-based experimental systems compared to its lipophilic parent compound.[3][4] This modification allows for more reliable preparation of stock solutions and dilutions for in vitro and in vivo studies.

Q2: My this compound precipitated out of my aqueous buffer. What are the likely causes?

Precipitation of this compound in aqueous solutions can be attributed to several factors, broadly categorized as enzymatic hydrolysis and issues related to chemical stability and solubility limits.

  • Enzymatic Hydrolysis: The most common cause of precipitation is the enzymatic cleavage of the phosphate group, converting the highly soluble prodrug back into the poorly soluble parent compound, R-1 Methanandamide.[4] Many biological systems, including cell culture media supplemented with serum or tissue homogenates, contain phosphatases (like alkaline phosphatase) that can rapidly hydrolyze the prodrug.[4] This leads to a supersaturated solution of R-1 Methanandamide, which then precipitates.

  • pH and Temperature: The solubility and stability of this compound are dependent on the pH and temperature of the solution. Significant deviations from optimal conditions can lead to precipitation.

  • Concentration: Exceeding the solubility limit of this compound in a particular buffer system will result in precipitation.

  • Improper Dissolution Technique: Incomplete initial dissolution can lead to the presence of undissolved particles that may act as nucleation sites, promoting further precipitation over time.

Troubleshooting Guides

Issue 1: Precipitation Observed After Adding to Cell Culture Media or Biological Samples

Symptoms:

  • A clear solution of this compound becomes cloudy or forms a visible precipitate shortly after being added to cell culture media containing serum or to a biological sample (e.g., tissue homogenate).

Root Cause Analysis: This is most likely due to enzymatic hydrolysis of the phosphate group by phosphatases present in the serum or biological matrix, leading to the formation and precipitation of the poorly soluble parent compound, R-1 Methanandamide.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare the working solution of this compound immediately before use and add it to the experimental system without delay.

  • Minimize Incubation Time: If possible, design experiments to minimize the incubation time of the compound in phosphatase-containing media.

  • Consider Co-solvents: For some applications, the use of a small percentage of a co-solvent like DMSO in the final working solution can help maintain the solubility of both the prodrug and any parent compound that may form. However, always consider the potential effects of the co-solvent on your experimental system.

Issue 2: Precipitation in Aqueous Buffer During Storage or After Temperature Change

Symptoms:

  • A previously clear aqueous stock solution of this compound becomes cloudy or shows precipitation after being stored, especially at a lower temperature (e.g., 4°C).

  • Precipitation occurs when a solution prepared at room temperature is moved to a colder environment.

Root Cause Analysis: This is likely due to the solubility of this compound being temperature-dependent. As the temperature decreases, its solubility in the aqueous buffer may decrease, leading to precipitation. While generally stable, prolonged storage in certain buffer conditions might also contribute to slow, non-enzymatic hydrolysis, although this is less common than enzymatic degradation.

Solutions:

  • Re-dissolve with Gentle Warming and Sonication: If precipitation is observed, gently warm the solution and use sonication to aid in re-dissolving the compound.[5]

  • Store at Room Temperature for Short Periods: For immediate experimental use, it may be preferable to keep the aqueous solution at a constant room temperature.

  • Prepare Fresh: The most reliable approach is to prepare fresh aqueous solutions for each experiment to avoid issues related to storage stability.

  • Aliquot and Freeze Stock Solutions: For long-term storage, it is best to prepare concentrated stock solutions in a suitable organic solvent like DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C.[5] Aqueous working solutions should be prepared fresh from these frozen stocks.

Issue 3: Difficulty Dissolving the Compound Initially

Symptoms:

  • The this compound powder does not fully dissolve in the aqueous buffer, leaving behind visible particles or a cloudy suspension.

Root Cause Analysis: This could be due to trying to prepare a solution that is above the compound's solubility limit in the chosen buffer, or the dissolution kinetics may be slow.

Solutions:

  • Consult Solubility Data: Ensure the target concentration does not exceed the known solubility of this compound in your buffer system.

  • Use Sonication and Gentle Heat: Sonication and gentle warming can significantly aid in the dissolution process.[5]

  • Prepare a Concentrated Stock in an Organic Solvent: A common and effective practice is to first dissolve this compound in an organic solvent like DMSO at a high concentration.[5] This stock solution can then be serially diluted into the aqueous buffer to the final desired concentration. The small amount of organic solvent in the final dilution usually does not affect the experiment but can help maintain solubility.

Data Presentation

Table 1: Solubility of this compound and its Parent Compound

CompoundSolvent/BufferpHSolubility
This compoundPBS7.22 mg/mL
This compoundSaline with 10% DMSO, 40% PEG300, 5% Tween-80-≥ 2.5 mg/mL
This compoundSaline with 10% DMSO, 90% (20% SBE-β-CD)-≥ 2.5 mg/mL
R-1 MethanandamidePBS7.2< 100 µg/mL
R-1 MethanandamideEthanol:PBS (1:2)-8.5 mg/mL

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol is recommended for most in vitro applications to ensure complete dissolution and minimize the risk of precipitation.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-25 mg/mL.[5] Use sonication if necessary to ensure it is fully dissolved.

  • Storage of Stock Solution: Aliquot the DMSO stock solution into single-use tubes and store at -20°C or -80°C for long-term stability.[5]

  • Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, you may need to perform serial dilutions of the DMSO stock in your aqueous experimental buffer (e.g., PBS, cell culture medium).

  • Prepare Final Working Solution: Add the appropriate volume of the DMSO stock or intermediate dilution to your experimental buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

  • Use Immediately: Use the freshly prepared aqueous working solution immediately to prevent potential degradation or precipitation.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Precipitation precipitation Precipitation Observed enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., by Phosphatases) precipitation->enzymatic_hydrolysis Primary Cause solubility_issues Chemical/Physical Instability precipitation->solubility_issues Secondary Cause parent_compound Formation of Poorly Soluble R-1 Methanandamide enzymatic_hydrolysis->parent_compound low_temp Low Temperature solubility_issues->low_temp high_concentration Concentration > Solubility Limit solubility_issues->high_concentration improper_dissolution Improper Initial Dissolution solubility_issues->improper_dissolution supersaturation Supersaturation of Parent Compound parent_compound->supersaturation supersaturation->precipitation low_temp->precipitation high_concentration->precipitation improper_dissolution->precipitation

Caption: Logical relationship of causes for this compound precipitation.

G cluster_workflow Recommended Experimental Workflow start Start: R-1 Methanandamide Phosphate (Solid) dissolve_dmso Dissolve in 100% DMSO (Concentrated Stock) start->dissolve_dmso store Aliquot and Store at -20°C / -80°C dissolve_dmso->store Long-term Storage dilute Prepare Final Aqueous Working Solution dissolve_dmso->dilute For immediate use store->dilute For each experiment use_immediately Use Immediately in Experiment dilute->use_immediately end End use_immediately->end

Caption: Recommended workflow for preparing this compound solutions.

G cluster_pathway Signaling Pathway Consideration prodrug This compound (Soluble, Inactive Prodrug) hydrolysis Enzymatic Hydrolysis (e.g., Alkaline Phosphatase) prodrug->hydrolysis active_drug R-1 Methanandamide (Active Drug) hydrolysis->active_drug cb1_receptor CB1 Receptor active_drug->cb1_receptor Agonist cellular_response Cellular Response cb1_receptor->cellular_response

Caption: Prodrug activation pathway of this compound.

References

Technical Support Center: Optimizing R-1 Methanandamide Phosphate Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-1 Methanandamide (B110085) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and why is it used in in vivo experiments?

This compound is a water-soluble prodrug of R-1 Methanandamide. R-1 Methanandamide is a stable analog of the endocannabinoid anandamide (B1667382) (AEA) that exhibits a higher affinity for the cannabinoid receptor 1 (CB1) and greater resistance to enzymatic degradation compared to anandamide itself. The phosphate group dramatically increases the aqueous solubility of the parent compound, facilitating its formulation for in vivo administration. Once administered, the phosphate group is rapidly cleaved by endogenous phosphatases, such as alkaline phosphatase, releasing the active R-1 Methanandamide. This approach allows for the systemic delivery of a lipophilic compound in an aqueous vehicle.

Q2: How do I reconstitute and formulate this compound for in vivo administration?

This compound's enhanced water solubility simplifies formulation. However, for systemic administration, it is often dissolved in a vehicle to ensure stability and compatibility with physiological conditions. Here are some suggested protocols:

  • Protocol 1 (General Purpose):

    • Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).

    • For the working solution, add the DMSO stock to a vehicle of PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Ensure all components are thoroughly mixed to form a clear solution.

  • Protocol 2 (Alternative Vehicle):

    • Prepare a stock solution in DMSO.

    • The final vehicle can be composed of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.

  • Protocol 3 (For Lipophilic Drug Comparison):

    • Prepare a stock solution in DMSO.

    • The final vehicle can be 10% DMSO and 90% corn oil for comparison with other lipophilic compounds.

It is recommended to prepare working solutions fresh on the day of the experiment. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.

Q3: What is a recommended starting dosage for my in vivo experiment?

Determining the optimal dosage depends on the animal model, the route of administration, and the specific research question. Since this compound is a prodrug, dosage is often calculated based on the desired concentration of the active form, R-1 Methanandamide. The molecular weight of this compound is approximately 441.5 g/mol , while R-1 Methanandamide is about 361.6 g/mol . This difference should be considered when calculating molar equivalents.

As a starting point, researchers can refer to published studies using R-1 Methanandamide. For instance, in behavioral studies with squirrel monkeys, intravenous self-administration of R-1 Methanandamide was maintained at doses of 10-40 µg/kg per injection. In rats, doses of 0.5 to 10 mg/kg of methanandamide have been used to study cardiovascular effects. For anxiolytic effects in mice, an inverted U-shaped dose-response curve was observed for anandamide, with 0.1 mg/kg (i.p.) showing the greatest effect.

It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q4: How stable is this compound in solution?

This compound is stable in buffer solutions at pH 7.4. However, it is rapidly hydrolyzed to R-1 Methanandamide in the presence of phosphatases. In 10% liver homogenate, the half-life is approximately 8-9 minutes. Stock solutions in organic solvents like DMSO can be stored at -20°C for one month or -80°C for up to six months, protected from light. It is recommended to prepare aqueous working solutions fresh for each experiment to avoid degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in the final formulation - Low solubility in the chosen vehicle. - Temperature changes affecting solubility.- Gently warm the solution. - Use sonication to aid dissolution. - Increase the proportion of co-solvents like PEG300 or use a different vehicle system (e.g., with SBE-β-CD).
Inconsistent or no observable effect in vivo - Suboptimal dosage. - Inefficient conversion of the prodrug to the active form. - Degradation of the compound. - Incorrect route of administration for the desired effect.- Perform a dose-response study to find the optimal dose. - Ensure the formulation is prepared fresh. - Verify the activity of endogenous

addressing variability in R-1 Methanandamide Phosphate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and how does it differ from R-1 Methanandamide?

This compound is a water-soluble prodrug of R-1 Methanandamide.[1][2] The phosphate group increases its aqueous solubility by more than 16,500-fold compared to its parent compound, R-1 Methanandamide.[3] In experimental systems containing endogenous phosphatases, such as in the presence of liver homogenates or alkaline phosphatase, the phosphate group is rapidly cleaved, releasing the active compound, R-1 Methanandamide.[3] R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1).[2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C for up to one year.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]

Q3: How should I dissolve this compound?

While this compound is water-soluble, achieving a clear solution may require specific protocols, especially at higher concentrations.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1] It is crucial to select the appropriate solvent system based on the experimental requirements.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in my in vitro experiments.

Potential Cause Troubleshooting Steps
Inadequate conversion to active form This compound is a prodrug and requires enzymatic conversion to R-1 Methanandamide to exert its full biological effect. Ensure your in vitro system (e.g., cell culture) has sufficient endogenous phosphatase activity. If not, consider adding a source of alkaline phosphatase to the medium.[3]
Degradation of the compound Although more stable than its parent compound, improper storage or handling can lead to degradation. Ensure the compound and its solutions have been stored correctly and protected from light.[1] Prepare fresh working solutions for each experiment.
Solubility issues Even with its enhanced water solubility, high concentrations in certain buffers or media can lead to precipitation. Visually inspect your working solutions for any precipitates. If observed, refer to the recommended solubilization protocols, which may include the use of co-solvents like DMSO.[1]
Presence of interfering substances Components in the cell culture media, such as serum proteins, could potentially interact with the compound. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment, if your cell line permits.
Incorrect dosage calculation Double-check all calculations for preparing stock and working solutions. Ensure the final concentration in your assay is as intended.

Issue 2: High variability between experimental replicates.

Potential Cause Troubleshooting Steps
Incomplete dissolution Ensure the compound is fully dissolved before adding it to your experimental setup. Inconsistent dissolution can lead to varying effective concentrations across replicates.[1]
Uneven distribution in multi-well plates When adding the compound to multi-well plates, ensure proper mixing in each well to achieve a homogenous concentration.
Cell-based factors Variations in cell density, passage number, or metabolic activity can contribute to variable responses. Standardize your cell culture protocols to minimize these variations.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to each replicate.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentration
DMF20 mg/mL
DMSO15 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)2 mg/mL

Data sourced from Cayman Chemical product information sheet.[2]

Table 2: Hydrolysis of this compound

ConditionHalf-life (t1/2)
Buffer solution (pH 7.4)Stable
Alkaline phosphatase solution<<15 seconds
10% Liver homogenate8-9 minutes

Data from a study on the enzymatic hydrolysis of this compound.[3]

Experimental Protocols

Key Experiment: In Vitro CB1 Receptor Activation Assay

This protocol outlines a general procedure to assess the activation of the CB1 receptor by this compound in a cell-based assay.

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., HEK293-CB1 or CHO-CB1 cells)

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin)

  • This compound

  • Assay buffer (e.g., HBSS)

  • A downstream signaling readout kit (e.g., cAMP assay kit or a calcium flux assay kit)

  • CB1 receptor antagonist (e.g., Rimonabant) as a negative control

  • Known CB1 receptor agonist as a positive control

Procedure:

  • Cell Culture: Culture the CB1-expressing cells according to standard protocols. Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

  • Assay:

    • Wash the cells with assay buffer.

    • For antagonist control wells, pre-incubate the cells with the CB1 receptor antagonist for a specified time.

    • Add the different concentrations of this compound, positive control, and vehicle control to the respective wells.

    • Incubate for a predetermined time at 37°C.

  • Signal Detection: Measure the downstream signaling molecule (e.g., cAMP levels or intracellular calcium) according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 value. Compare the results to the positive and negative controls.

Visualizations

Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R-1-MP R-1 Methanandamide Phosphate Phosphatase Alkaline Phosphatase R-1-MP->Phosphatase Hydrolysis R-1-M R-1 Methanandamide (Active) Phosphatase->R-1-M CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates R-1-M->CB1R Binds and Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound Signaling Pathway.

Experimental_Workflow General Experimental Workflow Prep Preparation of This compound Stock and Working Solutions Treatment Cell Treatment with Compound Prep->Treatment Culture Cell Seeding and Culture Culture->Treatment Incubation Incubation Treatment->Incubation Assay Downstream Assay (e.g., cAMP, Calcium Flux) Incubation->Assay Analysis Data Analysis Assay->Analysis

Caption: General Experimental Workflow.

Troubleshooting_Guide Troubleshooting Inconsistent Results Start Inconsistent/ Low Bioactivity Check_Sol Is the compound fully dissolved? Start->Check_Sol Solubilize Follow recommended solubilization protocol (heat, sonication, co-solvents) Check_Sol->Solubilize No Check_Enzyme Does the system have adequate phosphatase activity? Check_Sol->Check_Enzyme Yes Add_Enzyme Consider adding exogenous alkaline phosphatase Check_Enzyme->Add_Enzyme No Check_Storage Was the compound stored correctly? Check_Enzyme->Check_Storage Yes New_Aliquot Use a fresh aliquot of the compound Check_Storage->New_Aliquot No Review_Protocol Review experimental protocol for other variables (cell density, etc.) Check_Storage->Review_Protocol Yes

Caption: Troubleshooting Logic for Inconsistent Results.

References

enzymatic degradation of R-1 Methanandamide Phosphate in serum-containing media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Degradation of Cannabinoid Analogs

The degradation of a compound like R-1 Methanandamide (B110085) Phosphate (B84403) in serum is likely a multi-step enzymatic process. Given its structure, the primary enzymes involved are predicted to be phosphatases and amidases/hydrolases .

  • Phosphatases , abundant in serum (e.g., alkaline phosphatase), are expected to cleave the phosphate group.[6][7][8][9]

  • Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for terminating the signaling of N-acylethanolamines like anandamide (B1667382) by hydrolyzing the amide bond.[10][11][12][13] Methanandamide is known to be more resistant to FAAH hydrolysis than anandamide, conferring greater metabolic stability.[1][3]

Hypothesized Degradation Pathway

The enzymatic degradation of R-1 Methanandamide Phosphate likely proceeds in two main steps. First, the phosphate group is removed, followed by the hydrolysis of the resulting amide.

Degradation_Pathway cluster_0 Step 1: Dephosphorylation cluster_1 Step 2: Amide Hydrolysis R1MP R-1 Methanandamide Phosphate R1M R-1 Methanandamide R1MP->R1M Serum Phosphatases (e.g., Alkaline Phosphatase) Pi Inorganic Phosphate R1MP->Pi R1M_2 R-1 Methanandamide Products Arachidonic Acid + Methylamine R1M_2->Products Fatty Acid Amide Hydrolase (FAAH)

Caption: Hypothesized two-step enzymatic degradation pathway.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during in vitro metabolism studies of cannabinoid analogs.

Question: My compound degrades almost instantly in serum-containing media. What is happening and how can I confirm it?

Answer: Rapid loss of the parent compound is likely due to high enzymatic activity in the serum. Serum is rich in hydrolases, esterases, and phosphatases that can quickly metabolize susceptible molecules.[14]

  • Confirmation Steps:

    • Heat Inactivation: Incubate the serum at 56-65°C for 30-60 minutes to denature most enzymes. Rerun the stability assay using this heat-inactivated (HI) serum. A significant increase in the compound's half-life will confirm enzymatic degradation.

    • Control Matrix: Run the experiment in a simpler matrix, like phosphate-buffered saline (PBS) or serum-free media. Stability in these matrices, but not in serum, points to serum-specific factors.

    • Time Zero (T0) Sample: Ensure your T0 sample is collected immediately after adding the compound to the matrix and before any significant incubation at 37°C. This represents 100% of the initial concentration.

Question: How can I identify the class of enzymes responsible for the degradation?

Answer: Using a panel of broad-spectrum or class-specific enzyme inhibitors is an effective strategy. By observing which inhibitor prevents degradation, you can infer the responsible enzyme class.

  • Strategy: Pre-incubate the serum with an inhibitor for 15-30 minutes before adding your test compound. Compare the degradation rate to a control sample without the inhibitor. See the Enzyme Inhibitor Profile table below for suggestions.

Question: My results are inconsistent between different batches of serum or experiments. Why?

Answer: Variability is a common challenge in these assays and can stem from several sources:

  • Inter-individual Variation: Enzyme levels and activity can vary significantly between different lots of serum (from different donors).[15] It is crucial to use the same lot of serum for a set of comparative experiments.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing serum can lead to protein denaturation and altered enzyme activity.[16] Aliquot serum upon arrival to minimize freeze-thaw cycles.

  • Substrate Solubility: Cannabinoids are often highly lipophilic and can have poor solubility in aqueous media.[16] Precipitation of the compound will lead to inaccurate measurements. Ensure the final concentration of the organic solvent (like DMSO or ethanol) used for the stock solution is low (typically <1%) and does not affect enzyme activity.

  • Binding to Plasticware: Lipophilic compounds can adsorb to the surface of plastic tubes and plates. Using low-bind plastics or including a small amount of albumin in simpler buffers can mitigate this.

Question: I am observing very slow or no degradation. Is this expected?

Answer: Yes, this is possible. Analogs like Methanandamide are specifically designed to be more resistant to degradation than their endogenous counterparts like anandamide.[3][5]

  • Troubleshooting Steps:

    • Extend Incubation Time: For stable compounds, extend the incubation period from the typical 1-4 hours to 24 hours or longer to observe measurable degradation.[17]

    • Use a More Complex System: If serum enzymes are not effective, consider using systems with a broader range of metabolic enzymes, such as liver microsomes or hepatocytes.[18][19] These systems contain cytochrome P450 (CYP) enzymes, which represent another major pathway for drug metabolism.[20][21]

    • Confirm Assay Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect small changes in the parent compound concentration.

Data Presentation

Table 1: Hypothetical Stability of this compound
ConditionIncubation Time (hours)% Parent Compound RemainingCalculated Half-Life (T½)
Complete Media (+FBS) 0100%< 0.5 hours
0.545%
122%
25%
Media + Heat-Inactivated FBS 0100%~ 8 hours
285%
472%
851%
Media + FBS + Phosphatase Inhibitor Cocktail 0100%~ 6 hours
288%
478%
860%
Media + FBS + Phenylmethylsulfonyl fluoride (B91410) (PMSF) 0100%> 24 hours
298%
495%
891%
Table 2: Enzyme Inhibitor Profile for Degradation Pathway Investigation
InhibitorTarget Enzyme ClassTypical Working ConcentrationNotes
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™) Broad-spectrum phosphatases (serine/threonine and tyrosine phosphatases)As per manufacturerA cocktail is useful for initial screening to see if dephosphorylation is the first step.
Phenylmethylsulfonyl fluoride (PMSF) Serine proteases and hydrolases (including FAAH)100 µM - 1 mMPotent but unstable in aqueous solutions. Prepare fresh.[22] A strong inhibitor of anandamide amidase activity.[5][22]
URB597 Fatty Acid Amide Hydrolase (FAAH)1 µMA more specific and potent inhibitor of FAAH.[5][23]
Indomethacin Cyclooxygenase (COX) enzymes5 - 10 µMRules out degradation via COX pathways, which can also metabolize anandamide.[5][23]

Experimental Protocols & Workflows

Protocol 1: General Assay for Compound Stability in Serum-Containing Media
  • Prepare Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare Incubation Medium: Pre-warm the desired medium (e.g., DMEM with 10% Fetal Bovine Serum) to 37°C.

  • Initiate Reaction: Spike the pre-warmed medium with the compound stock solution to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be ≤0.5%. Vortex gently to mix.

  • Time Point Sampling: Immediately withdraw an aliquot for the T0 sample. Place the master tube in a 37°C incubator. Withdraw aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes).[14]

  • Quench Reaction: Immediately terminate the enzymatic reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) containing an internal standard (for LC-MS/MS analysis).[14]

  • Sample Preparation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

Protocol 2: Identifying Enzyme Classes Using Inhibitors
  • Follow steps 1 and 2 from Protocol 1.

  • Pre-incubation with Inhibitor: Aliquot the pre-warmed medium into separate tubes. Add the desired inhibitor (from a concentrated stock) to each tube, except for the 'No Inhibitor' control.

  • Incubate the medium with the inhibitors for 15-30 minutes at 37°C.

  • Proceed with steps 3-8 from Protocol 1 for each condition (each inhibitor and the control).

Experimental and Troubleshooting Workflow

Troubleshooting_Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Unstable Compounds start Start: Assess Stability in Serum-Containing Media check_stability Is the compound stable? (e.g., T½ > 4h) start->check_stability stable Compound is metabolically stable in serum. Consider testing in liver microsomes / hepatocytes. check_stability->stable Yes unstable Compound is unstable. check_stability->unstable No heat_inactivation Run assay with Heat-Inactivated (HI) Serum unstable->heat_inactivation check_hi Is stability increased in HI Serum? heat_inactivation->check_hi enzymatic Degradation is enzymatic. Proceed to identify enzymes. check_hi->enzymatic Yes non_enzymatic Degradation is non-enzymatic. Check for chemical instability, solubility issues, or binding. check_hi->non_enzymatic No inhibitor_panel Test with inhibitor panel: - Phosphatase Inhibitors - PMSF / URB597 (FAAH) enzymatic->inhibitor_panel analyze_inhibitors Analyze results to identify the responsible enzyme class. inhibitor_panel->analyze_inhibitors

Caption: Workflow for assessing and troubleshooting compound stability.

References

Technical Support Center: R-1 Methanandamide Phosphate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403). The information is designed to address common challenges, particularly non-specific binding, encountered during biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate?

This compound (R-1MAP) is a water-soluble prodrug and analog of Anandamide (B1667382) (AEA), an endogenous cannabinoid.[1] It primarily functions as an agonist for the cannabinoid receptor 1 (CB1), though it is also selective for CB1 over CB2 receptors.[2] Due to its phosphate group, R-1MAP has increased aqueous solubility compared to its non-phosphorylated counterpart, R-1 Methanandamide.

Q2: What is the primary mechanism of action for this compound?

This compound is expected to be hydrolyzed by cellular phosphatases to R-1 Methanandamide, which then acts as a CB1 receptor agonist. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate several downstream signaling cascades.[3] These pathways are primarily mediated by the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Activation of CB1 receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[3][4] There is also evidence for CB1/CB2-independent signaling pathways.[4]

Q3: What are the known binding affinities for R-1 Methanandamide and its analogs?

The binding affinity of R-1 Methanandamide (the dephosphorylated, active form) to the CB1 receptor is reported to have a Ki value in the range of 17.9 to 28.3 nM.[2][5] Its affinity for the CB2 receptor is significantly lower, with a Ki between 815 and 868 nM.[2] For a related phosphorylated compound, arachidonoyl ethanolamide phosphate (AEA-P), the Ki for the CB1 receptor is approximately 200 nM, suggesting that the phosphate group may reduce binding affinity compared to the non-phosphorylated form.[1]

Binding Affinity Data for R-1 Methanandamide and Related Compounds

CompoundReceptorKi (nM)
R-1 MethanandamideCB117.9 - 28.3[2][5]
R-1 MethanandamideCB2815 - 868[2]
Arachidonoyl Ethanolamide Phosphate (AEA-P)CB1~200[1]

Q4: What are potential off-target effects of this compound?

As a structural analog of lysophosphatidic acid (LPA), this compound may interact with LPA receptors, although this has not been extensively studied.[1] The non-phosphorylated form, R-1 Methanandamide, and other anandamide analogs have been shown to interact with vanilloid VR1 receptors.[6] Researchers should consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

Issue 1: High Background Signal or High Non-Specific Binding

High background can obscure specific signals and lead to inaccurate results. This is a common issue when working with lipid-based molecules like this compound due to their hydrophobic nature.

Troubleshooting High Background Signal

Potential Cause Suggested Solution
Hydrophobic Interactions Pre-treat plasticware (e.g., microplates, pipette tips) with a blocking agent like bovine serum albumin (BSA) or casein. Consider using low-binding microplates.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA). Increase the blocking incubation time.
Suboptimal Buffer Conditions Optimize the pH and salt concentration of the assay buffer. Increased salt concentration can reduce electrostatic interactions that contribute to non-specific binding.
Compound Aggregation Ensure this compound is fully solubilized. Sonication may be required. The use of a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) can help prevent aggregation.
Interaction with Assay Components If using a radiolabeled ligand, non-specific binding to filters can be an issue. Pre-soaking filters in a buffer containing a blocking agent can help.

Illustrative Data on the Effect of Blocking Agents on Non-Specific Binding (Hypothetical)

Blocking AgentConcentrationNon-Specific Binding (%)
None-45%
BSA1%20%
BSA5%12%
Casein1%15%
BSA + 0.05% Tween-201%8%

This data is for illustrative purposes only and demonstrates how different blocking strategies might reduce non-specific binding.

Issue 2: Low or No Specific Signal

A weak or absent specific signal can be due to a variety of factors, from compound integrity to assay conditions.

Troubleshooting Low Specific Signal

Potential Cause Suggested Solution
Compound Degradation This compound is a prodrug and may be susceptible to degradation. Prepare fresh solutions for each experiment and store stock solutions appropriately (aliquoted at -80°C).
Insufficient Receptor Expression Confirm the expression of the target receptor (e.g., CB1) in your cell line or tissue preparation using a validated method like Western blot or qPCR.
Suboptimal Assay Conditions Optimize incubation time and temperature. Ensure the assay buffer composition is appropriate for receptor binding.
Incorrect Compound Concentration Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration range for your assay.
Issue 3: Poor Reproducibility

Inconsistent results between experiments can be frustrating. Careful attention to detail and standardized procedures are key to improving reproducibility.

Troubleshooting Poor Reproducibility

Potential Cause Suggested Solution
Inconsistent Pipetting Use calibrated pipettes and be consistent with pipetting techniques, especially when working with small volumes. Pre-wetting pipette tips can improve accuracy with viscous solutions.
Variable Cell/Membrane Preparation Standardize the protocol for cell culture and membrane preparation. Ensure consistent cell density and passage number.
Edge Effects in Microplates Avoid using the outer wells of the microplate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or media to create a humidified barrier.
Incomplete Washing Steps Ensure thorough but gentle washing to remove unbound ligand without dislodging cells or membranes. Increase the number of wash steps if necessary.

Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the affinity of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing the CB1 receptor

  • Radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of a saturating concentration of a non-labeled CB1 antagonist (for non-specific binding), or 50 µL of the this compound dilutions.

  • Add 50 µL of the radiolabeled CB1 antagonist at a concentration close to its Kd to all wells.

  • Add 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well) to all wells.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvest the membranes by rapid filtration through glass fiber filters that have been pre-soaked in Wash Buffer.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding and plot the data to determine the IC50 and Ki of this compound.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of a cancer cell line known to express CB1 receptors.

Materials:

  • Cancer cell line (e.g., C6 glioma cells)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling_Pathway R1MAP R-1 Methanandamide Phosphate Phosphatase Phosphatase R1MAP->Phosphatase Hydrolysis R1M R-1 Methanandamide Phosphatase->R1M CB1R CB1 Receptor R1M->CB1R Activation G_protein Gαi/o CB1R->G_protein AC Adenylyl Cyclase G_protein->AC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Plausible signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilute_Ligand Prepare R-1MAP Serial Dilutions Incubate Incubate Ligand, Radioligand, and Membranes Dilute_Ligand->Incubate Prepare_Membranes Prepare CB1-expressing Cell Membranes Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data and Determine Ki Calculate->Plot

Caption: Workflow for a CB1 receptor competitive binding assay.

Troubleshooting_Logic Start High Non-Specific Binding? Check_Blocking Optimize Blocking (BSA, Casein) Start->Check_Blocking Yes Check_Buffer Optimize Buffer (pH, Salt) Check_Blocking->Check_Buffer Use_Detergent Add Low % Non-ionic Detergent Check_Buffer->Use_Detergent Low_Binding_Plates Use Low-Binding Plates Use_Detergent->Low_Binding_Plates Result Reduced Non-Specific Binding Low_Binding_Plates->Result

Caption: Logical workflow for troubleshooting high non-specific binding.

References

challenges in the long-term storage of R-1 Methanandamide Phosphate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the long-term storage and use of R-1 Methanandamide Phosphate (B84403) solutions.

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and why is it used in research?

This compound is a water-soluble prodrug analog of the endocannabinoid R-1 Methanandamide (a metabolically stable analog of anandamide). It is designed to have increased aqueous solubility, making it easier to handle and administer in experimental settings compared to its parent compound. Upon administration, it is expected to be hydrolyzed by endogenous phosphatases to the active compound, R-1 Methanandamide, which is a potent agonist of the cannabinoid receptor 1 (CB1).

Q2: What are the recommended long-term storage conditions for this compound solutions?

For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: for up to 6 months.[1]

  • -20°C: for up to 1 month.[1]

It is crucial to protect the solutions from light during storage.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: In which solvents can I dissolve this compound?

This compound has good solubility in a variety of solvents. The choice of solvent will depend on the specific experimental requirements. Here are some reported solubilities:

  • Ethanol: 30 mg/mL[2]

  • DMF: 20 mg/mL[2]

  • DMSO: 15 mg/mL[2]

  • PBS (pH 7.2): 2 mg/mL[2]

For in vivo experiments, complex solvent systems are often used to ensure solubility and biocompatibility. An example of such a vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Q4: Is this compound stable in aqueous buffer solutions?

Studies have shown that the phosphate ester of R-methanandamide is stable in buffer solutions at a pH of 7.4. However, its stability can be compromised by the presence of enzymes.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathway is enzymatic hydrolysis of the phosphate group. The compound is rapidly hydrolyzed to its parent compound, R-1 Methanandamide, in the presence of enzymes like alkaline phosphatase and in liver homogenates. This conversion is often the intended mechanism of action for this prodrug.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation observed in the solution upon storage. - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.- The solution has undergone freeze-thaw cycles, leading to aggregation.- Interaction with other components in a complex buffer system.- Gently warm the solution and use sonication to aid in re-dissolving the precipitate.[1]- If precipitation persists, consider preparing a fresh solution at a lower concentration.- Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]- For complex buffers, ensure all components are compatible and consider preparing the final working solution fresh before each experiment.
Loss of biological activity in experiments. - Degradation of the compound due to improper storage (e.g., exposure to light, incorrect temperature, extended storage time).- Enzymatic degradation in the experimental system before reaching the target.- Repeated freeze-thaw cycles of the stock solution.- Ensure the stock solution has been stored according to the recommendations (-80°C for up to 6 months, -20°C for up to 1 month, protected from light).[1]- Prepare working solutions fresh from a properly stored stock solution for each experiment.- If using cell culture media or other biological fluids that may contain phosphatases, minimize the incubation time before the experimental endpoint.- Use aliquoted stock solutions to avoid freeze-thaw degradation.[1]
Inconsistent experimental results. - Incomplete dissolution of the compound.- Degradation of the compound in the working solution over the course of the experiment.- Variability in the enzymatic conversion of the prodrug to its active form.- Visually inspect the solution to ensure it is clear and free of precipitates before use. Use heat or sonication if necessary to ensure complete dissolution.[1]- Prepare working solutions immediately before use.- When comparing results across experiments, ensure consistent timing of compound addition and measurement.- Be aware that the rate of enzymatic conversion can vary between different biological systems (e.g., cell lines, tissue preparations).

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions

Storage TemperatureRecommended Maximum Storage DurationImportant Considerations
-80°C6 months[1]Protect from light. Aliquot to avoid freeze-thaw cycles.[1]
-20°C1 month[1]Protect from light. Aliquot to avoid freeze-thaw cycles.[1]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
Ethanol30 mg/mL[2]
DMF20 mg/mL[2]
DMSO15 mg/mL[2]
PBS (pH 7.2)2 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
  • Thawing: Thaw a single aliquot of the organic stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration immediately before use.

  • Mixing: Gently mix the solution by pipetting or brief vortexing. Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1% for DMSO in cell-based assays).

  • Usage: Use the freshly prepared working solution promptly.

Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the stability of this compound. The specific parameters may need to be optimized for the available equipment and columns.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the desired buffer or solvent system.

    • Divide the solution into several vials for incubation under different conditions (e.g., different temperatures, pH values, or exposure to light).

    • At specified time points, take an aliquot from each condition for analysis.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the samples from the stability study.

    • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R1MP R-1 Methanandamide Phosphate (Prodrug) Phosphatase Ecto-phosphatase R1MP->Phosphatase Hydrolysis R1M R-1 Methanandamide (Active Drug) Phosphatase->R1M CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC R1M->CB1R Binds and Activates cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Effectors cAMP->Effector Regulates

Caption: Prodrug activation and CB1 receptor signaling pathway of this compound.

Experimental_Workflow Start Start: Stability Study Setup Prep Prepare R-1 Methanandamide Phosphate Solution Start->Prep Aliquot Aliquot into Vials for Different Stress Conditions Prep->Aliquot Incubate Incubate under Stress Conditions (e.g., Temp, pH, Light) Aliquot->Incubate Sample Collect Samples at Defined Time Points Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify End End: Determine Degradation Rate Quantify->End

Caption: A logical workflow for conducting a stability study of this compound.

Troubleshooting_Logic Problem Inconsistent Experimental Results or Loss of Activity Check_Storage Check Storage Conditions: Temp, Light, Duration? Problem->Check_Storage Check_Prep Check Solution Preparation: Precipitation? Freshly Made? Check_Storage->Check_Prep Proper Solution_Storage Use Fresh Aliquot Stored at -80°C Check_Storage->Solution_Storage Improper Check_System Consider Experimental System: Presence of Phosphatases? Check_Prep->Check_System Proper Solution_Prep Prepare Fresh Solution, Ensure Complete Dissolution Check_Prep->Solution_Prep Improper Solution_System Minimize Incubation Time, Consider Enzyme Inhibitors Check_System->Solution_System Yes No_Issue If all checks pass, consider other experimental variables. Check_System->No_Issue No

Caption: A troubleshooting decision tree for issues with this compound experiments.

References

mitigating cytotoxicity of R-1 Methanandamide Phosphate at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of R-1 Methanandamide Phosphate (B84403) at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at high concentrations of R-1 Methanandamide Phosphate. What are the potential underlying mechanisms?

A1: The cytotoxicity of this compound at high concentrations is likely a multifactorial issue stemming from both the R-1 Methanandamide moiety and the phosphate group.

  • R-1 Methanandamide-induced Apoptosis: As a potent agonist of cannabinoid receptors (CB1 and CB2), R-1 Methanandamide can induce apoptosis (programmed cell death) in a variety of cell types, particularly at high concentrations. This process is often mediated by the activation of signaling pathways involving ceramide accumulation and the p38 mitogen-activated protein kinase (MAPK).[1][2]

  • Inorganic Phosphate-induced Cytotoxicity: High concentrations of inorganic phosphate can independently induce cellular toxicity. This can manifest as increased cell proliferation at moderately elevated levels, but at higher concentrations, it can lead to significant cell damage.[3][4][5] The mechanisms of phosphate-induced cytotoxicity include the activation of MAPK signaling pathways (ERK1/2, p38, and JNK), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3][5]

Q2: What are the initial steps to troubleshoot high cytotoxicity?

A2: The first steps in addressing unexpected cytotoxicity should focus on optimizing your experimental parameters.

  • Concentration and Exposure Time: Reduce the concentration of this compound and/or shorten the exposure time. Cytotoxicity is often dose- and time-dependent.

  • Cell Culture Conditions: Ensure optimal cell culture conditions. Stressed cells due to factors like improper media composition, confluency, or contamination can be more susceptible to drug-induced toxicity.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, run a vehicle control to confirm that the solvent concentration itself is not contributing to cell death.

Q3: Can co-treatment with other agents help mitigate the observed cytotoxicity?

A3: Yes, based on the known mechanisms of cytotoxicity, several co-treatment strategies can be explored:

  • Antioxidants: Cannabinoid-induced apoptosis can involve the generation of reactive oxygen species (ROS). Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[6][7][8]

  • Caspase Inhibitors: Since the apoptotic pathway is a key mechanism of cell death, using a pan-caspase inhibitor, such as Z-VAD-FMK, can help to block this process and determine the extent to which caspases are involved in the observed cytotoxicity.[9]

  • Phosphate Transport Inhibitors: To address the cytotoxicity from the phosphate group, you can consider using a phosphate transport inhibitor, like phosphonoformic acid (PFA), to reduce the intracellular phosphate burden.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher-than-expected cell death across all high concentrations. 1. Compound concentration too high: The cytotoxic threshold for your specific cell line may have been exceeded. 2. Phosphate toxicity: The high concentration of the phosphate group is inducing cytotoxicity.1. Perform a dose-response curve: Titrate the concentration of this compound to determine the IC50 value for your cell line. 2. Use a phosphate transport inhibitor: Co-treat with a compound like phosphonoformic acid (PFA) to block cellular phosphate uptake and assess if cytotoxicity is reduced.[3]
Morphological changes suggest apoptosis (e.g., cell shrinkage, membrane blebbing). Activation of apoptotic pathways: R-1 Methanandamide is likely inducing apoptosis through cannabinoid receptor signaling.1. Co-treat with a caspase inhibitor: Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the final execution steps of apoptosis.[9] 2. Assess markers of apoptosis: Use assays like Annexin V/PI staining to confirm and quantify apoptosis.
Signs of cellular stress (e.g., vacuolization) without immediate cell death. Induction of Endoplasmic Reticulum (ER) Stress: High intracellular phosphate levels can lead to ER stress.1. Monitor ER stress markers: Perform western blotting for key ER stress proteins like CHOP, ATF-4, and p-eIF2α.[10] 2. Use an ER stress inhibitor: Consider using an ER stress inhibitor like 4-phenylbutyrate (B1260699) (4-PBA) to see if it alleviates the signs of cellular stress.[10]
Inconsistent results between experiments. 1. Variability in cell health: Inconsistent cell seeding density or passage number can affect susceptibility to cytotoxicity. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to significant variations.1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Prepare fresh dilutions for each experiment: Ensure accurate and consistent preparation of your this compound solutions.

Data Presentation

Table 1: Summary of IC50 Values for Various Cannabinoids in HT-29 Colorectal Carcinoma Cells (24h exposure)

CompoundIC50 (µM)
CB83 (Synthetic Cannabinoid)1.0 ± 0.10
Δ9-tetrahydrocannabinol (THC)30.0 ± 1.01
Cannabidiol (CBD)30.0 ± 3.02
5-Fluorouracil (5-FU)34.0 ± 13.89
Data from a study on HT-29 cells, which may not be directly comparable to your cell line but provides a general reference for cannabinoid cytotoxicity.[11]

Table 2: Effect of THC on Sertoli Cell Viability (24h exposure)

THC Concentration (µM)Cell Viability (% of Control)
0 (Control)100
0.1~98
0.5~95
1~90
5~85
10~80
50~75
*Statistically significant reduction compared to control.[4]

Table 3: Effect of High Inorganic Phosphate on Cell Viability

Phosphate Concentration (mM)Effect on HEK293 and HeLa Cells
Up to 10Promotes cell proliferation
> 16Decreases cell viability
> 40Significant cell damage
Data indicates a dose-dependent effect of inorganic phosphate on cell viability.[3][5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on metabolic activity.

Materials:

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Annexin V/PI Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Sterile PBS

Procedure:

  • Induce Apoptosis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold sterile PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).

Visualizations

G cluster_0 This compound cluster_1 Cellular Stress Pathways R-1 Methanandamide R-1 Methanandamide CB1/CB2 Receptors CB1/CB2 Receptors R-1 Methanandamide->CB1/CB2 Receptors High Phosphate High Phosphate ER Stress ER Stress High Phosphate->ER Stress MAPK Activation (ERK, JNK) MAPK Activation (ERK, JNK) High Phosphate->MAPK Activation (ERK, JNK) Ceramide Accumulation Ceramide Accumulation CB1/CB2 Receptors->Ceramide Accumulation p38 MAPK Activation p38 MAPK Activation Ceramide Accumulation->p38 MAPK Activation Apoptosis Apoptosis p38 MAPK Activation->Apoptosis ER Stress->Apoptosis MAPK Activation (ERK, JNK)->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Dual mechanisms of this compound cytotoxicity.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay MTT Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Annexin V/PI Staining Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for assessing cytotoxicity and apoptosis.

G cluster_0 Mitigation Strategies High Cytotoxicity High Cytotoxicity Antioxidants Antioxidants High Cytotoxicity->Antioxidants Targets ROS Caspase Inhibitors Caspase Inhibitors High Cytotoxicity->Caspase Inhibitors Targets Apoptosis Phosphate Transport Inhibitors Phosphate Transport Inhibitors High Cytotoxicity->Phosphate Transport Inhibitors Targets Phosphate Uptake Reduced Cytotoxicity Reduced Cytotoxicity Antioxidants->Reduced Cytotoxicity Caspase Inhibitors->Reduced Cytotoxicity Phosphate Transport Inhibitors->Reduced Cytotoxicity

Caption: Logical relationships of mitigation strategies.

References

Technical Support Center: Optimizing Incubation Times for R-1 Methanandamide Phosphate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize incubation times when using R-1 Methanandamide Phosphate (B84403) in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and how does it work?

A1: this compound is a water-soluble prodrug of R-1 Methanandamide. The phosphate group increases its solubility in aqueous solutions, such as cell culture media. For the compound to become active, the phosphate group must be cleaved by endogenous cellular enzymes called alkaline phosphatases, releasing the active form, R-1 Methanandamide. R-1 Methanandamide is a potent agonist of the cannabinoid receptor 1 (CB1), and to a lesser extent, the cannabinoid receptor 2 (CB2). These receptors are G-protein coupled receptors (GPCRs) that modulate various downstream signaling pathways.

Q2: Why is optimizing the incubation time for this compound so critical?

A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible results for two main reasons:

  • Prodrug Conversion: The conversion of the inactive phosphate prodrug to the active R-1 Methanandamide is a time-dependent enzymatic process. Insufficient incubation time will result in an underestimation of the compound's potency, while excessively long incubation could lead to compound degradation or secondary effects.

  • Signaling Kinetics: The activation of downstream signaling pathways by R-1 Methanandamide occurs over different timescales. Rapid events like calcium mobilization and protein phosphorylation may peak within minutes, while changes in gene expression or cell proliferation can take hours to days to become apparent.

Q3: What factors influence the optimal incubation time?

A3: Several factors can influence the ideal incubation time for your experiment:

  • Cell Type: Different cell lines express varying levels of alkaline phosphatases, which will affect the rate of prodrug conversion.[1][2][3]

  • Assay Type: The specific biological endpoint you are measuring (e.g., cAMP levels, ERK phosphorylation, cell viability) will dictate the necessary incubation period.

  • Concentration of this compound: At lower concentrations, a longer incubation time may be needed to allow for sufficient accumulation of the active compound.

Q4: How can I determine the rate of prodrug conversion in my cell line?

A4: To empirically determine the rate of conversion, you can perform a time-course experiment and measure the appearance of the active R-1 Methanandamide. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze cell lysates or culture supernatant at different time points after the addition of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low response to this compound Insufficient incubation time for prodrug conversion.Increase the incubation time. Perform a time-course experiment to determine the optimal duration.
Low alkaline phosphatase activity in your cell line.Consider pre-incubating this compound with purified alkaline phosphatase before adding it to your cells. Alternatively, use a different cell line known to have high alkaline phosphatase activity.[1][2][3]
Incorrect assay timing for the specific signaling pathway.For rapid signaling events (e.g., calcium flux, ERK phosphorylation), measure the response within minutes of adding the compound.[4] For longer-term effects (e.g., gene expression, cell proliferation), extend the incubation to hours or days.
High variability between replicate wells Inconsistent prodrug conversion.Ensure a homogenous cell density across your plate, as this can affect enzyme levels.
Edge effects in the plate.Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations.
Unexpected biphasic or transient response Receptor desensitization or internalization.For GPCRs like CB1, prolonged agonist exposure can lead to receptor desensitization. Consider using shorter incubation times for functional assays.
Activation of multiple signaling pathways with different kinetics.R-1 Methanandamide can activate various downstream effectors. A time-course experiment can help to dissect these different signaling events.[4]

Quantitative Data Summary

The following tables provide a summary of reported potency values for the active compound, R-1 Methanandamide, in various cell-based assays. Note that the optimal concentration and incubation time for this compound may differ and should be empirically determined.

Table 1: R-1 Methanandamide Receptor Binding Affinities

ReceptorSpeciesAssay TypeKᵢ (nM)
CB1RatRadioligand Binding17.9 - 28.3
CB2RatRadioligand Binding815 - 868

Table 2: R-1 Methanandamide Functional Potency (EC₅₀ Values)

Assay TypeCell LineIncubation TimeEC₅₀
ERK PhosphorylationN18TG22-5 minutes~1 µM
Cell ProliferationSVZ cells48 hours~1 µM
Apoptosis InductionMantle Cell Lymphoma4 hoursNot specified

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Incubation Time for ERK Phosphorylation

This protocol is designed to determine the optimal incubation time for measuring R-1 Methanandamide-induced ERK phosphorylation.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). From this stock, prepare a working solution at the desired final concentration in a serum-free medium.

  • Time-Course Stimulation: Add the this compound working solution to the cells and incubate for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes).

  • Cell Lysis: At each time point, aspirate the medium and lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting or ELISA: Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using either Western blotting or a p-ERK specific ELISA kit.

  • Data Analysis: Quantify the p-ERK/total ERK ratio for each time point and plot the results to identify the time of peak phosphorylation.

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of R-1 Methanandamide on cAMP levels, a downstream effector of CB1 receptor activation.

  • Cell Seeding: Seed cells expressing CB1 receptors in a 96-well plate and grow to confluency.

  • Pre-incubation: On the day of the assay, replace the medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

  • Prodrug Conversion (if necessary): Based on your cell line's alkaline phosphatase activity, you may need to pre-incubate the cells with this compound to allow for conversion to the active form. This time should be determined empirically.

  • Forskolin (B1673556) and Agonist Addition: Add forskolin (an adenylyl cyclase activator) to all wells, followed immediately by the addition of different concentrations of this compound.

  • Incubation: Incubate for a predetermined optimal time (typically 15-30 minutes for cAMP assays).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC₅₀ value.

Visualizations

Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R-1_MAP R-1 Methanandamide Phosphate (Prodrug) ALP Alkaline Phosphatase R-1_MAP->ALP Hydrolysis R-1_MA R-1 Methanandamide (Active Drug) ALP->R-1_MA CB1R CB1 Receptor (GPCR) G_protein Gαi/o Protein CB1R->G_protein R-1_MA->CB1R Activation AC Adenylyl Cyclase G_protein->AC ERK ↑ p-ERK G_protein->ERK Ca2 ↑ Ca²⁺ G_protein->Ca2 cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (Gene Expression, Proliferation, etc.) cAMP->Downstream ERK->Downstream Ca2->Downstream

Caption: Signaling pathway of this compound.

Experimental_Workflow Workflow for Optimizing Incubation Time Start Start Seed_Cells Seed cells in multi-well plate Start->Seed_Cells Time_Course Perform time-course experiment with R-1 MAP Seed_Cells->Time_Course Measure_Response Measure desired biological response (e.g., p-ERK, cAMP, Ca²⁺) Time_Course->Measure_Response Plot_Data Plot response vs. time Measure_Response->Plot_Data Determine_Peak Identify peak response time Plot_Data->Determine_Peak Dose_Response Perform dose-response experiment at optimal incubation time Determine_Peak->Dose_Response Determine_EC50 Determine EC₅₀ Dose_Response->Determine_EC50 End End Determine_EC50->End

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting_Logic Troubleshooting Logic for Low/No Response Start Low or No Response Check_Incubation_Time Is incubation time optimized? Start->Check_Incubation_Time Increase_Time Increase incubation time and run time-course Check_Incubation_Time->Increase_Time No Check_ALP_Activity Does cell line have sufficient ALP activity? Check_Incubation_Time->Check_ALP_Activity Yes Use_Exogenous_ALP Consider adding exogenous alkaline phosphatase or change cell line Check_ALP_Activity->Use_Exogenous_ALP No Check_Assay_Kinetics Is assay timing appropriate for the signaling pathway? Check_ALP_Activity->Check_Assay_Kinetics Yes Adjust_Assay_Timing Adjust timing based on known pathway kinetics (e.g., minutes for p-ERK) Check_Assay_Kinetics->Adjust_Assay_Timing No Consult_Literature Consult literature for typical assay conditions Adjust_Assay_Timing->Consult_Literature

Caption: Troubleshooting logic for low or no response.

References

overcoming poor oral bioavailability of R-1 Methanandamide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of R-1 Methanandamide Phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate (R-1-MAP)?

A1: this compound is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid.[1][2] It is designed to improve the delivery and solubility of its active form, R-1 Methanandamide, which is a potent agonist for the cannabinoid receptor 1 (CB1).[3] As a prodrug, R-1-MAP is intended to be converted into the active R-1 Methanandamide in vivo.[1]

Q2: Why is overcoming poor oral bioavailability important for this compound?

A2: Like many cannabinoids, the active form of R-1-MAP is lipophilic ("fat-loving"), which leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[4][5] This, combined with significant first-pass metabolism in the liver, drastically reduces the amount of active drug that reaches systemic circulation.[5][6][7] Improving oral bioavailability is crucial for achieving consistent and effective therapeutic concentrations, reducing required doses, and minimizing patient-to-patient variability.[8]

Q3: What is the primary mechanism by which R-1-MAP is designed to improve bioavailability?

A3: The primary strategy is the "prodrug approach." By adding a phosphate group, the parent molecule (R-1 Methanandamide) is transformed into a more water-soluble compound.[1][9] This increased water solubility is intended to enhance its dissolution in the GI tract, a critical first step for absorption.[10] Following absorption, enzymes in the body are expected to cleave the phosphate group, releasing the active, lipid-soluble R-1 Methanandamide.

Q4: What are the main formulation strategies to further enhance the oral bioavailability of compounds like R-1-MAP?

A4: Beyond the prodrug design, several advanced formulation strategies can be employed. The most prominent are nanotechnology-based delivery systems, which encapsulate the compound to protect it and improve its absorption profile.[11][12] Key approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS) : Lipid-based formulations that form fine emulsions in the GI tract, improving solubilization and absorption.[7][13][14]

  • Nanoparticles and Liposomes : Encapsulating the drug in tiny particles (like solid lipid nanoparticles or polymeric nanoparticles) can protect it from degradation, control its release, and enhance its transport across intestinal barriers.[4][15]

  • Nanoemulsions : Oil-in-water emulsions with very small droplet sizes that increase the surface area for drug absorption.[15]

Troubleshooting Guide

Issue 1: Low aqueous solubility and precipitation of R-1-MAP in my formulation.

Potential Cause Troubleshooting Step
Improper Solvent System R-1-MAP, while more water-soluble than its parent compound, still has limited solubility. Refer to the solubility data table below. For experimental formulations, consider using co-solvents or specific vehicle systems. Protocols using DMSO, PEG300, and Tween-80 have been described for achieving clear solutions.[2]
pH of the Medium The ionization state of the phosphate group is pH-dependent, which can affect solubility. Ensure the pH of your formulation buffer is optimized. Test a range of physiologically relevant pH values (e.g., pH 2.0 to 7.4) to determine optimal solubility and stability.
Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to precipitation and degradation. It is recommended to aliquot stock solutions and store them at -80°C for up to 6 months to prevent this.[2]

Issue 2: Inconsistent or low in vivo efficacy after oral administration.

Potential Cause Troubleshooting Step
Inefficient Prodrug Conversion The conversion of R-1-MAP to the active R-1 Methanandamide by endogenous phosphatases may be slower or less efficient than expected in your model system. Measure the plasma concentrations of both the prodrug and the active metabolite to assess the conversion rate.
First-Pass Metabolism Even if absorbed, the active compound may be rapidly metabolized by the liver (first-pass effect).[6][7] Nanotechnology-based formulations, particularly those utilizing long-chain fatty acids, can promote lymphatic absorption, which bypasses the portal circulation and reduces first-pass metabolism.[5]
Formulation Instability in GI Tract The formulation (e.g., liposomes, nanoparticles) may be unstable in the harsh acidic and enzymatic environment of the stomach and intestine. Test the stability of your formulation in simulated gastric and intestinal fluids.[10] Consider enteric coatings or using polymers that protect the payload until it reaches the small intestine.
Efflux Transporter Activity The active compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen. Co-administration with a known P-gp inhibitor in preclinical models can help determine if this is a limiting factor.[16]

Quantitative Data Tables

Table 1: Physicochemical Properties

PropertyThis compound (Prodrug)R-1 Methanandamide (Active Drug)
Molecular Formula C₂₃H₄₀NO₅P[1]C₂₃H₃₉NO₂[3]
Molecular Weight 441.5 g/mol [1]361.6 g/mol [3]
Appearance A solution in ethanol[1]A solution in ethanol[3]
Known Synonyms R-1MAP, (R)-(+)-Arachidonyl-1'-Hydroxy-2'-Propylamide Phosphate[1]AM356, (R)-(+)-Arachidonyl-1'-Hydroxy-2'-Propylamide[3]

Table 2: Solubility Data

Solvent / SystemThis compound (Prodrug)R-1 Methanandamide (Active Drug)
Ethanol 30 mg/mL[1]>100 mg/mL[3]
DMSO 15 mg/mL[1]>30 mg/mL[3]
PBS (pH 7.2) 2 mg/mL[1]<100 µg/mL[3]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL[2]Not specified
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL[2]Not specified

Table 3: Cannabinoid Receptor Binding Affinity (Active Drug)

ReceptorKᵢ Value (nM)
CB₁ 17.9 to 28.3[3]
CB₂ 815 to 868[3]
Note: This data is for the active compound R-1 Methanandamide, indicating its higher selectivity for the CB1 receptor.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is a general guideline for developing a lipid-based formulation to enhance the oral absorption of R-1-MAP.

  • Component Selection:

    • Oil Phase: Select a long-chain triglyceride (LCT) like sesame oil or a medium-chain triglyceride (MCT) like Capryol™ 90. LCTs are often preferred for promoting lymphatic uptake.[5]

    • Surfactant: Choose a non-ionic surfactant with a high HLB (Hydrophile-Lipophile Balance) value (>12), such as Tween® 80 or Kolliphor® EL.

    • Co-surfactant/Co-solvent: Select a co-surfactant like Transcutol® P or a co-solvent like PEG 400 to improve drug solubilization and the spontaneity of emulsification.

  • Solubility Screening:

    • Determine the saturation solubility of R-1-MAP in various oils, surfactants, and co-solvents by adding an excess amount of the compound to each vehicle.

    • Shake the mixtures for 48-72 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant for drug content using a validated analytical method (e.g., HPLC-UV).

  • Formulation Development:

    • Based on solubility data, prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios (e.g., Oil: 30-60%, Surfactant: 20-50%, Co-surfactant: 10-30%).

    • Add R-1-MAP to the selected vehicle combination and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

  • Characterization:

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of distilled water or simulated gastric fluid with gentle agitation. Observe the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). Aim for a droplet size <200 nm for efficient absorption.

Key Mechanisms and Pathways

The following diagrams illustrate critical workflows and biological pathways relevant to R-1-MAP research.

G cluster_formulation Phase 1: Formulation Development cluster_char Phase 2: In Vitro Characterization cluster_vivo Phase 3: In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants) ternary Ternary Phase Diagram Construction solubility->ternary formulation_prep Prepare Formulations (SEDDS, Liposomes, etc.) ternary->formulation_prep drug_loading Determine Drug Loading & Encapsulation Efficiency formulation_prep->drug_loading particle_size Particle Size Analysis (DLS) drug_loading->particle_size Optimized Formulation stability Stability Testing (Simulated GI Fluids) particle_size->stability release In Vitro Drug Release Profile particle_size->release pk_study Pharmacokinetic (PK) Study (Oral Gavage in Animal Model) release->pk_study Lead Candidate bioavailability Calculate Oral Bioavailability (F%) pk_study->bioavailability pd_study Pharmacodynamic (PD) Study (Assess Therapeutic Effect) bioavailability->pd_study G prodrug Oral R-1-MAP (Prodrug) absorption Intestinal Absorption prodrug->absorption GI Tract conversion Enzymatic Conversion (Phosphatases) absorption->conversion metabolism First-Pass Metabolism (Liver) absorption->metabolism Portal Vein active_drug R-1 Methanandamide (Active Drug) conversion->active_drug Releases active form cb1 CB1 Receptor (Neuron) active_drug->cb1 Binds & Activates elimination Elimination active_drug->elimination signaling Downstream Signaling (e.g., ↓cAMP) cb1->signaling effect Pharmacological Effect signaling->effect metabolism->elimination

References

strategies to prevent R-1 Methanandamide Phosphate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of R-1 Methanandamide Phosphate (B84403) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and why is its stability a concern?

This compound is a water-soluble prodrug of R-1 Methanandamide, a synthetic cannabinoid receptor agonist. As a phosphate ester, it is susceptible to enzymatic degradation by phosphatases present in biological samples, which can lead to inaccurate quantification and assessment of its biological activity.

Q2: What are the primary pathways of this compound degradation during sample preparation?

The primary degradation pathway is enzymatic hydrolysis of the phosphate group by various phosphatases. Key enzymes include:

  • Alkaline Phosphatases (ALPs): These enzymes are widespread and exhibit optimal activity at basic pH.

  • Lipid Phosphate Phosphatases (LPPs): This family of enzymes can dephosphorylate a range of lipid phosphate substrates.

Non-enzymatic hydrolysis can also occur, particularly at extreme pH values and elevated temperatures, but enzymatic degradation is the more significant concern during standard sample processing.

Q3: What are the immediate steps I should take upon collecting biological samples to minimize degradation?

To minimize degradation, it is crucial to immediately inhibit enzymatic activity. This can be achieved by:

  • Lowering the Temperature: Process samples on ice or at 4°C at all times.

  • Adding Phosphatase Inhibitors: Incorporate a cocktail of phosphatase inhibitors into your collection tubes or initial homogenization buffers.

  • Controlling pH: Maintaining a slightly acidic to neutral pH can help reduce the activity of alkaline phosphatases.

Q4: Can I store my samples before extraction? If so, what are the optimal conditions?

Yes, samples can be stored, but it is critical to do so under conditions that minimize enzymatic activity and chemical degradation. For long-term storage, snap-freeze samples in liquid nitrogen and then store them at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound Enzymatic Degradation: Phosphatases in the sample have hydrolyzed the analyte.1. Work quickly and at low temperatures (on ice or at 4°C) throughout the entire procedure. 2. Add a phosphatase inhibitor cocktail to your homogenization buffer. (See Table 1 for recommended inhibitors and concentrations). 3. Ensure the pH of your buffers is not in the optimal range for alkaline phosphatases (pH 8-10). A pH around 7.0-7.4 is generally a safe starting point when using inhibitors.
Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix.1. Optimize your extraction solvent. A common and effective method for related lipids is a liquid-liquid extraction using a two-phase system like chloroform (B151607)/methanol (B129727)/water (Folch method) or a monophasic extraction with a solvent like toluene/1-butanol. 2. Ensure proper homogenization of the tissue to release the analyte.
High variability between replicate samples Inconsistent sample handling: Differences in the time between sample collection and processing, or temperature fluctuations.1. Standardize your sample handling protocol. Ensure all samples are processed for the same duration and at the same temperature. 2. Use pre-chilled tubes and solutions.
Incomplete inhibition of enzymatic activity. 1. Ensure inhibitors are added to each sample at the correct concentration and are thoroughly mixed. 2. Consider using a broader spectrum phosphatase inhibitor cocktail.
Presence of degradation products (e.g., R-1 Methanandamide) Incomplete inhibition of phosphatases. 1. Increase the concentration of your phosphatase inhibitors (within the recommended range). 2. Evaluate the effectiveness of different inhibitor cocktails.
Non-enzymatic hydrolysis due to improper pH or temperature. 1. Maintain a neutral pH during extraction and storage. 2. Avoid exposing samples to high temperatures at any stage.

Key Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted from established methods for endocannabinoid extraction from plasma.

Materials:

  • Plasma sample collected in tubes containing an anticoagulant (e.g., EDTA)

  • Ice-cold phosphate-buffered saline (PBS), pH 7.4

  • Phosphatase Inhibitor Cocktail (see Table 1 for options)

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Ice-cold extraction solvent: Toluene/1-Butanol (20:1, v/v)

  • Centrifuge capable of reaching 12,000 x g and maintaining 4°C

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Preparation:

    • Thaw frozen plasma samples on ice.

    • In a pre-chilled tube, combine 100 µL of plasma with 400 µL of ice-cold PBS (pH 7.4) containing a 1x concentration of a broad-spectrum phosphatase inhibitor cocktail.

    • Add the internal standard solution.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ice-cold toluene/1-butanol (20:1, v/v) to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Sample Collection and Drying:

    • Carefully collect the upper organic layer, which contains the this compound, and transfer it to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in an appropriate volume of a suitable solvent (e.g., acetonitrile/water, 50/50, v/v) for your analytical method (e.g., LC-MS/MS).

    • Vortex to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Extraction of this compound from Brain Tissue

This protocol is adapted from established methods for lipid extraction from brain tissue.

Materials:

  • Frozen brain tissue sample

  • Ice-cold homogenization buffer: 20 mM Tris-HCl, pH 7.4, containing a 1x concentration of a phosphatase inhibitor cocktail.

  • Internal Standard (IS) solution

  • Ice-cold extraction solvent: Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of reaching 2,000 x g and maintaining 4°C

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen brain tissue.

    • On ice, add the tissue to a pre-chilled tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue).

    • Add the internal standard solution.

    • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout this process to prevent heating.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add chloroform and methanol in a ratio that results in a final solvent mixture of Chloroform:Methanol:Aqueous sample of 2:1:0.8 (v/v/v). For example, to 0.8 mL of aqueous homogenate, add 2 mL of chloroform and 1 mL of methanol.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Sample Collection and Drying:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids including this compound, using a glass Pasteur pipette.

    • Transfer the organic phase to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent for your analytical method.

    • Vortex to dissolve the lipid extract.

    • Transfer to an autosampler vial for analysis by LC-MS/MS.

Quantitative Data Summary

Table 1: Recommended Phosphatase Inhibitors for Sample Preparation

Inhibitor Target Phosphatases Recommended Working Concentration Notes
Sodium Orthovanadate Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases1-10 mMA broad-spectrum inhibitor. Requires activation (depolymerization) for maximal activity.
Tetramisole HCl Alkaline Phosphatases (L-isoforms)1-5 mMA specific inhibitor of most alkaline phosphatases.
Phosphatase Inhibitor Cocktails (Commercial) Broad spectrum (Ser/Thr phosphatases, PTPs, Alkaline phosphatases)Typically 1:100 dilutionConvenient and provides broad coverage. Composition can vary by manufacturer.
Sodium Fluoride Acid Phosphatases, Ser/Thr Phosphatases10-20 mM
β-Glycerophosphate Ser/Thr Phosphatases10-50 mM

Table 2: Influence of Temperature on Sample Stability (General Guidance)

Condition Relative Degradation Rate Recommendation
Room Temperature (~25°C) HighAvoid. Process samples immediately or place on ice.
On Ice / 4°C LowRecommended for all sample preparation steps.
-20°C Very LowSuitable for short to medium-term storage of extracts.
-80°C Extremely LowRecommended for long-term storage of biological samples and extracts.

Visualizations

degradation_pathway cluster_enzymes Enzymatic Degradation R1MP R-1 Methanandamide Phosphate R1M R-1 Methanandamide R1MP->R1M Hydrolysis Pi Inorganic Phosphate ALP Alkaline Phosphatases LPP Lipid Phosphate Phosphatases

Caption: Enzymatic degradation of this compound.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_analysis Analysis Collection Biological Sample (Plasma or Tissue) Inhibitors Add Phosphatase Inhibitors Collection->Inhibitors Homogenization Homogenization Inhibitors->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS logical_relationship Degradation Analyte Degradation Enzymatic Enzymatic Activity Degradation->Enzymatic NonEnzymatic Non-Enzymatic Hydrolysis Degradation->NonEnzymatic Phosphatases Active Phosphatases Enzymatic->Phosphatases Temp High Temperature NonEnzymatic->Temp pH Extreme pH NonEnzymatic->pH

control experiments for studying R-1 Methanandamide Phosphate effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-1 Methanandamide Phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is R-1 Methanandamide Phosphate and how does it differ from R-1 Methanandamide?

This compound is a water-soluble prodrug analog of the endocannabinoid anandamide (B1667382) (AEA).[1][2] The key difference lies in the phosphate group, which increases its solubility in aqueous solutions. This phosphate ester is designed to be hydrolyzed by cellular phosphatases to yield the active compound, R-1 Methanandamide. R-1 Methanandamide is a potent and selective agonist for the cannabinoid receptor 1 (CB1), exhibiting greater potency and metabolic stability compared to AEA.[3]

Q2: What are the expected primary signaling pathways activated by this compound?

Upon conversion to R-1 Methanandamide, the primary signaling pathway engaged is through the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, modulation of voltage-gated calcium channels and inwardly rectifying potassium channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[4][5][6]

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of cellular response:

  • Insufficient Prodrug Conversion: The cells may have low endogenous phosphatase activity, leading to inefficient conversion of this compound to the active R-1 Methanandamide.

  • Low CB1 Receptor Expression: The cell line you are using may not express CB1 receptors at a sufficient level to elicit a measurable response.

  • Compound Degradation: Although more stable than AEA, R-1 Methanandamide can still be degraded. Ensure proper storage and handling of the compound.

  • Solubility and Vehicle Issues: While this compound is water-soluble, ensure it is fully dissolved in your culture medium. The choice of vehicle for control experiments should also be carefully considered.

Q4: How can I confirm that the observed effects are due to the activation of CB1 receptors?

To confirm CB1 receptor-mediated effects, you should include the following controls in your experimental design:

  • Pharmacological Inhibition: Pre-treat your cells with a selective CB1 receptor antagonist, such as rimonabant (B1662492) (SR141716), before adding this compound.[7][8] A loss of the observed effect in the presence of the antagonist would strongly suggest CB1 receptor involvement.

  • Genetic Knockdown/Knockout: Use cell lines or animal models where the CB1 receptor has been genetically knocked down (e.g., using siRNA) or knocked out. The absence of a response in these models compared to wild-type controls would provide definitive evidence for CB1 mediation.

  • Inactive Enantiomer Control: If available, use the S-(+)-enantiomer of Methanandamide as a negative control, as it has a significantly lower affinity for the CB1 receptor.

Q5: Are there potential off-target effects of this compound or R-1 Methanandamide that I should be aware of?

Yes, potential off-target effects should be considered:

  • LPA Receptors: this compound is structurally similar to lysophosphatidic acid (LPA), a signaling lipid that acts on its own family of GPCRs.[2] It is possible that this compound could interact with LPA receptors, although this has not been extensively tested.[2]

  • Non-CB1/CB2 Receptors: There is evidence for non-CB1 and non-CB2 anandamide receptors that can mediate cellular responses.[9] R-1 Methanandamide may also interact with these putative receptors.

  • Receptor-Independent Effects: At high concentrations, lipid-like molecules can have non-specific effects on cell membranes or intracellular targets.[10]

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Possible Causes & Solutions

Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions of this compound for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Inconsistent Prodrug Conversion Standardize cell passage number and confluency, as phosphatase activity can vary with cell state. Consider co-treatment with a broad-spectrum phosphatase inhibitor as a negative control.
Vehicle Effects Ensure the vehicle (e.g., DMSO, ethanol) concentration is consistent across all treatment groups and is at a non-toxic level for your cells. Always include a vehicle-only control group.
Assay-Specific Variability For signaling assays (e.g., cAMP measurement, Western blotting), ensure consistent incubation times and cell lysis procedures. For functional assays, carefully control environmental parameters (temperature, CO2).
Issue 2: Unexpected or Off-Target Effects

Possible Causes & Solutions

Cause Troubleshooting Step
Activation of LPA Receptors Test for LPA receptor activation by measuring downstream signaling events known to be mediated by LPA, such as calcium mobilization or Rho activation. Use LPA receptor antagonists to see if they block the unexpected effects.
Non-CB1/CB2 Receptor Activation In cells lacking CB1 and CB2 receptors, investigate other potential targets. For example, some endocannabinoid-like molecules are known to activate GPR55.[5]
Non-Specific Membrane Effects Perform dose-response curves to determine the concentration at which non-specific effects may occur. Use a structurally similar but inactive lipid molecule as a negative control.
Metabolite Effects To distinguish the effects of the prodrug from its active metabolite, compare the cellular response to this compound with that of R-1 Methanandamide directly.

Experimental Protocols

Protocol 1: Validating CB1 Receptor-Mediated Signaling

Objective: To determine if the effects of this compound are mediated by the CB1 receptor.

Methodology:

  • Cell Culture: Plate cells (e.g., CHO-CB1 or a relevant neuronal cell line) in appropriate culture vessels and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate a subset of cells with a selective CB1 antagonist (e.g., 1 µM rimonabant) for 30-60 minutes.

  • Stimulation: Add this compound at various concentrations to both antagonist-treated and untreated cells. Include a vehicle control group.

  • Downstream Analysis: After an appropriate incubation time, lyse the cells and perform downstream analysis.

    • cAMP Assay: Measure intracellular cAMP levels. A CB1-mediated effect should result in a decrease in forskolin-stimulated cAMP accumulation, which is reversed by the antagonist.

    • MAPK Activation: Perform Western blotting for phosphorylated ERK1/2 (p-ERK). A CB1-mediated effect should show an increase in p-ERK, which is blocked by the antagonist.

Protocol 2: Assessing Prodrug Conversion

Objective: To indirectly assess the conversion of this compound to R-1 Methanandamide.

Methodology:

  • Cell Culture: Plate cells in parallel cultures.

  • Treatment: Treat one set of cells with this compound and the other with an equimolar concentration of R-1 Methanandamide. Include vehicle controls for both.

  • Functional Readout: Measure a sensitive and rapid downstream effect of CB1 activation, such as inhibition of neurotransmitter release in primary neurons or calcium mobilization in a recombinant cell line.

  • Data Analysis: Compare the dose-response curves and maximal efficacy of the two compounds. If this compound is efficiently converted, its effects should be comparable to, or slightly delayed/less potent than, R-1 Methanandamide.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space R-1-MP R-1 Methanandamide Phosphate Phosphatase Phosphatase R-1-MP->Phosphatase Hydrolysis R-1-M R-1 Methanandamide Phosphatase->R-1-M CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition MAPK_Pathway MAPK Pathway (ERK1/2) G_protein->MAPK_Pathway Activation R-1-M->CB1R Activation ATP ATP ATP->AC

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Culture Plate Cells Treatment_Groups Define Treatment Groups: 1. Vehicle 2. R-1-MP 3. Antagonist + R-1-MP 4. Antagonist Alone Cell_Culture->Treatment_Groups Pre-incubation Pre-incubate with CB1 Antagonist Treatment_Groups->Pre-incubation Stimulation Stimulate with This compound Pre-incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Downstream_Assay Perform Downstream Assay (e.g., cAMP, p-ERK) Lysis->Downstream_Assay Data_Comparison Compare Results Between Treatment Groups Downstream_Assay->Data_Comparison

Caption: Control Experiment Workflow for CB1 Mediation.

Quantitative Data Summary

Table 1: Receptor Binding Affinities (Ki)

CompoundCB1 Receptor (nM)CB2 Receptor (nM)Reference
R-1 Methanandamide17.9 - 28.3815 - 868[3]
Anandamide (AEA)~50 - 5400-[10]

Table 2: Solubility Data

CompoundSolventSolubilityReference
This compoundPBS (pH 7.2)2 mg/mL[2]
This compoundEthanol30 mg/mL[2]
This compoundDMSO15 mg/mL[2]
R-1 MethanandamidePBS (pH 7.2)<100 µg/mL[3]
R-1 MethanandamideEthanol>100 mg/mL[3]
R-1 MethanandamideDMSO>30 mg/mL[3]

References

Validation & Comparative

A Comparative Guide to CB1 Receptor Agonists: R-1 Methanandamide Phosphate vs. WIN 55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly studied cannabinoid receptor 1 (CB1) agonists: R-1 Methanandamide Phosphate and WIN 55,212-2. The information presented herein is intended to assist researchers in selecting the appropriate compound for their experimental needs by providing a side-by-side analysis of their performance in CB1 receptor assays, supported by experimental data and detailed protocols.

Introduction to the Compounds

This compound , a synthetic analog of the endocannabinoid anandamide (B1667382), is characterized by a methyl group at the R-position of the ethanolamine (B43304) moiety. This modification confers greater resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide, resulting in a more stable and potent compound for in vitro and in vivo studies.[1][2] It is recognized as a selective CB1 receptor agonist.

WIN 55,212-2 is a potent, non-selective cannabinoid receptor agonist belonging to the aminoalkylindole class. It exhibits high affinity for both CB1 and CB2 receptors.[3] Due to its high efficacy and potency, WIN 55,212-2 is widely used as a reference compound in cannabinoid research.[4]

Quantitative Data Comparison

The following table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of this compound and WIN 55,212-2 for the CB1 receptor, as reported in various studies. It is important to note that absolute values can vary between different experimental setups, cell types, and assay conditions.

ParameterThis compound (R-(+)-Methanandamide)WIN 55,212-2Reference(s)
CB1 Binding Affinity (Ki) 7.42 nM2.5 nM - 6.06 nM[2][5]
CB1 Functional Potency (EC50/IC50) - cAMP Inhibition Partial Agonist14 nM (EC50)[4][6]
CB1 Functional Potency - Other Assays Partial Agonist (GIRK activation)Full Agonist (GIRK activation)[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Agonist Agonist (R-1 Methanandamide Phosphate or WIN 55,212-2) Agonist->CB1 Downstream Downstream Cellular Effects cAMP->Downstream ATP ATP ATP->AC

Figure 1. Simplified CB1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare CB1-expressing cell membranes incubation Incubate membranes, radioligand, and - test compound prep_membranes->incubation prep_radioligand Prepare radioligand ([3H]CP-55,940) prep_radioligand->incubation prep_compounds Prepare serial dilutions of This compound and WIN 55,212-2 prep_compounds->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Quantify bound radioactivity (scintillation counting) filtration->counting analysis Generate dose-response curves and calculate Ki values counting->analysis

Figure 2. Workflow for a CB1 Receptor Radioligand Binding Assay.

Experimental Protocols

Radioligand Competition Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • CB1 receptor-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand: [³H]CP-55,940

  • Test compounds: this compound, WIN 55,212-2

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compounds (this compound and WIN 55,212-2) in assay buffer.

    • Dilute the CB1 receptor-expressing cell membranes in assay buffer to the desired protein concentration.

    • Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or non-radiolabeled ligand (for non-specific binding) or test compound dilution.

      • 50 µL of diluted [³H]CP-55,940.

      • 100 µL of diluted cell membranes to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for CB1 Receptor Agonists

This protocol measures the ability of a CB1 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the CB1 signaling pathway.

Materials:

  • Cells expressing the CB1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and reagents

  • Test compounds: this compound, WIN 55,212-2

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture:

    • Seed the CB1-expressing cells in the assay plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in a suitable assay buffer.

    • Prepare a solution of forskolin and a PDE inhibitor in the assay buffer.

  • Compound Incubation:

    • Remove the culture medium from the cells.

    • Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation:

    • Add the forskolin/PDE inhibitor solution to all wells to stimulate cAMP production. The final concentration of forskolin should be chosen to elicit a submaximal but robust cAMP response.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the maximal efficacy (Emax) for each compound.

Summary and Conclusion

Both this compound and WIN 55,212-2 are valuable tools for investigating the CB1 receptor.

  • WIN 55,212-2 is a potent, high-efficacy agonist with a well-established profile, making it a suitable positive control in many CB1 receptor assays. However, its lack of selectivity for CB1 over CB2 should be considered when interpreting results.[3]

  • This compound offers the advantage of being a more stable analog of the endogenous ligand anandamide and exhibits selectivity for the CB1 receptor.[1][2] It generally behaves as a partial agonist in functional assays compared to WIN 55,212-2.[4]

The choice between these two compounds will ultimately depend on the specific research question. For studies requiring a high-efficacy response or a well-characterized reference compound, WIN 55,212-2 is an excellent choice. For investigations focusing on the effects of a more metabolically stable endocannabinoid analog or where CB1 selectivity is crucial, this compound is a more appropriate option. The provided experimental protocols offer a starting point for the in-vitro characterization of these and other cannabinoid ligands.

References

A Comparative Analysis of the In Vivo Potency of R-1 Methanandamide Phosphate and Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of the endogenous cannabinoid anandamide (B1667382) (AEA) and the synthetic prodrug R-1 Methanandamide Phosphate (B84403) (R-1MAP). This analysis is supported by experimental data to inform research and development in the field of cannabinoid pharmacology.

Executive Summary

Anandamide, a primary endogenous cannabinoid, exhibits a relatively low in vivo potency due to its rapid metabolic degradation. R-1 Methanandamide, a metabolically stable analog of anandamide, demonstrates significantly higher potency. R-1 Methanandamide Phosphate is a water-soluble prodrug designed to enhance the bioavailability of R-1 Methanandamide. While direct comparative in vivo potency data for R-1MAP against anandamide is limited, the available evidence strongly suggests that R-1MAP is more potent in vivo due to its conversion to the more stable and potent R-1 Methanandamide.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinity and in vivo dosages of anandamide and R-1 Methanandamide, the active form of R-1MAP.

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorKi (nM)SpeciesNotes
Anandamide (AEA)CB178 ± 2Rat
Anandamide (AEA)CB189 ± 10RatIn the presence of PMSF (enzyme inhibitor)[1]
Anandamide (AEA)CB15400 ± 1600RatWithout PMSF[1]
R-1 MethanandamideCB120 ± 1.6Rat4-fold higher affinity than anandamide[2]
R-1 MethanandamideCB117.9 - 28.3Not Specified
R-1 MethanandamideCB2815 - 868Not SpecifiedSelective for CB1 over CB2
Arachidonoyl Ethanolamide Phosphate (AEA-P)CB1~200Rat~5-fold less potent than anandamide[3]

Table 2: Comparative In Vivo Dosages and Effects

CompoundSpeciesAdministration RouteDosageObserved Effect
AnandamideRatIntravenous10 mg/kgPrevention of ischemic and reperfusion arrhythmias.
R-1 MethanandamideRatIntravenous5 mg/kgPrevention of ischemic and reperfusion arrhythmias.
AnandamideSquirrel MonkeyIntravenous Self-administration2.5 - 160 µg/kg/injectionReinforcing effects, inverted U-shaped dose-response curve.[4]
R-1 MethanandamideSquirrel MonkeyIntravenous Self-administration2.5 - 80 µg/kg/injectionReinforcing effects, inverted U-shaped dose-response curve.[4]
This compoundRabbitOphthalmicNot SpecifiedReduction of intraocular pressure.

Experimental Protocols

Intravenous Self-Administration in Squirrel Monkeys

This protocol is adapted from studies investigating the reinforcing effects of cannabinoids.

  • Subjects: Adult male squirrel monkeys.

  • Housing: Housed individually in temperature- and humidity-controlled rooms with ad libitum water access and a daily controlled food ration.

  • Apparatus: Experimental chambers equipped with a lever, stimulus lights, and an infusion pump connected to a venous catheter.

  • Procedure:

    • Monkeys are surgically implanted with chronic venous catheters.

    • Monkeys are trained to press a lever to receive an intravenous infusion of the test compound. A fixed-ratio schedule of reinforcement is typically used (e.g., FR10, where 10 lever presses result in one infusion).

    • A dose-effect curve is determined by testing a range of doses of anandamide and R-1 Methanandamide (e.g., 2.5 to 160 µg/kg per injection).

    • Each dose is tested for a set number of consecutive sessions, with vehicle extinction sessions in between.

    • Data on the number of self-administered injections and response rates are collected and analyzed.[4]

Anti-arrhythmic Effects in Rats

This protocol is based on a study evaluating the cardioprotective effects of cannabinoids.

  • Subjects: Male Wistar rats.

  • Procedure:

    • Anesthetize the rats.

    • Administer anandamide (10 mg/kg) or R-(+)-methanandamide (5 mg/kg) intravenously as a prior treatment.

    • Induce myocardial ischemia and reperfusion injury.

    • Monitor cardiac arrhythmias throughout the experiment.

    • The effects of cannabinoid receptor antagonists (e.g., SR 141716A for CB1 and SR 144528 for CB2) can be assessed by administering them prior to the cannabinoid treatment.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Anandamide and R-1 Methanandamide

Anandamide and R-1 Methanandamide primarily exert their effects through the activation of cannabinoid receptor 1 (CB1), a G-protein coupled receptor. Upon activation, the G-protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various ion channels, including the inhibition of N-type and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions ultimately lead to a reduction in neurotransmitter release.

Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter K_channel K⁺ Channel Ligand Anandamide or R-1 Methanandamide Ligand->CB1 Binds G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates

Anandamide and R-1 Methanandamide Signaling Pathway via CB1 Receptor.
Experimental Workflow for In Vivo Potency Comparison

The following diagram illustrates a typical workflow for comparing the in vivo potency of two compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Prep Animal Model Preparation (e.g., Cannulation) Dose_Admin Dose Administration (e.g., Intravenous) Animal_Prep->Dose_Admin Compound_Prep Compound Formulation (Anandamide & R-1MAP) Compound_Prep->Dose_Admin Behavioral_Assay Behavioral/Physiological Assay (e.g., Self-Administration) Dose_Admin->Behavioral_Assay Data_Collection Data Collection (e.g., Response Rate) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED50 Calculation) Data_Collection->Statistical_Analysis Conclusion Potency Comparison Conclusion Statistical_Analysis->Conclusion

Workflow for Comparing In Vivo Potency.

References

A Head-to-Head Comparison: R-1 Methanandamide Phosphate and its Parent Compound, Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of R-1 Methanandamide Phosphate (B84403) and its parent endocannabinoid, Anandamide (B1667382) (AEA). We will delve into their respective biochemical properties, receptor interactions, and metabolic stability, supported by experimental data and detailed protocols.

Overview and Key Differences

Anandamide, an endogenous cannabinoid, is a crucial signaling molecule in the endocannabinoid system, exerting its effects primarily through the cannabinoid receptors CB1 and CB2.[1][2] However, its therapeutic potential is often limited by its rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH) and its poor water solubility.[3][4]

To overcome these limitations, synthetic analogs have been developed. R-1 Methanandamide is a more stable analog of Anandamide, showing greater resistance to FAAH-mediated hydrolysis.[5][6] R-1 Methanandamide Phosphate, the focus of this guide, is a water-soluble prodrug of R-1 Methanandamide, designed for improved bioavailability and ease of administration in research settings.[7][8]

Quantitative Data Comparison

The following tables summarize the key quantitative differences between this compound and Anandamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₂₃H₄₀NO₅P441.5
Anandamide (AEA) C₂₂H₃₇NO₂347.5

Table 1: Physicochemical Properties

CompoundReceptorBinding Affinity (Ki)Efficacy
This compound CB1~200 nM (as the phosphate ester)[7]Agonist
Anandamide (AEA) CB117.9 - 28.3 nM[5]Partial Agonist[9]
CB2815 - 868 nM[5]Lower efficacy than at CB1[9]

Table 2: Receptor Binding and Functional Activity

CompoundEnzymeStability
This compound FAAHMore resistant to hydrolysis than Anandamide (as its active metabolite, R-1 Methanandamide)[5]
Anandamide (AEA) FAAHRapidly hydrolyzed[3][4]

Table 3: Metabolic Stability

Signaling Pathways

Anandamide and the active form of this compound, R-1 Methanandamide, primarily signal through CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular events.

cluster_0 Ligand-Receptor Interaction cluster_1 G-Protein Activation cluster_2 Downstream Effectors cluster_3 Cellular Response Ligand Anandamide or R-1 Methanandamide CB1/CB2 Receptor CB1/CB2 Receptor Ligand->CB1/CB2 Receptor G_Protein Gi/o Protein CB1/CB2 Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channels Ca2+ Channels G_Protein->Ca_Channels inhibits K_Channels K+ Channels G_Protein->K_Channels activates MAPK MAPK Pathway G_Protein->MAPK activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Gene_Expression Altered Gene Expression MAPK->Gene_Expression Start Start with Test Compound (Anandamide or R-1 Methanandamide) Incubate Incubate with FAAH at 37°C Start->Incubate Sample Take Samples at Different Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate End Compare Stability Calculate->End

References

A Comparative Toxicological Profile: R-1 Methanandamide Phosphate vs. Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of R-1 Methanandamide Phosphate and synthetic cannabinoids. Due to the limited direct toxicological data on this compound, this comparison utilizes data from its parent compound, the endogenous cannabinoid anandamide (B1667382) (AEA), as a proxy. This approach is based on the understanding that this compound is a water-soluble prodrug designed to release R-1 Methanandamide, a stable analog of anandamide. In stark contrast, synthetic cannabinoids represent a large and structurally diverse class of compounds with well-documented and often severe toxicities.

Executive Summary

The available data suggests a significantly more favorable toxicity profile for this compound, inferred from anandamide data, compared to the broad class of synthetic cannabinoids. Anandamide exhibits low acute toxicity and a lack of genotoxic potential in standard assays. Conversely, synthetic cannabinoids are associated with a wide range of severe and sometimes fatal adverse effects, including cytotoxicity, genotoxicity, and multi-organ system toxicity in vivo. This disparity is largely attributed to their differing pharmacological actions at cannabinoid receptors, where anandamide acts as a partial agonist, while most synthetic cannabinoids are potent, full agonists.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data to facilitate a direct comparison of the toxicological profiles.

Table 1: Acute Toxicity Data

Compound ClassSpecific CompoundTest SpeciesRoute of AdministrationLD50 / NOELCitation
Endocannabinoid Analog (Proxy) Anandamide (AEA)RatOralNOEL: 2,000 mg/kg bw[1][2][3]
Synthetic Cannabinoid 4-F-MDMB-BUTINACAMouseOralLD50: 32.60 mg/kg
Synthetic Cannabinoid THJ-2201MouseOralLD50: 822.20 mg/kg[4]

NOEL: No Observed Effect Level. LD50: Median Lethal Dose.

Table 2: In Vitro Cytotoxicity Data

Compound ClassSpecific CompoundCell LineAssayIC50Citation
Synthetic Cannabinoid CB83HT-29 (Colon Cancer)MTT1.0 ± 0.10 µM[5]
Phytocannabinoid THCHT-29 (Colon Cancer)MTT30.0 ± 1.01 µM[5]
Phytocannabinoid CBDHT-29 (Colon Cancer)MTT30.0 ± 3.02 µM[5]
Synthetic Cannabinoid abn-CBGHT-29 (Colon Cancer)MTT19.61 µg/mL[6]
Synthetic Cannabinoid AM-2201H9c2 (Cardiomyoblast)WST-1101.49 µM[7]
Synthetic Cannabinoid AM-2201H9c2 (Cardiomyoblast)LDH63.33 µM[7]

IC50: Half-maximal inhibitory concentration.

Table 3: Genotoxicity Data

Compound ClassSpecific CompoundTestResultCitation
Endocannabinoid Analog (Proxy) Anandamide (AEA)Ames TestNegative[1][2][3]
Endocannabinoid Analog (Proxy) Anandamide (AEA)In Vitro Chromosomal AberrationNegative[1][2][3]
Endocannabinoid Analog (Proxy) Anandamide (AEA)In Vivo Micronucleus TestNegative[1][2][3]
Synthetic Cannabinoid VariousComet AssayPositive (DNA damage)[8]
Synthetic Cannabinoid VariousMicronucleus AssayPositive (Chromosomal damage)[8]

In Vivo Toxicity Profiles

This compound (inferred from Anandamide)

Studies on anandamide indicate a low potential for in vivo toxicity. In an acute oral toxicity study following OECD Guideline 425, the No Observed Effect Level (NOEL) in rats was established at 2,000 mg/kg body weight.[1][2][3] Mortalities were only observed at a significantly higher dose of 5,000 mg/kg bw.[1] A 90-day repeated dose oral toxicology study also established a No Observed Adverse Effect Level (NOAEL) of 2,000 mg/kg bw/day.[2][9]

Synthetic Cannabinoids

In contrast, the in vivo toxicity of synthetic cannabinoids is a major public health concern. Numerous case reports and clinical studies have documented a wide array of severe adverse effects, often at recreational doses. These include:

  • Neurotoxicity: Agitation, psychosis, seizures, hallucinations, and cognitive impairment.[10][11]

  • Cardiovascular Toxicity: Tachycardia, hypertension, myocardial infarction, and cardiac arrest.[10]

  • Renal Toxicity: Acute kidney injury has been reported in multiple cases.[11][12]

  • Respiratory System: Respiratory depression.[13]

  • Other: Rhabdomyolysis, hyperthermia, and multi-organ failure.[11][12]

Fatalities associated with synthetic cannabinoid use have been reported, often linked to compounds like AB-CHMINACA and MDMB-CHMICA.[14]

Experimental Protocols

In Vitro Cytotoxicity Assays (MTT and XTT)

Objective: To assess the effect of a compound on cell viability and proliferation.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15][16][17]

    • XTT Assay: Add the XTT reagent, mixed with an electron coupling agent, to each well.[18][19]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.[15][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound to induce point mutations.

Principle: The assay uses strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test compound is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20]

Micronucleus Test (In Vivo)

Objective: To detect chromosomal damage or damage to the mitotic apparatus.

Principle: Rodents are treated with the test substance. Bone marrow is then harvested, and immature erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[1][20] The assay is typically conducted in accordance with OECD Test Guideline 474.[1]

In Vivo Acute Oral Toxicity (OECD 425)

Objective: To determine the acute oral toxicity of a substance, including the LD50.

Principle: The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[21][22][23][24][25]

General Protocol:

  • Dose Selection: A starting dose is chosen, typically near the estimated LD50. If no information is available, a default starting dose is used.

  • Sequential Dosing: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. A 48-hour interval is typically observed between dosing.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.

Signaling Pathways and Mechanisms of Toxicity

The profound differences in the toxicity profiles of this compound (via anandamide) and synthetic cannabinoids can be largely explained by their distinct interactions with the cannabinoid receptors, CB1 and CB2.

Anandamide (Proxy for this compound): Anandamide is a partial agonist at both CB1 and CB2 receptors. This means it does not elicit a maximal response from the receptor even at saturating concentrations. This inherent limitation in receptor activation likely contributes to its lower toxicity profile.

Synthetic Cannabinoids: Most synthetic cannabinoids are full and potent agonists at CB1 and/or CB2 receptors.[26][27] This means they can induce a maximal receptor response, often at very low concentrations. The overstimulation of the endocannabinoid system, particularly the widespread CB1 receptors in the central nervous system, is thought to be the primary driver of their severe toxic effects.[10]

The following diagrams illustrate the canonical signaling pathway of cannabinoid receptors and a proposed workflow for a comparative in vitro cytotoxicity study.

Cannabinoid_Receptor_Signaling Ligand Cannabinoid Ligand (Anandamide or Synthetic Cannabinoid) CB1R CB1/CB2 Receptor Ligand->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK Activates Ion_Channels Ion Channels (↓ Ca2+, ↑ K+) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Canonical Cannabinoid Receptor Signaling Pathway.

Cytotoxicity_Workflow Start Start: Seed Cells in 96-well plate Treat Treat cells with varying concentrations of compounds Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_Reagent Add MTT or XTT Reagent Incubate->Add_Reagent Incubate2 Incubate for 2-4 hours Add_Reagent->Incubate2 Read Read Absorbance Incubate2->Read Analyze Analyze Data: Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Conclusion

The available toxicological data strongly suggests that this compound, by virtue of its relationship to the endogenous cannabinoid anandamide, possesses a markedly safer profile than the vast and unpredictable class of synthetic cannabinoids. While anandamide demonstrates low acute toxicity and no evidence of genotoxicity in standard assays, synthetic cannabinoids are frequently associated with severe, multi-systemic toxicity and fatalities. This profound difference is primarily attributed to their divergent pharmacological properties, with anandamide acting as a partial agonist and synthetic cannabinoids as potent, full agonists of cannabinoid receptors. This guide underscores the critical importance of thorough toxicological evaluation for novel cannabinoid compounds and highlights the potential dangers of synthetic cannabinoids.

References

A Comparative Analysis of R-1 Methanandamide Phosphate Cross-Reactivity with Cannabinoid and Vanilloid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of R-1 Methanandamide Phosphate (B84403) with various cannabinoid and related receptors. Due to the limited direct experimental data on the phosphate form, this guide focuses on the activity of its active metabolite, R-1 Methanandamide. R-1 Methanandamide Phosphate is a water-soluble prodrug designed to enhance the bioavailability of R-1 Methanandamide, a potent and selective agonist of the cannabinoid receptor 1 (CB1).[1][2] Understanding the interaction of this compound with other receptors, including cannabinoid receptor 2 (CB2), G protein-coupled receptor 55 (GPR55), and the transient receptor potential vanilloid 1 (TRPV1), is crucial for evaluating its therapeutic potential and off-target effects.

Executive Summary

R-1 Methanandamide exhibits high selectivity for the CB1 receptor over the CB2 receptor. Emerging evidence indicates that it also interacts with GPR55 and TRPV1 receptors, albeit with different functional outcomes. This guide synthesizes the available quantitative data on the binding affinities and functional potencies of R-1 Methanandamide across these receptors and provides detailed experimental protocols for the key assays used to determine these interactions.

Data Presentation: Comparative Receptor Activity of R-1 Methanandamide

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of R-1 Methanandamide at CB1, CB2, GPR55, and TRPV1 receptors. It is important to note that for this compound, a related compound, arachidonoyl ethanolamide phosphate (AEA-P), is approximately 5-fold less potent as a CB1 agonist with a Ki of about 200 nM.[1]

Receptor Parameter Value (nM) Species/Cell Line Reference
CB1 Ki17.9 - 28.3Rat Brain Membranes[3]
Ki20Not Specified
Ki72 (without FAAH inhibitor)Rat Brain Membranes[4]
Ki37 (with FAAH inhibitor)Rat Brain Membranes[4]
CB2 Ki815 - 868Not Specified[3]
GPR55 EC50 (Ca2+ mobilization)~5000hGPR55-HEK293 cells[5]
EffectAgonist, increases intracellular calciumhGPR55-HEK293 cells, Dorsal Root Ganglion Neurons[5][6]
TRPV1 Ki11,000Rat VR1 transfected CHO cells[7]
EffectAgonist, stimulates vasodilationRat Gastric Arteries[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol is adapted from standard competitive binding assays used to determine the affinity of a test compound for cannabinoid receptors.

1. Materials:

  • Membrane Preparations: Membranes from cells stably expressing human or rat CB1 or CB2 receptors, or from brain tissue (e.g., rat forebrain).

  • Radioligand: [3H]CP-55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compound: R-1 Methanandamide.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

2. Procedure:

  • Thaw membrane preparations on ice.

  • Prepare serial dilutions of R-1 Methanandamide in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Radioligand ([3H]CP-55,940) at a final concentration close to its Kd.

    • Test compound (R-1 Methanandamide) at various concentrations or vehicle for total binding.

    • For non-specific binding, add a high concentration of a non-labeled potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

    • Membrane preparation.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for GPR55 Activation

This protocol outlines a method to measure the increase in intracellular calcium concentration following GPR55 activation by R-1 Methanandamide.[10][11]

1. Materials:

  • Cells: HEK293 cells transiently or stably expressing human GPR55 (hGPR55).

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: R-1 Methanandamide.

  • Positive Control: A known GPR55 agonist (e.g., LPI).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

2. Procedure:

  • Seed hGPR55-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Prepare serial dilutions of R-1 Methanandamide and the positive control in assay buffer.

  • Measure the baseline fluorescence for a few seconds.

  • Use the automated injector to add the test compound or control to the wells and continue to measure the fluorescence intensity over time (typically for 2-3 minutes).

3. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the response to the baseline fluorescence (ΔF/F).

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Vasodilation Assay for TRPV1 Function

This protocol describes a method to assess the functional activity of R-1 Methanandamide at TRPV1 receptors by measuring its effect on vascular tone.

1. Materials:

  • Tissue: Isolated arteries (e.g., rat mesenteric or gastric arteries).

  • Dissection Buffer: Ice-cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

  • Organ Bath System with force transducers.

  • Data Acquisition System.

  • Test Compound: R-1 Methanandamide.

  • TRPV1 Antagonist: Capsazepine or I-RTX.

  • Vasoconstrictor: Phenylephrine or U46619.

2. Procedure:

  • Isolate arteries and cut them into rings (2-3 mm in length).

  • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

  • Once a stable contraction is achieved, add cumulative concentrations of R-1 Methanandamide to the organ bath and record the relaxation response.

  • In a separate set of experiments, pre-incubate the arterial rings with a TRPV1 antagonist for 20-30 minutes before adding the vasoconstrictor and then R-1 Methanandamide to determine if the vasodilation is TRPV1-mediated.

3. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the percentage of relaxation against the logarithm of the R-1 Methanandamide concentration.

  • Determine the EC50 value from the resulting dose-response curve.

  • Compare the dose-response curves in the presence and absence of the TRPV1 antagonist to confirm the involvement of TRPV1.

Mandatory Visualization

Experimental Workflow for Receptor Cross-Reactivity Assessment

G cluster_ligand Ligand Preparation cluster_assays Receptor Interaction Assays cluster_data Data Analysis cluster_output Comparative Analysis R-1_Methanandamide_Phosphate This compound (Prodrug) R-1_Methanandamide R-1 Methanandamide (Active Compound) R-1_Methanandamide_Phosphate->R-1_Methanandamide Metabolic Conversion Binding_Assay Radioligand Binding Assay (CB1, CB2) R-1_Methanandamide->Binding_Assay Test Compound Functional_Assay_GPR55 Calcium Mobilization Assay (GPR55) R-1_Methanandamide->Functional_Assay_GPR55 Test Compound Functional_Assay_TRPV1 Vasodilation/Electrophysiology (TRPV1) R-1_Methanandamide->Functional_Assay_TRPV1 Test Compound Ki_Values Binding Affinity (Ki) Binding_Assay->Ki_Values EC50_Values Functional Potency (EC50) Functional_Assay_GPR55->EC50_Values Functional_Assay_TRPV1->EC50_Values Comparison_Table Cross-Reactivity Profile Ki_Values->Comparison_Table EC50_Values->Comparison_Table

Caption: Workflow for assessing the cross-reactivity of R-1 Methanandamide.

Signaling Pathways of R-1 Methanandamide at Different Receptors

G cluster_CB1 CB1 Receptor cluster_GPR55 GPR55 cluster_TRPV1 TRPV1 Channel R1M R-1 Methanandamide CB1 CB1 R1M->CB1 High Affinity Agonist GPR55_node GPR55 R1M->GPR55_node Agonist TRPV1_node TRPV1 R1M->TRPV1_node Agonist Gi_o Gi/o CB1->Gi_o AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Gq Gq GPR55_node->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Cation_influx Cation Influx (Ca2+, Na+) TRPV1_node->Cation_influx Depolarization Membrane Depolarization Cation_influx->Depolarization Vasodilation Vasodilation Depolarization->Vasodilation

Caption: Signaling pathways activated by R-1 Methanandamide.

References

Comparative Efficacy of R-1 Methanandamide Phosphate and Alternatives in Animal Models of Neuropathic Pain: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of publicly available, peer-reviewed studies detailing the in vivo efficacy of R-1 Methanandamide Phosphate in animal models of neuropathic pain. This compound is described as a water-soluble prodrug of (R)-methanandamide, an analog of the endocannabinoid anandamide (B1667382). Due to the lack of direct experimental data on this compound, this guide will utilize data for its active form, (R)-methanandamide, and the parent endocannabinoid, anandamide, as a proxy for comparison against established first-line treatments for neuropathic pain. This comparison aims to provide a valuable framework for researchers and drug development professionals interested in the therapeutic potential of cannabinoid receptor agonists in this indication.

This guide provides a comparative analysis of (R)-methanandamide against widely-used therapeutic agents—gabapentin, pregabalin, and amitriptyline (B1667244)—in preclinical animal models of neuropathic pain. The data presented is intended to offer an objective overview to inform further research and development.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-allodynic and anti-hyperalgesic effects of the compared compounds in common rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models.

Table 1: Efficacy in Mechanical Allodynia (von Frey Test)

CompoundAnimal ModelDose RangeRoute of AdministrationMaximal Effect (Paw Withdrawal Threshold in grams)Reference
(R)-methanandamide CCI Rat3 - 10 mg/kgIntraperitoneal (i.p.)Significant increase in paw withdrawal threshold[1]
Gabapentin CCI Rat50 - 100 mg/kgIntraperitoneal (i.p.)Weak to moderate attenuation of mechanical allodynia[2][3]
Pregabalin SNI Rat3 - 30 mg/kgIntraperitoneal (i.p.) / Oral (p.o.)Significant and dose-dependent increase in paw withdrawal threshold[4][5]
Amitriptyline CCI MouseNot specifiedOral (p.o.)Attenuation of mechanical allodynia[6]

Table 2: Efficacy in Thermal Hyperalgesia (Hargreaves Test)

CompoundAnimal ModelDose RangeRoute of AdministrationMaximal Effect (Paw Withdrawal Latency in seconds)Reference
Anandamide (via uptake inhibition) CCI Rat3 - 10 mg/kg (AM404)Subcutaneous (s.c.)Dose-dependent prevention of thermal hyperalgesia
Gabapentin CCI Rat50 - 100 mg/kgIntraperitoneal (i.p.)Weak to moderate attenuation of thermal hyperalgesia[3]
Pregabalin SNI & SNL Rat30 - 300 µmol/kgOral (p.o.)Significant reduction in cold allodynia[5]
Amitriptyline CCI Rat5 mg/kgNot specifiedReduction in thermal hyperalgesia[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat)

  • Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to the point of briefly impeding circulation, which is then restored.

  • Closure: The muscle and skin layers are closed with sutures.

  • Sham Control: A sham surgery is performed by exposing the sciatic nerve without ligation.

  • Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing typically commences several days post-surgery, allowing for the development of neuropathic pain symptoms.

2. Spared Nerve Injury (SNI) (Rat)

  • Anesthesia: The rat is anesthetized.

  • Surgical Procedure: The sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with silk suture and sectioned distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

  • Closure: The muscle and skin are closed in layers.

  • Sham Control: The sciatic nerve is exposed, but the branches are not ligated or transected.

  • Post-operative Care: Standard post-operative monitoring is conducted. This model results in robust and long-lasting neuropathic pain behaviors in the territory of the spared sural nerve.

Behavioral Assays

1. Mechanical Allodynia: von Frey Test

  • Acclimation: Animals are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed upwards until it bends.

  • Response: A positive response is a brisk withdrawal or flinching of the paw upon application of the stimulus.

  • Threshold Determination: The 50% paw withdrawal threshold is often determined using the up-down method, where the filament force is increased or decreased based on the animal's response to the previous stimulus.

2. Thermal Hyperalgesia: Hargreaves Test (Plantar Test)

  • Acclimation: Animals are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Measurement: The latency for the animal to withdraw its paw from the heat stimulus is automatically recorded.

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage in the absence of a withdrawal response.

  • Data Analysis: The withdrawal latency is used as a measure of thermal sensitivity. A shorter latency indicates hyperalgesia.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for the compared therapeutic agents.

G cluster_0 (R)-methanandamide / Anandamide Signaling cluster_1 Gabapentin / Pregabalin Signaling cluster_2 Amitriptyline Signaling RMA (R)-methanandamide CB1R CB1 Receptor RMA->CB1R CB2R CB2 Receptor RMA->CB2R AC Adenylyl Cyclase CB1R->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channels CB1R->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter Pain_Signal ↓ Nociceptive Signal Transmission Neurotransmitter->Pain_Signal GBP_PGB Gabapentin / Pregabalin alpha2delta α2δ-1 subunit of VGCCs GBP_PGB->alpha2delta Binds to VGCC_trafficking ↓ VGCC Trafficking to Presynaptic Terminal alpha2delta->VGCC_trafficking Ca_influx2 ↓ Ca2+ Influx VGCC_trafficking->Ca_influx2 Neurotransmitter2 ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx2->Neurotransmitter2 Pain_Signal2 ↓ Nociceptive Signal Transmission Neurotransmitter2->Pain_Signal2 AMI Amitriptyline SERT Serotonin Transporter (SERT) AMI->SERT Inhibits NET Norepinephrine Transporter (NET) AMI->NET Inhibits Synaptic_5HT ↑ Synaptic Serotonin SERT->Synaptic_5HT Synaptic_NE ↑ Synaptic Norepinephrine NET->Synaptic_NE Descending_Inhibition ↑ Descending Inhibitory Pain Pathways Synaptic_5HT->Descending_Inhibition Synaptic_NE->Descending_Inhibition Pain_Signal3 ↓ Nociceptive Signal Transmission Descending_Inhibition->Pain_Signal3

Caption: Proposed primary mechanisms of action for neuropathic pain relief.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a novel compound in an animal model of neuropathic pain.

G cluster_workflow Preclinical Efficacy Testing Workflow start Animal Acclimation baseline Baseline Behavioral Testing (von Frey, Hargreaves) start->baseline surgery Induction of Neuropathic Pain (e.g., CCI, SNI) baseline->surgery pain_dev Pain Model Development (e.g., 7-14 days) surgery->pain_dev grouping Animal Grouping (Vehicle, Test Compound, Positive Controls) pain_dev->grouping treatment Chronic Drug Administration grouping->treatment behavioral_testing Post-Treatment Behavioral Testing treatment->behavioral_testing data_analysis Data Collection and Statistical Analysis behavioral_testing->data_analysis conclusion Efficacy Determination data_analysis->conclusion

Caption: A generalized workflow for preclinical neuropathic pain studies.

Conclusion

While direct evidence for the efficacy of this compound in animal models of neuropathic pain is currently lacking in the public domain, the data available for its active form, (R)-methanandamide, and the broader class of cannabinoid receptor agonists suggest a potential therapeutic avenue. The established preclinical models and behavioral assays outlined in this guide provide a robust framework for the future evaluation of this compound. A head-to-head comparison in these models against standard-of-care agents like gabapentin, pregabalin, and amitriptyline will be crucial in determining its potential clinical utility and differentiation from existing therapies. Researchers are encouraged to utilize the detailed protocols provided to ensure consistency and comparability of data across studies.

References

A Comparative Analysis of R-1 Methanandamide Phosphate and THC on Behavioral Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the behavioral effects of R-1 Methanandamide (B110085) Phosphate and delta-9-tetrahydrocannabinol (THC). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the pharmacological profiles of these two cannabinoid receptor agonists. This document summarizes quantitative data from preclinical studies, outlines experimental methodologies, and visualizes key pathways.

Introduction

Delta-9-tetrahydrocannabinol (THC) is the principal psychoactive constituent of cannabis, known for its complex behavioral effects, including alterations in cognition, memory, and motor function[1][2]. R-1 Methanandamide is a metabolically stable analog of anandamide (B1667382), an endogenous cannabinoid[1]. R-1 Methanandamide Phosphate is a water-soluble prodrug that is rapidly hydrolyzed in vivo to the active compound, R-1 Methanandamide. Both THC and R-1 Methanandamide exert their effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor highly expressed in the central nervous system[3]. This shared mechanism of action results in overlapping, yet distinct, behavioral profiles. Understanding these differences is crucial for the development of novel cannabinoid-based therapeutics with improved efficacy and reduced adverse effects.

Data Presentation: Quantitative Behavioral Comparison

The following tables summarize the quantitative data from preclinical studies comparing the effects of R-1 Methanandamide and THC on various behavioral endpoints.

Table 1: Effects on Open-Field Behavior in Rats

Behavioral ParameterR-1 Methanandamide (3, 10, 18 mg/kg, i.p.)THC (1, 3, 5.6 mg/kg, i.p.)Reference
Ambulation Dose-dependent decreaseDose-dependent decrease[4]
Rearing Dose-dependent decreaseDose-dependent decrease[4]
Latency to move Dose-dependent increaseDose-dependent increase[4]
Circling No significant increaseDose-related increase[4]
Grooming Dose-dependent increaseDose-dependent increase[4]

Table 2: Discriminative Stimulus Properties in Rats

ParameterR-1 MethanandamideTHCReference
Potency Less potent than THCMore potent than R-1 Methanandamide[3][5]
Generalization Dose-dependent generalization to THC cueServes as a training drug[1][3]
ED₅₀ (mg/kg, i.p.) ~4.1-7.5~1.3-2.1[3]

Table 3: Reinforcing Effects in Squirrel Monkeys (Intravenous Self-Administration)

ParameterR-1 Methanandamide (2.5-80 µg/kg/infusion)THCReference
Self-Administration Maintained self-administrationMaintained self-administration[6]
Reinforcing Efficacy Similar to anandamideEffective reinforcer[6]

Table 4: Effects on Cognition in Squirrel Monkeys

Cognitive TaskR-1 MethanandamideTHC (0.03-0.32 mg/kg)Reference
Delayed Matching-to-Sample Negligible effects at high dosesDose-dependent impairment of accuracy
Repeated Acquisition Negligible effectsDose-dependent increase in errors
Discrimination Reversal Negligible effectsDose-dependent increase in errors to criterion

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Open-Field Test

  • Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 100 x 100 cm) with walls, often equipped with infrared beams or video tracking software to monitor movement. The floor is typically divided into a grid of smaller squares.

  • Procedure:

    • Animals (e.g., male Sprague-Dawley rats) are individually housed with ad libitum access to food and water.

    • Drugs (R-1 Methanandamide or THC) or vehicle are administered intraperitoneally (i.p.) at specified pretreatment times (e.g., 15 minutes for R-1 Methanandamide, 30 minutes for THC) before the session.

    • Each animal is placed in the center of the open-field arena.

    • Behavior is recorded for a set duration (e.g., 5 minutes).

    • Measured parameters include: ambulation (number of squares crossed), rearing (number of times the rat stands on its hind legs), latency to leave the center, circling, grooming bouts, and number of fecal boli and urination spots[4].

  • Workflow Diagram:

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Housing Animal Acclimation Injection Drug Administration (i.p.) Animal_Housing->Injection Drug_Prep Drug Preparation (R-1 Methanandamide/THC) Drug_Prep->Injection Placement Placement in Open-Field Arena Injection->Placement Recording Behavioral Recording (e.g., 5 min) Placement->Recording Data_Collection Measure Parameters: - Ambulation - Rearing - Circling, etc. Recording->Data_Collection Stats Statistical Analysis Data_Collection->Stats

    Experimental workflow for the open-field test.

Drug Discrimination

  • Objective: To assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets or sweetened milk).

  • Procedure:

    • Animals (e.g., male rats) are trained to press one lever after receiving the drug (e.g., THC) and another lever after receiving the vehicle to obtain a reward (Fixed Ratio 10 schedule)[3].

    • Training continues until a high level of accuracy is achieved (e.g., >80% correct lever presses).

    • During test sessions, various doses of the test compound (e.g., R-1 Methanandamide) are administered to determine if the animal responds on the drug-appropriate lever (generalization).

    • The percentage of responses on the drug-appropriate lever is measured.

  • Workflow Diagram:

    G cluster_training Training Phase cluster_testing Testing Phase Drug_Admin Administer THC or Vehicle Lever_Press Rat presses corresponding lever Drug_Admin->Lever_Press Repeat until >80% accuracy Reinforcement Receive reward (FR10) Lever_Press->Reinforcement Repeat until >80% accuracy Reinforcement->Drug_Admin Repeat until >80% accuracy Test_Drug_Admin Administer R-1 Methanandamide Reinforcement->Test_Drug_Admin Measure_Response Measure % of responses on THC-appropriate lever

    Workflow for the drug discrimination paradigm.

Signaling Pathways

Both R-1 Methanandamide and THC are agonists at the CB1 receptor, which is a Gi/o-coupled receptor. Activation of the CB1 receptor initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release.

CB1 Receptor Signaling Pathway for THC

THC, as a partial agonist, binds to the CB1 receptor, leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, decreases the activity of protein kinase A (PKA). Additionally, CB1 receptor activation by THC modulates various ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to a reduction in neurotransmitter release from the presynaptic terminal.

G THC THC CB1 CB1 Receptor THC->CB1 G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits VGCC VGCC G_protein->VGCC inhibits GIRK GIRK G_protein->GIRK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neurotransmitter Reduced Neurotransmitter Release VGCC->Neurotransmitter GIRK->Neurotransmitter

THC signaling through the CB1 receptor.

CB1 Receptor Signaling Pathway for R-1 Methanandamide

As a full agonist at the CB1 receptor, R-1 Methanandamide is expected to activate the same primary signaling pathways as THC. It binds to the CB1 receptor, activating the Gi/o protein, which leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP and PKA activity. It also modulates VGCCs and GIRK channels, resulting in decreased neurotransmitter release. While the primary pathways are the same, differences in agonist efficacy (partial vs. full) may lead to quantitative differences in the magnitude and duration of these signaling events.

G R1M R-1 Methanandamide CB1 CB1 Receptor R1M->CB1 G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits VGCC VGCC G_protein->VGCC inhibits GIRK GIRK G_protein->GIRK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neurotransmitter Reduced Neurotransmitter Release VGCC->Neurotransmitter GIRK->Neurotransmitter

R-1 Methanandamide signaling via the CB1 receptor.

The available preclinical data indicate that both R-1 Methanandamide and THC produce a range of behavioral effects consistent with their action as CB1 receptor agonists. However, notable differences in potency and specific behavioral profiles exist. THC is generally more potent than R-1 Methanandamide in assays such as drug discrimination and open-field behavior[3][4]. Furthermore, THC induces circling behavior in the open-field test, an effect not observed with R-1 Methanandamide, suggesting qualitative differences in their behavioral effects[4]. In cognitive tasks in nonhuman primates, THC produces significant impairments, whereas R-1 Methanandamide has negligible effects at the doses tested. These distinctions may be attributable to differences in their pharmacokinetics, receptor binding affinity, and functional efficacy at the CB1 receptor. Further research is warranted to fully elucidate the comparative pharmacology of these compounds and their therapeutic potential.

References

Validating R-1 Methanandamide Phosphate as a Selective CB1 Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of R-1 Methanandamide Phosphate, a synthetic analog of the endogenous cannabinoid anandamide (B1667382) (AEA), focusing on its validation as a selective agonist for the Cannabinoid Receptor Type 1 (CB1).[1][2] For researchers and drug development professionals, understanding the precise binding affinities and functional potencies of such compounds is critical. R-1 Methanandamide is noted for its enhanced metabolic stability compared to AEA, making it a valuable tool for investigating the endocannabinoid system.[2] This document compares this compound's performance against the endogenous ligand anandamide and other well-characterized synthetic CB1 agonists, supported by experimental data and detailed protocols.

Comparative Analysis of CB1 Receptor Agonists

The selectivity of a cannabinoid agonist is determined by its relative affinity for the CB1 receptor versus the CB2 receptor. A higher CB2/CB1 binding affinity (Ki) ratio indicates greater selectivity for the CB1 receptor. The data presented below, compiled from various receptor binding and functional studies, illustrates the standing of R-1 Methanandamide among its peers.

Table 1: Comparative Receptor Binding Affinities and Functional Potency

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity Ratio (CB2 Kᵢ / CB1 Kᵢ)CB1 Functional Potency (EC₅₀/IC₅₀, nM)
(R)-Methanandamide 7.42[3]>1000>135~2.85 (cAMP inhibition)[4]
Anandamide (AEA) 78.2[3]1400~18-
ACEA 1.4>2000>1400-
ACPA High>300-fold vs CB1>300-
CP-55,940 0.5 - 5.00.69 - 2.8~1 (Non-selective)2.84 (cAMP inhibition)[4]

Kᵢ: Inhibition constant, representing binding affinity. A lower Kᵢ indicates higher affinity. EC₅₀/IC₅₀: Half-maximal effective/inhibitory concentration, representing functional potency. Data for this compound is represented by its active form, (R)-Methanandamide. ACEA (Arachidonyl-2'-chloroethylamide) and ACPA (Arachidonylcyclopropylamide) are recognized as highly potent and selective CB1 agonists.[5]

The data clearly demonstrates that (R)-Methanandamide possesses a high affinity for the CB1 receptor with significant selectivity over the CB2 receptor. While not as selective as ACEA, its selectivity profile is substantially greater than that of the endogenous ligand, anandamide.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[6][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] The diagram below illustrates this canonical signaling pathway.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist R-1 Methanandamide Phosphate CB1R CB1 Receptor Agonist->CB1R Binds GPCR Gi/o Protein (αβγ) CB1R->GPCR Activates G_alpha Gαi/o GPCR->G_alpha Dissociates G_betagamma Gβγ GPCR->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Activates

Canonical CB1 Receptor Signaling Pathway.

Experimental Protocols

The validation of a selective CB1 agonist relies on standardized in vitro assays. The primary methods used to generate the data in this guide are receptor binding assays and functional assays measuring G-protein activation or second messenger modulation.

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Objective: To determine the Kᵢ of this compound at human CB1 and CB2 receptors.

  • Materials:

    • Cell membranes expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[9]

    • Test Compound: this compound.

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[10]

    • Non-specific binding control: High concentration of a non-labeled agonist (e.g., WIN 55,212-2).

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) from the resulting competition curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

This functional assay measures agonist-induced G-protein activation, which is an early step in the receptor signaling cascade.[6][11]

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via the CB1 receptor.

  • Materials:

    • Cell membranes expressing human CB1 receptors.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[6]

    • Test Compound: this compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) supplemented with GDP (e.g., 10-30 µM).

  • Procedure:

    • Pre-incubate cell membranes with the test compound at various concentrations.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.[12]

    • Terminate the assay by rapid filtration.

    • Measure bound [³⁵S]GTPγS via scintillation counting.

    • Plot the specific binding against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values.

The workflow for these validation assays is depicted below.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination start Start: Compound Synthesis assay_prep Prepare Cell Membranes (CB1 & CB2 expressing) start->assay_prep binding_assay Radioligand Competition Binding Assay assay_prep->binding_assay functional_assay [35S]GTPγS or cAMP Functional Assay assay_prep->functional_assay binding_data Calculate IC50 & Ki for CB1 and CB2 binding_assay->binding_data selectivity Determine Selectivity Ratio (Ki CB2 / Ki CB1) binding_data->selectivity conclusion Conclusion: Validate as Selective CB1 Agonist selectivity->conclusion functional_data Calculate EC50 & Emax at CB1 functional_assay->functional_data functional_data->conclusion

References

A Comparative Guide to the Metabolic Stability of R-1 Methanandamide and Other Anandamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endogenous cannabinoid, anandamide (B1667382) (AEA), holds significant therapeutic promise due to its role in a wide array of physiological processes. However, its rapid in vivo degradation by fatty acid amide hydrolase (FAAH) severely limits its clinical utility. This has spurred the development of anandamide analogs with enhanced metabolic stability. Among these, R-1 Methanandamide has emerged as a lead candidate. This guide provides a comprehensive comparison of the metabolic stability of R-1 Methanandamide with other anandamide analogs, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability of R-1 Methanandamide

R-1 Methanandamide is a chiral analog of anandamide that exhibits significantly greater resistance to metabolic degradation.[1][2] This enhanced stability is primarily attributed to the presence of a methyl group at the R-1 position of the ethanolamine (B43304) moiety, which sterically hinders the hydrolytic action of FAAH, the primary enzyme responsible for anandamide breakdown.[3][4]

Comparative Metabolic Stability of Anandamide Analogs

The metabolic stability of anandamide analogs is a critical determinant of their pharmacological profile and therapeutic potential. Modifications to the anandamide scaffold have been extensively explored to improve resistance to enzymatic hydrolysis.

Key Structural Modifications Enhancing Metabolic Stability:

  • Methylation: Introduction of a methyl group at the 1' and/or 2' positions of the ethanolamide headgroup has been shown to confer substantial resistance to FAAH-mediated hydrolysis.[5][6]

  • Headgroup Substitution: Replacing the ethanolamide headgroup with a butylamido group has also been demonstrated to vastly improve biochemical stability.[5]

  • Retro-anandamides: Reversing the amide bond (retro-amide analogs) results in compounds with considerably higher metabolic stability.[5]

While these modifications can enhance stability, they may also impact the affinity and selectivity of the analogs for cannabinoid receptors. Therefore, a careful balance between metabolic stability and pharmacological activity is crucial in the design of novel anandamide-based therapeutics.

Quantitative Comparison of Metabolic Stability

The following table summarizes the available quantitative data on the metabolic stability of R-1 Methanandamide and other anandamide analogs. The data is presented as the percentage of the compound remaining after incubation with rat brain microsomes, a common in vitro model for assessing metabolic stability. A higher percentage remaining indicates greater stability.

CompoundStructure% Remaining (Rat Brain Microsomes)Reference
Anandamide (AEA)N-arachidonoylethanolamineLow (rapidly hydrolyzed)[7][8]
R-1 Methanandamide (R)-(+)-Arachidonyl-1'-hydroxy-2'-propylamideHigh (resistant to hydrolysis) [1][2]
2-methyl-AnandamideN-(2-methyl-arachidonoyl)ethanolamineModestly improved stability[6]
2,2-dimethyl-AnandamideN-(2,2-dimethyl-arachidonoyl)ethanolamineSomewhat enhanced stability[6]

Note: Specific quantitative half-life (t1/2) or intrinsic clearance (CLint) values for a broad range of anandamide analogs in a single comparative study are limited in the currently available literature. The stability is often described qualitatively or through indirect measures such as receptor binding affinity in the presence of protease inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the metabolic stability of anandamide analogs.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound (e.g., R-1 Methanandamide, other anandamide analogs)

  • Pooled liver microsomes (e.g., rat, human)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Fatty Acid Amide Hydrolase (FAAH) Hydrolysis Assay

This assay specifically measures the rate of hydrolysis of anandamide analogs by the FAAH enzyme.

Materials:

  • Test compound (radiolabeled or non-radiolabeled)

  • Recombinant FAAH or tissue homogenate containing FAAH (e.g., rat brain homogenate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

  • Substrate (e.g., radiolabeled anandamide)

  • Scintillation cocktail (for radiolabeled assays)

  • LC-MS/MS system (for non-radiolabeled assays)

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare the reaction mixture containing the FAAH enzyme source and assay buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the substrate (e.g., radiolabeled anandamide) and the test compound (as an inhibitor).

  • Incubate for a specific period.

  • Terminate the reaction (e.g., by adding an organic solvent).

  • Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction or chromatography).

  • Quantify the amount of product formed. For radiolabeled assays, this can be done using liquid scintillation counting. For non-radiolabeled assays, LC-MS/MS is used.

  • Calculate the rate of hydrolysis and the inhibitory potency (e.g., IC50) of the test compound.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of anandamide and a typical experimental workflow for assessing metabolic stability.

anandamide_metabolism cluster_synthesis Anandamide Synthesis cluster_degradation Anandamide Degradation NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) Anandamide Anandamide (AEA) NAPE->Anandamide NAPE-PLD Anandamide_deg Anandamide (AEA) Arachidonic_Acid Arachidonic Acid Anandamide_deg->Arachidonic_Acid FAAH Ethanolamine Ethanolamine Anandamide_deg->Ethanolamine FAAH experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (e.g., R-1 Methanandamide) Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculation Calculate % Remaining, t1/2, CLint LCMS->Calculation

References

A Comparative Guide to the Validation of R-1 Methanandamide Phosphate's Effects Using CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of R-1 Methanandamide Phosphate's performance as a Cannabinoid Receptor 1 (CB1) agonist against other common alternatives. It includes supporting experimental data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and CB1 Receptor Modulation

R-1 Methanandamide, the active form of the water-soluble prodrug this compound, is a potent and selective agonist for the CB1 receptor. As a stable analog of the endogenous cannabinoid anandamide, it is a valuable tool for investigating the physiological roles of the anandamidergic system. The validation of its effects is critically dependent on the use of selective CB1 receptor antagonists, which competitively block its action and confirm that its biological effects are mediated through this specific receptor. This guide will delve into the quantitative data that underpins our understanding of R-1 Methanandamide's interaction with the CB1 receptor in comparison to other well-established cannabinoid ligands.

Comparative Analysis of CB1 Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of R-1 Methanandamide and other key CB1 receptor agonists and antagonists. These values are crucial for understanding the relative potency and efficacy of these compounds.

Table 1: Comparative Binding Affinities (Ki) at Human CB1 and CB2 Receptors
CompoundTypeCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
R-1 Methanandamide Agonist20[1]815[1]40.75
Δ⁹-THCPartial Agonist25.135.21.4
CP55,940Agonist0.98 (rat) - 2.5 (human)0.92 (human)~0.37 - 0.94
WIN55,212-2Agonist2.4 (rat) - 16.7 (human)3.7 (human)~0.22 - 1.54
Rimonabant (SR141716A)Antagonist/Inverse Agonist<10[2][3]>1000>100
AM251Antagonist/Inverse Agonist<10[2][3]--

Note: Ki values can vary between studies and experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.

Table 2: Comparative Functional Potency at the CB1 Receptor
CompoundAssay TypeParameterValue (nM)
R-1 Methanandamide GIRK ActivationEC50Partial Agonist[4]
CP55,940[³⁵S]GTPγSEC5010[3]
CP55,940cAMP InhibitionIC502.84[5]
WIN55,212-2[³⁵S]GTPγSEC50Full Agonist[3]
Rimonabant (SR141716A)--Antagonist
AM251--Antagonist

Note: R-1 Methanandamide is characterized as a partial agonist in some functional assays, meaning it does not produce a maximal response even at high concentrations, unlike full agonists such as WIN55,212-2.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing human CB1 receptors.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).

  • Radioligand: [³H]CP55,940.

  • Unlabeled competitor: Test compound (e.g., this compound) and a known high-affinity ligand for non-specific binding determination (e.g., WIN55,212-2).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Culture and harvest HEK-293 cells expressing the CB1 receptor. Homogenize the cells in cold membrane preparation buffer and centrifuge to pellet the cell debris. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]CP55,940), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity of a CB1 receptor agonist by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

  • Cell membranes expressing the CB1 receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).

  • [³⁵S]GTPγS.

  • GDP.

  • Test agonist (e.g., this compound) and antagonist (e.g., Rimonabant).

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist. To test for antagonism, a fixed concentration of the agonist is co-incubated with varying concentrations of the antagonist.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

cAMP Inhibition Assay

Objective: To assess the agonist or antagonist activity of a compound by measuring its effect on forskolin-stimulated cAMP production in cells expressing the Gi-coupled CB1 receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.

  • Forskolin (B1673556).

  • Test agonist (e.g., this compound) and antagonist (e.g., Rimonabant).

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Assay: Pre-incubate the cells with the test compound (agonist or antagonist) for a specified time. Then, stimulate the cells with forskolin in the presence of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: For agonists, determine the IC50 value for the inhibition of forskolin-stimulated cAMP production. For antagonists, determine the ability to reverse the inhibitory effect of a known agonist.

Visualizations: Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist R-1 Methanandamide Phosphate (Agonist) Agonist->CB1R Binds & Activates Antagonist CB1 Antagonist (e.g., Rimonabant) Antagonist->CB1R Binds & Blocks G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (ERK1/2) G_beta_gamma->MAPK_Pathway Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: CB1 Receptor Signaling Pathway.

General Experimental Workflow for Validating CB1 Agonist Effects

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Ex Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (GTPγS or cAMP) (Determine EC50/IC50) Binding_Assay->Functional_Assay Confirm Target Engagement Antagonist_Blockade Antagonist Challenge (Confirm CB1 mediation) Functional_Assay->Antagonist_Blockade Confirm Mechanism Behavioral_Studies Behavioral Assays (e.g., motor activity, analgesia) Antagonist_Blockade->Behavioral_Studies Inform Electrophysiology Electrophysiology (e.g., synaptic transmission) Antagonist_Blockade->Electrophysiology Inform Antagonist_Reversal Antagonist Reversal (In vivo confirmation) Behavioral_Studies->Antagonist_Reversal Electrophysiology->Antagonist_Reversal Conclusion Validation of CB1-mediated Effects Antagonist_Reversal->Conclusion

Caption: Experimental Workflow for CB1 Agonist Validation.

References

A Comparative Analysis of R-1 Methanandamide Phosphate and Latanoprost in Preclinical Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of R-1 Methanandamide Phosphate, a synthetic cannabinoid receptor agonist, and Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, in preclinical models of glaucoma. The following sections detail their mechanisms of action, comparative efficacy in reducing intraocular pressure (IOP) and providing neuroprotection, and the experimental protocols utilized in these assessments.

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and is often associated with elevated intraocular pressure (IOP). Latanoprost is a first-line therapy for glaucoma, effectively lowering IOP by increasing uveoscleral outflow. This compound, a stable analogue of the endocannabinoid anandamide, represents a novel therapeutic approach, demonstrating both IOP reduction and neuroprotective effects in preclinical studies. This guide synthesizes available data to offer a direct comparison of these two compounds.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound (and its close analogue WIN 55212-2) and Latanoprost.

Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction

CompoundAnimal ModelDose/ConcentrationRoute of AdministrationMaximum IOP ReductionTime to Maximum EffectPrimary Mechanism of IOP ReductionReference
R-(+)-Methanandamide New Zealand White Rabbits0.125%Topical5.1 ± 2.0 mmHg2 hoursReduced aqueous humor flow[1]
0.25%4.0 ± 1.3 mmHg2 hours[1]
WIN 55212-2 DBA/2J Mice1%Topical~10.5 mmHg (at 8 months)Not SpecifiedReduced aqueous humor flow[2]
Cynomolgus Monkeys (Glaucomatous)0.5%TopicalMaintained over 5 daysNot SpecifiedReduced aqueous humor flow[3]
Latanoprost DBA/2J Mice0.005%TopicalNot specified to be as effective as WIN 55212-2 in direct comparisonNot SpecifiedIncreased uveoscleral outflow[2]
Cynomolgus Monkeys (Normotensive)0.005%TopicalNot directly compared in the same studyNot SpecifiedIncreased uveoscleral outflow[4]

Table 2: Comparative Neuroprotective Effects on Retinal Ganglion Cells (RGCs)

CompoundAnimal ModelInsultMethod of RGC AssessmentNeuroprotective OutcomeReference
R-(+)-Methanandamide RatIschemia-ReperfusionCell counting in RGC layer, Thy-1 mRNA expressionReduced cell loss in the RGC layer
WIN 55212-2 DBA/2J MiceChronic GlaucomaPattern Electroretinogram (PERG), Ganglion Cell Complex (GCC) thickness, RBPMS (RGC marker) expressionPreserved RGC function and attenuated structural degeneration, independent of IOP reduction[2]
Latanoprost RatEpiscleral Vein CauterizationRetrograde labeling with Fluorogold and RGC density analysis94.7 ± 3.7% of RGC population survived[5]
RabbitIschemia-ReperfusionHistopathology, apoptotic cell countsFewer apoptotic cells in retinal layers compared to control[6]

Signaling Pathways

The distinct mechanisms of action of this compound and Latanoprost are rooted in their engagement with different receptor systems and downstream signaling cascades.

This compound Signaling Pathway

R-1 Methanandamide, as a cannabinoid agonist, primarily interacts with the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). In ocular tissues, particularly the trabecular meshwork and ciliary body, activation of CB1 receptors can lead to a reduction in aqueous humor production. The signaling cascade involves agonist-dependent coupling to both Gq/11 and Gi/o proteins.[4]

R1_Methanandamide_Signaling R1M R-1 Methanandamide Phosphate CB1 CB1 Receptor R1M->CB1 Binds to Gq11 Gq/11 CB1->Gq11 Activates Gio Gi/o CB1->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ERK ERK1/2 Phosphorylation Gio->ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release IOP_reduction ↓ Aqueous Humor Production (↓ IOP) Ca_release->IOP_reduction cAMP ↓ cAMP AC->cAMP cAMP->IOP_reduction ERK->IOP_reduction Latanoprost_Signaling Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid Latanoprost->Latanoprost_Acid Hydrolysis FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca2+ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC MMPs ↑ Matrix Metalloproteinases (MMPs) PKC->MMPs ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Outflow ↑ Uveoscleral Outflow (↓ IOP) ECM_remodeling->Outflow Glaucoma_Model_Workflow Animal_Selection Animal Model Selection (e.g., Rabbit, Rat, Mouse) Laser_Model Laser-Induced Ocular Hypertension Animal_Selection->Laser_Model Surgical_Model Episcleral Vein Cauterization Animal_Selection->Surgical_Model Genetic_Model DBA/2J Mouse (Pigmentary Glaucoma) Animal_Selection->Genetic_Model IOP_Elevation Elevated Intraocular Pressure (IOP) Laser_Model->IOP_Elevation Surgical_Model->IOP_Elevation Genetic_Model->IOP_Elevation RGC_Damage Retinal Ganglion Cell (RGC) Degeneration IOP_Elevation->RGC_Damage Treatment_Admin Drug Administration (Topical) RGC_Damage->Treatment_Admin IOP_Measurement IOP Measurement (Tonometry) Treatment_Admin->IOP_Measurement Neuroprotection_Assay Neuroprotection Assessment (RGC Quantification, Function) Treatment_Admin->Neuroprotection_Assay Data_Analysis Data Analysis and Comparison IOP_Measurement->Data_Analysis Neuroprotection_Assay->Data_Analysis

References

A Comparative Analysis of CB1 Receptor Internalization: R-1 Methanandamide vs. WIN 55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of cannabinoid receptor agonists is paramount. This guide provides an objective comparison of the receptor internalization induced by the endocannabinoid analog, R-1 Methanandamide, and the synthetic cannabinoid, WIN 55,212-2, supported by experimental data.

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, plays a crucial role in numerous physiological processes. Its activation by agonists leads to downstream signaling and, subsequently, to regulatory processes such as receptor desensitization and internalization. The extent and rate of this internalization can significantly impact the duration and intensity of the cellular response, and varies between different classes of agonists. This guide focuses on the differential effects of R-1 Methanandamide, a stable analog of the endogenous cannabinoid anandamide (B1667382), and WIN 55,212-2, a potent aminoalkylindole agonist, on CB1 receptor internalization.

Data Presentation: A Quantitative Comparison

Experimental evidence consistently demonstrates that WIN 55,212-2 is a more efficacious and potent inducer of CB1 receptor internalization compared to R-1 Methanandamide.[1] While both compounds promote the sequestration of CB1 receptors from the cell surface, they do so with markedly different efficiencies.

ParameterR-1 MethanandamideWIN 55,212-2
Efficacy (Maximal Internalization) Less effective, causing internalization only at high concentrations.[1] At 1 µM, it reduces cell surface labeling by approximately 43%.[2]Highly efficacious, causing rapid and substantial internalization.[1] Can induce up to an 84% reduction in cell surface receptor immunoreactivity.[2]
Potency (pEC50) Not explicitly reported in the provided search results, but consistently described as a partial agonist for internalization.~7.47 (EC50 ≈ 34 nM)

Experimental Protocols

The assessment of CB1 receptor internalization is commonly performed using immunocytochemistry coupled with fluorescence microscopy in cell lines expressing the CB1 receptor (e.g., AtT20 or HEK293 cells).

Measurement of Agonist-Induced Loss of Cell Surface Receptors

This method quantifies the reduction of receptors on the plasma membrane following agonist treatment.

  • Cell Culture and Treatment: Cells stably expressing epitope-tagged (e.g., HA-tagged) CB1 receptors are cultured on coverslips or in multi-well plates. The cells are then incubated with either R-1 Methanandamide, WIN 55,212-2, or a vehicle control at various concentrations for a specified period (e.g., 30 minutes to 16 hours) at 37°C.

  • Immunolabeling of Surface Receptors: Following incubation, the cells are placed on ice to halt membrane trafficking. The cell-surface receptors are then labeled by incubating the non-permeabilized cells with a primary antibody directed against the extracellular epitope tag.

  • Secondary Antibody Incubation and Visualization: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently-labeled secondary antibody.

  • Quantification: The fluorescence intensity at the cell surface is measured using confocal microscopy or a plate reader. The percentage of internalization is calculated by comparing the fluorescence of agonist-treated cells to that of vehicle-treated cells.

Signaling Pathways and Visualization

The internalization of the CB1 receptor is a complex process initiated by agonist binding, which triggers a cascade of intracellular events. While both R-1 Methanandamide and WIN 55,212-2 activate the CB1 receptor, they can exhibit "biased agonism," preferentially engaging different downstream signaling pathways.

WIN 55,212-2 is considered a more robust activator of the classical G-protein-dependent signaling pathway that leads to the recruitment of β-arrestin. β-arrestin plays a pivotal role in targeting the receptor to clathrin-coated pits for endocytosis. In contrast, anandamide (and by extension, R-1 Methanandamide) shows a greater preference for G-protein signaling over β-arrestin recruitment.[3] This difference in signaling bias likely contributes to the observed disparity in their internalization efficacy.

Below are diagrams illustrating the general signaling pathway leading to CB1 receptor internalization and a typical experimental workflow for its measurement.

G CB1 Receptor Internalization Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (R-1 Methanandamide or WIN 55,212-2) CB1R CB1 Receptor Agonist->CB1R Binding & Activation G_protein G-protein (Gi/o) CB1R->G_protein Activation ClathrinPit Clathrin-coated Pit CB1R->ClathrinPit Sequestration beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruitment GRK GRK G_protein->GRK Activation GRK->CB1R Phosphorylation Endosome Endosome ClathrinPit->Endosome Endocytosis beta_Arrestin->ClathrinPit Targeting Recycling Recycling to Plasma Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: CB1 Receptor Internalization Pathway

G Experimental Workflow for CB1R Internalization Assay Start Start: CB1R-expressing cells Incubate Incubate with Agonist (R-1 Methanandamide or WIN 55,212-2) or Vehicle at 37°C Start->Incubate Wash Wash to Remove Agonist Incubate->Wash PrimaryAb Incubate with Primary Antibody (anti-epitope tag) on ice Wash->PrimaryAb Wash2 Wash to Remove Unbound Primary Ab PrimaryAb->Wash2 SecondaryAb Incubate with Fluorescent Secondary Antibody on ice Wash2->SecondaryAb Wash3 Final Wash SecondaryAb->Wash3 Image Image Acquisition (Confocal Microscopy or Plate Reader) Wash3->Image Analyze Data Analysis: Quantify Surface Fluorescence Image->Analyze End End: Determine % Internalization Analyze->End

Caption: CB1R Internalization Assay Workflow

References

Differential Effects of R-1 Methanandamide and Anandamide in Drug-Discrimination Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of R-1 Methanandamide and anandamide (B1667382), focusing on their differential effects in drug-discrimination studies. The information presented is curated from peer-reviewed scientific literature to support research and drug development in the field of cannabinoid pharmacology.

Executive Summary

Anandamide (AEA), an endogenous cannabinoid, and its metabolically stable analog, R-1 Methanandamide, exhibit distinct profiles in drug-discrimination paradigms. While both compounds interact with the cannabinoid receptor type 1 (CB1), their efficacy and potency as discriminative stimuli vary significantly. These differences are largely attributed to the rapid in vivo degradation of anandamide by fatty acid amide hydrolase (FAAH), a metabolic pathway that R-1 Methanandamide is resistant to. This guide delves into the quantitative data from drug discrimination and receptor binding assays, details the experimental methodologies employed in these studies, and illustrates the key signaling and metabolic pathways involved.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities and the discriminative stimulus effects of R-1 Methanandamide and anandamide.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Rat Brain)CB2 Receptor (Human)CB2 Receptor (Mouse)
R-1 Methanandamide 20 - 72458218
Anandamide 78 - 239.2371 - 439.51930

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Discriminative Stimulus Effects (ED50, mg/kg)

Animal ModelTraining DrugTest CompoundED50 (mg/kg)
Rats∆⁹-THC (3 mg/kg)R-1 Methanandamide>10
RatsR-1 Methanandamide (10 mg/kg)∆⁹-THC2.4
FAAH Knockout MiceAnandamide (6 mg/kg)Anandamide1.48
FAAH Knockout MiceAnandamide (6 mg/kg)∆⁹-THC2.85

Note: ED50 is the dose of the test compound that produces 50% of the maximal effect, in this case, substitution for the training drug.

Experimental Protocols

The data presented in this guide are derived from established drug-discrimination methodologies. Below is a detailed description of a typical experimental protocol.

Animal Models and Housing

Studies typically utilize male Sprague-Dawley rats or C57BL/6J mice, often including FAAH knockout and wild-type littermates for comparative analysis. Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during experimental sessions where food or water may be used as a reinforcer.

Drug Discrimination Training

Animals are trained in standard operant conditioning chambers equipped with two levers. A common procedure involves training animals to discriminate an intraperitoneal (i.p.) injection of a cannabinoid agonist (e.g., ∆⁹-THC) from a vehicle injection.

  • Reinforcement Schedule: A fixed-ratio (FR) schedule of reinforcement is typically employed, such as an FR10, where the completion of 10 lever presses results in the delivery of a reinforcer (e.g., a food pellet or a drop of sweetened milk).

  • Training Sessions: Daily training sessions are conducted. On days when the training drug is administered, responses on one designated lever (the "drug lever") are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.

  • Acquisition Criteria: Training continues until animals consistently respond on the correct lever, typically defined as ≥80% of total responses on the correct lever for a specified number of consecutive sessions.

Substitution Testing

Once the discrimination is acquired, substitution tests are conducted to assess the ability of novel compounds to produce discriminative stimulus effects similar to the training drug.

  • Test Sessions: Various doses of the test compound (e.g., R-1 Methanandamide or anandamide) are administered i.p. prior to the session.

  • Data Collection: The number of responses on both the drug and vehicle levers are recorded.

  • Data Analysis: The percentage of responses on the drug lever is calculated for each dose of the test compound. Full substitution is generally defined as ≥80% drug-lever responding, while partial substitution falls between 20% and 80%. The ED50 value is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling and metabolic pathways relevant to the actions of R-1 Methanandamide and anandamide.

G cluster_0 CB1 Receptor Signaling Cascade Ligand Anandamide or R-1 Methanandamide CB1R CB1 Receptor Ligand->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

CB1 Receptor Signaling Pathway

G cluster_0 Anandamide Metabolism vs. R-1 Methanandamide Stability Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolysis CB1R_A CB1 Receptor Anandamide->CB1R_A Binds to Methanandamide R-1 Methanandamide Methanandamide->FAAH Resistant to Hydrolysis CB1R_M CB1 Receptor Methanandamide->CB1R_M Binds to Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Biological_Effect_A Transient Biological Effect CB1R_A->Biological_Effect_A Biological_Effect_M Sustained Biological Effect CB1R_M->Biological_Effect_M

Comparative Metabolic Pathways

G cluster_0 Drug Discrimination Experimental Workflow Start Animal Acclimation Training Drug vs. Vehicle Discrimination Training (e.g., ∆⁹-THC vs. Vehicle) Start->Training Acquisition Acquisition Criteria Met (≥80% correct lever responses) Training->Acquisition Testing Substitution Testing with Anandamide or R-1 Methanandamide Acquisition->Testing Data Data Analysis: - % Drug Lever Responding - ED50 Calculation Testing->Data End Results Interpretation Data->End

Experimental Workflow Diagram

A Comparative Analysis of the Reinforcing Effects of R-1 Methanandamide and Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing effects of the endogenous cannabinoid anandamide (B1667382) and its synthetic analog, R-1 Methanandamide. The information presented is supported by experimental data from preclinical studies, offering valuable insights for researchers in the fields of cannabinoid pharmacology, addiction, and drug development.

Overview

Anandamide, an endogenous ligand for the cannabinoid CB1 receptors, is known to be involved in the brain's reward processes.[1] However, its therapeutic and research applications are often limited by its rapid metabolic degradation.[1][2] R-1 Methanandamide, a metabolically stable analog of anandamide, was developed to overcome this limitation.[2][3][4] This guide evaluates the comparative reinforcing effects of these two compounds, drawing primarily from intravenous self-administration studies in squirrel monkeys, a well-established preclinical model of human drug-taking behavior.[1][5][6]

Quantitative Data Comparison

The reinforcing efficacy of R-1 Methanandamide and anandamide has been directly compared in intravenous self-administration studies. The following table summarizes the key quantitative data from a pivotal study conducted by Justinova et al. (2005).

ParameterR-1 MethanandamideAnandamide
Peak Mean Response Rate (responses/sec) 0.71 ± 0.220.83 ± 0.09
Dose to Elicit Peak Response (µg/kg/injection) 4040
Peak Mean Injections per Session 44.75 ± 3.2148.90 ± 0.96
Dose-Effect Curve Shape Inverted U-shapeInverted U-shape

Data sourced from Justinova et al. (2005)[5]

The data indicates that both R-1 Methanandamide and anandamide serve as effective reinforcers, with squirrel monkeys readily self-administering both compounds.[5][6] The dose-effect curves for both substances followed a classic inverted U-shape, a characteristic pattern for reinforcing drugs.[5] Notably, the self-administration behavior for both compounds was virtually identical across the same range of doses.[5]

Experimental Protocols

The primary experimental model cited in this guide is the intravenous self-administration paradigm in squirrel monkeys. A detailed methodology is provided below.

Subjects: Adult male squirrel monkeys with prior experience in self-administering cocaine were used. The animals were housed individually and had free access to water. Food was provided, and their body weights were maintained at approximately 90% of their free-feeding weights.

Apparatus: Monkeys were seated in primate restraining chairs within sound-attenuating, ventilated chambers. Each chamber was equipped with two response levers, associated stimulus lights, and a drug infusion pump. A tether and swivel system connected to a catheter allowed for intravenous drug delivery.

Procedure:

  • Catheter Implantation: A chronic indwelling catheter was surgically implanted into a major vein (e.g., femoral or jugular) under anesthesia.

  • Training: Monkeys were initially trained to self-administer cocaine (30 µg/kg/injection) under a fixed-ratio 10 schedule (i.e., 10 lever presses resulted in one drug infusion). Sessions were 60 minutes long and conducted 5-7 days a week.

  • Substitution: Once stable responding for cocaine was established, vehicle (saline) was substituted to confirm that the behavior was maintained by the drug. Subsequently, anandamide or R-1 Methanandamide was substituted for cocaine.

  • Dose-Effect Determination: A range of doses for both anandamide and R-1 Methanandamide (2.5 to 80 µg/kg/injection) were tested to establish full dose-effect curves.[5] Each dose was available for at least five sessions, and the data from the last three stable sessions were averaged.

  • Antagonist Studies: To determine the involvement of the CB1 receptor, the selective CB1 receptor antagonist rimonabant (B1662492) was administered prior to self-administration sessions with anandamide or R-1 Methanandamide.[5][6]

Signaling Pathways and Mechanism of Action

The reinforcing effects of both anandamide and R-1 Methanandamide are primarily mediated through the activation of the cannabinoid CB1 receptor.[1][6] This is strongly supported by evidence showing that pretreatment with the CB1 receptor antagonist, rimonabant, significantly attenuates the self-administration of both compounds.[1][5][6]

Activation of the CB1 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately modulates neurotransmitter release. The reinforcing properties of cannabinoids are linked to their ability to increase dopamine (B1211576) levels in the nucleus accumbens, a key region of the brain's reward circuitry.[1]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Anandamide Anandamide CB1 Receptor CB1 Receptor Anandamide->CB1 Receptor Binds to R-1 Methanandamide R-1 Methanandamide R-1 Methanandamide->CB1 Receptor Binds to G-protein G-protein CB1 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases production of Neurotransmitter Release Neurotransmitter Release cAMP->Neurotransmitter Release Modulates Reward Pathway Activation Reward Pathway Activation Neurotransmitter Release->Reward Pathway Activation Leads to

Caption: Signaling pathway of Anandamide and R-1 Methanandamide.

Experimental Workflow

The workflow for evaluating the reinforcing effects of these compounds follows a structured, multi-stage process.

G Subject Selection Subject Selection Catheter Implantation Catheter Implantation Subject Selection->Catheter Implantation Cocaine Self-Administration Training Cocaine Self-Administration Training Catheter Implantation->Cocaine Self-Administration Training Vehicle Extinction Vehicle Extinction Cocaine Self-Administration Training->Vehicle Extinction Substitution with Test Compound Substitution with Test Compound Vehicle Extinction->Substitution with Test Compound Dose-Effect Curve Generation Dose-Effect Curve Generation Substitution with Test Compound->Dose-Effect Curve Generation Antagonist Challenge Antagonist Challenge Dose-Effect Curve Generation->Antagonist Challenge Data Analysis Data Analysis Antagonist Challenge->Data Analysis

Caption: Experimental workflow for self-administration studies.

Key Differences and Implications

While both compounds exhibit comparable reinforcing effects, the primary distinction lies in their metabolic stability. Anandamide is rapidly degraded in vivo by the enzyme fatty acid amide hydrolase (FAAH).[1][7] This rapid inactivation may account for some of the difficulties in observing robust behavioral effects in certain experimental paradigms.[1][2]

In contrast, R-1 Methanandamide is significantly more resistant to enzymatic hydrolysis, leading to a longer duration of action.[3][4] This enhanced metabolic stability, coupled with its higher potency and affinity for the CB1 receptor, makes R-1 Methanandamide a more reliable pharmacological tool for studying the cannabinoid system.[3][4] The finding that both compounds produce nearly identical self-administration behavior despite these pharmacokinetic differences suggests that the reinforcing effects are primarily driven by the direct activation of CB1 receptors and are not significantly influenced by the rate of metabolism within the context of this experimental design.[5]

Conclusion

Both anandamide and R-1 Methanandamide are effective reinforcing agents, with their effects mediated by the CB1 receptor. The synthetic analog, R-1 Methanandamide, offers the advantage of greater metabolic stability and potency, making it a valuable tool for preclinical research. The direct comparison of these compounds provides crucial insights into the role of the endocannabinoid system in reward and motivation and informs the development of novel therapeutics targeting cannabinoid receptors.

References

Safety Operating Guide

Proper Disposal of R-1 Methanandamide Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of research chemicals is as critical as the experiments themselves. This document provides essential safety and logistical information for the proper disposal of R-1 Methanandamide Phosphate (B84403), a water-soluble prodrug analog of the endocannabinoid anandamide. The following procedures are designed to mitigate risks and ensure the complete degradation of the compound before it enters the waste stream.

Immediate Safety and Handling Precautions

R-1 Methanandamide Phosphate is typically supplied as a solution in ethanol (B145695). This solution is highly flammable and can cause serious eye irritation. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A flame-retardant lab coat is essential.

Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.

Disposal Methodology: Chemical Degradation via Alkaline Hydrolysis

The recommended method for the disposal of this compound is through chemical degradation by alkaline hydrolysis. This process breaks down the phosphate ester and amide bonds, rendering the molecule inactive.

Experimental Protocol for Alkaline Hydrolysis

This protocol is designed for the degradation of small quantities of this compound typically used in a research setting.

Materials:

  • This compound waste solution.

  • Sodium hydroxide (B78521) (NaOH) solution, 2M.

  • Ethanol.

  • Stir plate and stir bar.

  • Glass beaker or flask of appropriate size.

  • pH paper or pH meter.

  • Hydrochloric acid (HCl) solution, 1M (for neutralization).

  • Appropriate waste containers.

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar.

  • Dilution: If the waste is concentrated, dilute it with an equal volume of ethanol to ensure complete dissolution.

  • Hydrolysis: Slowly add an equal volume of 2M sodium hydroxide solution to the waste solution while stirring. For example, to 10 mL of this compound waste, add 10 mL of 2M NaOH.

  • Reaction: Cover the container and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphate ester and amide bonds.

  • Neutralization: After the 24-hour reaction period, check the pH of the solution. It will be highly basic. Slowly add 1M hydrochloric acid solution while stirring until the pH is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution can now be disposed of as hazardous waste according to your institution's and local regulations. It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance on the final disposal of the neutralized solution.

Data Presentation

ParameterValue/Instruction
Degradation Method Alkaline Hydrolysis
Reagent 2M Sodium Hydroxide (NaOH)
Reaction Time Minimum 24 hours
Neutralizing Agent 1M Hydrochloric Acid (HCl)
Final pH 6.0 - 8.0
Personal Protective Equipment Safety Goggles, Nitrile Gloves, Lab Coat

Disposal Workflow Diagram

DisposalWorkflow start Start: R-1 Methanandamide Phosphate Waste ppe Don Personal Protective Equipment start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute with Ethanol (if necessary) fume_hood->dilute add_naoh Add 2M NaOH (equal volume) dilute->add_naoh hydrolyze Stir for 24 hours at Room Temperature add_naoh->hydrolyze neutralize Neutralize with 1M HCl to pH 6-8 hydrolyze->neutralize ehs_disposal Dispose as Hazardous Waste (Consult EHS) neutralize->ehs_disposal end End ehs_disposal->end

This compound Disposal Workflow

Disclaimer: This guide provides general recommendations for the disposal of this compound. All procedures should be carried out in accordance with your institution's specific safety protocols and in compliance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for definitive guidance.

Personal protective equipment for handling R-1 Methanandamide Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for R-1 Methanandamide Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling R-1 Methanandamide Phosphate. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

This compound is a water-soluble prodrug analog of the endogenous cannabinoid, anandamide (B1667382) (AEA).[1][2] As it is often supplied as a solution in ethanol (B145695), both the compound's pharmacological properties and the solvent's hazards must be considered.[2][3]

Hazard Identification

The primary hazards associated with this compound as a solution in ethanol are:

  • Flammability: The ethanol solvent is a highly flammable liquid and vapor.[3]

  • Eye Irritation: The solution can cause serious eye irritation.[3]

  • Pharmacological Activity: As a cannabinoid receptor agonist prodrug, systemic absorption could have physiological effects.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures. The following table summarizes the recommended baseline PPE for handling this compound.

Exposure Route Hazard Recommended PPE References
Dermal Skin contact with the chemical solution, potential for absorption.Nitrile gloves, Lab coat or disposable gown.[4][5]
Ocular Splashes of the chemical solution causing serious eye irritation.Safety glasses with side shields (minimum). Chemical splash goggles for risk of splashing. Face shield worn over goggles for high-risk procedures.[3][4][5][6]
Inhalation Inhalation of vapors from the flammable solvent, or aerosols if generated.Use in a well-ventilated area or chemical fume hood. A respirator (e.g., N95 or one with organic vapor cartridges) may be required based on risk assessment of the specific procedure.[4][6][7]

Operational Plan: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent personal contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Gown / Lab Coat Don2 2. Mask / Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown / Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Mask / Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage
  • Handling:

    • Avoid breathing vapors or mist.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3]

    • Take precautionary measures against static discharge.[3]

    • Use in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid prolonged or repeated exposure.[3]

  • Storage:

    • Store the solution at -20°C for long-term stability (≥ 1 year).[2]

    • Keep the container tightly closed in a dry and well-ventilated place.[3]

Disposal Plan

Contaminated materials and unused product must be treated as hazardous chemical waste.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered contaminated waste.[4]

  • Chemical Waste:

    • Collect the waste solution in a designated, properly labeled, and sealed container. The container must be appropriate for flammable liquids.

    • Do not dispose of the solution down the drain.[8]

    • Disposal must be handled through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.[8]

Disposal_Plan Start Material for Disposal (Unused product, contaminated items) IsLiquid Is it liquid chemical waste? Start->IsLiquid IsSolid Is it contaminated solid waste? (Gloves, tubes, etc.) Start->IsSolid IsLiquid->IsSolid No CollectLiquid Collect in a sealed, labeled hazardous waste container for flammable liquids. IsLiquid->CollectLiquid Yes CollectSolid Collect in a designated, labeled solid hazardous waste container. IsSolid->CollectSolid Yes ContactEHS Arrange for pickup by Environmental Health & Safety (EHS). CollectLiquid->ContactEHS NoDrain DO NOT pour down the drain. CollectLiquid->NoDrain CollectSolid->ContactEHS

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols & Data

Solubility and Solution Preparation

This compound is a water-soluble prodrug designed to overcome the poor aqueous solubility of R-methanandamide.[9] The table below summarizes its solubility in various solvents.

Solvent Solubility Reference
DMF20 mg/mL[2]
DMSO15 mg/mL[2]
Ethanol30 mg/mL[2]
PBS (pH 7.2)2 mg/mL[2]
Protocol: Preparation of a Working Solution for In Vivo Experiments

This protocol describes the preparation of a vehicle solution for this compound, as it is often used in animal studies.[1] It is recommended to prepare the working solution freshly on the day of use.[1]

Objective: To prepare a 1 mL working solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Methodology:

  • Prepare Stock Solution: First, prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

  • Add PEG300: In a sterile tube, add 400 µL of PEG300.

  • Add DMSO Stock: Add 100 µL of the DMSO stock solution to the PEG300. Mix thoroughly until uniform.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear and homogenous.

  • Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check: The final solution should be clear. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Signaling Pathway

This compound is a prodrug that is enzymatically hydrolyzed to the active compound, R-1 Methanandamide.[9] R-1 Methanandamide is a potent agonist for the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[10][11] The activation of CB1 receptors predominantly couples to Gi/o proteins, initiating a signaling cascade that modulates neurotransmitter release.[11][12]

Signaling_Pathway cluster_membrane Presynaptic Membrane CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Ca_Channel Ca²⁺ Channel Gi_o->Ca_Channel inhibits K_Channel K⁺ Channel Gi_o->K_Channel activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Ligand R-1 Methanandamide (Active Metabolite) Ligand->CB1 Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux->Neurotransmitter

Caption: Simplified CB1 receptor signaling pathway activated by R-1 Methanandamide.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。